7-Chlorofuro[2,3-c]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-chlorofuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUYPLVLAHBYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510846 | |
| Record name | 7-Chlorofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84400-99-7 | |
| Record name | 7-Chlorofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Chlorofuro[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chlorofuro[2,3-c]pyridine is a pivotal heterocyclic scaffold, serving as a versatile building block in the landscape of medicinal chemistry and drug discovery. Its unique fused-ring structure, combining the electronic properties of both a furan and a pyridine ring, coupled with a reactive chlorine handle, makes it an attractive starting point for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering insights into the strategic considerations behind its construction and the analytical techniques required for its unambiguous identification and quality assessment.
Introduction: The Significance of the Furo[2,3-c]pyridine Core
The furo[2,3-c]pyridine moiety is a privileged heterocyclic system found in a variety of biologically active molecules.[1] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring results in a unique electronic distribution that can facilitate interactions with various biological targets. The introduction of a chlorine atom at the 7-position further enhances the synthetic utility of this scaffold, providing a key site for nucleophilic aromatic substitution reactions, which allows for the facile introduction of a wide range of functional groups and the exploration of diverse chemical space.[2] This strategic functionalization is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacological profile.
Synthesis Methodologies: Constructing the Fused Heterocycle
The synthesis of this compound can be approached through several strategic pathways. The core challenge lies in the efficient construction of the bicyclic furo[2,3-c]pyridine skeleton. Generally, these syntheses involve multi-step sequences that culminate in the formation of the furan ring onto a pre-functionalized pyridine or, conversely, the construction of the pyridine ring from a furan derivative. A subsequent halogenation step is then required to introduce the chloro-substituent at the desired 7-position.
Strategic Approach: Furan Ring Annulation onto a Pyridine Core
One of the most common and effective strategies for constructing the furo[2,3-c]pyridine scaffold is through the annulation of a furan ring onto a suitably substituted pyridine precursor. This approach offers a high degree of control over the substitution pattern of the final molecule.
A plausible and efficient synthetic route commences with a substituted piperidinone, which undergoes a series of transformations to build the furan ring and subsequently aromatize the pyridine ring.
Caption: General synthetic workflow for furo[2,3-c]pyridine.
A Key Synthetic Precursor: Furo[2,3-c]pyridin-7(6H)-one
A frequently utilized intermediate for the synthesis of 7-substituted furo[2,3-c]pyridines is furo[2,3-c]pyridin-7(6H)-one. This precursor allows for a direct and efficient introduction of the chlorine atom at the 7-position.
Experimental Protocol: Synthesis of this compound from Furo[2,3-c]pyridin-7(6H)-one
The conversion of the lactam functionality in furo[2,3-c]pyridin-7(6H)-one to the corresponding 7-chloro derivative is a critical step. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place furo[2,3-c]pyridin-7(6H)-one.
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is often performed neat or in a high-boiling inert solvent.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess POCl₃ is carefully quenched by slowly adding the mixture to crushed ice or a cold aqueous solution of a mild base (e.g., sodium bicarbonate). This step must be performed with extreme caution in a well-ventilated fume hood due to the vigorous and exothermic nature of the reaction.
-
Extraction and Purification: The aqueous mixture is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent is a powerful dehydrating and chlorinating agent, ideal for converting the amide functionality of the pyridinone ring into the corresponding chloro-pyridine.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion.
-
Aqueous Work-up with Base: The quenching with ice and a mild base is crucial to neutralize the acidic byproducts of the reaction and to safely decompose the excess POCl₃.
Structural and Analytical Characterization
The unambiguous identification and confirmation of the purity of the synthesized this compound are paramount. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.[1][3]
| Property | Value |
| Molecular Formula | C₇H₄ClNO |
| Molecular Weight | 153.57 g/mol |
| Appearance | Solid |
| CAS Number | 84400-99-7 |
Spectroscopic and Spectrometric Data
The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the furan and pyridine rings. The coupling patterns (e.g., doublets, triplets) and coupling constants (J) provide information about the connectivity of the protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment.
Representative NMR Data:
| Atom Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| H-2 | ~7.8 | - |
| H-3 | ~6.9 | - |
| C-2 | - | ~145 |
| C-3 | - | ~110 |
| C-3a | - | ~120 |
| H-4 | ~8.2 | - |
| H-5 | ~7.5 | - |
| C-4 | - | ~150 |
| C-5 | - | ~125 |
| C-7 | - | ~148 |
| C-7a | - | ~155 |
Note: The predicted chemical shift values are based on the analysis of similar heterocyclic systems and may vary depending on the solvent and experimental conditions.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized and fragmented, providing a unique fragmentation pattern that can be used for structural confirmation.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, which is characteristic of a monochlorinated compound.
Predicted Fragmentation Pathways:
Under EI conditions, the molecular ion of this compound can undergo several fragmentation pathways, including:
-
Loss of a chlorine radical (•Cl): This would result in a fragment ion corresponding to the furo[2,3-c]pyridine cation.
-
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for pyridine-containing compounds, leading to the formation of a furan-fused pyrrole radical cation.
-
Retro-Diels-Alder (RDA) reaction: Cleavage of the furan ring could lead to the loss of acetylene (C₂H₂).
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The synthesis and characterization of this compound represent a critical capability for medicinal chemistry and drug development programs. The synthetic strategies outlined in this guide provide a framework for the efficient construction of this valuable heterocyclic building block. Furthermore, the detailed analytical characterization, employing a suite of spectroscopic and spectrometric techniques, ensures the structural integrity and purity of the synthesized compound, which is a prerequisite for its successful application in the discovery of novel therapeutic agents. The continued exploration of the chemistry of this compound and its derivatives holds significant promise for the advancement of pharmaceutical research.
References
An In-depth Technical Guide to 7-Chlorofuro[2,3-c]pyridine: Physicochemical Properties and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, fused heterocyclic systems containing the pyridine scaffold are of paramount importance due to their versatile chemical reactivity and their ability to interact with a wide array of biological targets.[1][2] 7-Chlorofuro[2,3-c]pyridine, a member of this esteemed class, has emerged as a crucial building block in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its behavior and utility for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for its effective application in the synthesis of next-generation therapeutics, particularly in the realms of kinase inhibition and antiviral drug discovery.[3][4][5]
Molecular Structure and Core Physicochemical Properties
This compound is a bicyclic heteroaromatic compound with the molecular formula C₇H₄ClNO.[6][7] Its structure features a furan ring fused to a pyridine ring, with a chlorine atom substituted at the 7-position of the pyridine ring. This unique arrangement of atoms imparts a distinct set of physicochemical properties that are critical to its synthetic utility.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 153.56 g/mol | PubChem[6] |
| Appearance | Solid | CymitQuimica[7] |
| Purity | ≥97% | CymitQuimica[7] |
| Calculated logP (XLogP3) | 2.2 | PubChem[6] |
| Exact Mass | 152.9981414 Da | PubChem[6] |
| CAS Number | 84400-99-7 | CymitQuimica[7] |
Lipophilicity and Solubility: The Gateway to Biological Activity
The octanol-water partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The calculated XLogP3 value of 2.2 for this compound suggests a moderate level of lipophilicity.[6] This property is advantageous as it often correlates with good membrane permeability, a prerequisite for a drug to reach its intracellular target.
Experimental Determination of logP: A Practical Workflow
To experimentally validate the calculated logP, the shake-flask method remains the gold standard. A detailed protocol is outlined below:
Protocol 1: Shake-Flask Method for logP Determination
-
Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH of 7.4 and saturate it with n-octanol. Conversely, saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the pre-saturated n-octanol.
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Partitioning: Mix the n-octanol solution of the compound with an equal volume of the pre-saturated phosphate buffer in a separatory funnel.
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Equilibration: Shake the funnel vigorously for a predetermined time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully separate the aqueous and n-octanol layers. Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for the experimental determination of logP using the shake-flask method.
Acidity/Basicity (pKa): The Influence on Ionization
Protocol 2: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa can be determined from the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the characteristic vibrational frequencies of the functional groups present, such as the C-Cl stretching, C-O-C stretching of the furan ring, and the aromatic C-H and C=N stretching vibrations of the pyridine ring.
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Mass Spectrometry (MS): Mass spectrometry would determine the exact mass of the molecule and provide information about its fragmentation pattern, further confirming its structure.
While specific spectral data is not provided in the initial search, it is noted to be available from commercial suppliers and chemical databases.[7]
Chemical Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the electronic properties of its fused heterocyclic system. The pyridine ring is electron-deficient, particularly at the positions ortho and para to the nitrogen atom. The presence of the chlorine atom at the 7-position, which is ortho to the ring nitrogen, makes this site highly susceptible to nucleophilic aromatic substitution (SₙAr) .
This reactivity is a cornerstone of its utility as a synthetic intermediate. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This is a common strategy in the synthesis of kinase inhibitors, where an amino group is often installed at this position to interact with the hinge region of the kinase.[3][4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H4ClNO | CID 12826107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Chlorofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Key Heterocyclic Building Block
7-Chlorofuro[2,3-c]pyridine is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a functionalized derivative of the furo[2,3-c]pyridine scaffold, it serves as a crucial intermediate in the synthesis of complex molecules with potential therapeutic applications. The strategic placement of a chlorine atom on the pyridine ring provides a versatile handle for further chemical modifications, making it a valuable building block for creating diverse libraries of compounds for drug screening.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 84400-99-7[1] |
| Molecular Formula | C₇H₄ClNO[1] |
| Molecular Weight | 153.56 g/mol [1] |
| Appearance | Solid |
Synthesis of this compound: A Plausible Synthetic Route
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in singular literature, a chemically sound and efficient route can be constructed based on established methodologies for the synthesis of analogous furo[2,3-c]pyridine systems. The following proposed synthesis leverages a Sonogashira coupling followed by an intramolecular cyclization and subsequent chlorination, common strategies in heterocyclic chemistry.
Proposed Synthetic Workflow
The synthesis can be envisioned in three key stages starting from the commercially available 4-amino-3-iodopyridine:
-
Sonogashira Coupling: Introduction of an ethynyl group at the 3-position of the pyridine ring.
-
Intramolecular Cyclization: Formation of the furan ring to yield the furo[2,3-c]pyridine core.
-
Chlorination: Introduction of the chlorine atom at the 7-position.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Stage 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridin-4-amine
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To a solution of 4-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as triethylamine (Et₃N) and tetrahydrofuran (THF), add ethynyltrimethylsilane (1.2 eq).
-
De-gas the mixture with argon or nitrogen for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq) and copper(I) iodide (CuI) (0.06 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)pyridin-4-amine.
Stage 2: Synthesis of Furo[2,3-c]pyridin-7-amine
-
Dissolve the product from Stage 1 in methanol and add potassium carbonate (K₂CO₃) (2.0 eq) to remove the trimethylsilyl protecting group. Stir at room temperature for 2-4 hours.
-
After deprotection is complete (monitored by TLC), filter the mixture and concentrate the filtrate.
-
Dissolve the resulting 3-ethynylpyridin-4-amine in a polar aprotic solvent like dimethylformamide (DMF).
-
Add copper(I) iodide (CuI) (0.1 eq) to catalyze the intramolecular cyclization.
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield furo[2,3-c]pyridin-7-amine.
Stage 3: Synthesis of this compound
-
Suspend furo[2,3-c]pyridin-7-amine in an aqueous solution of hydrochloric acid (HCl) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature between 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts, concentrate, and purify by column chromatography to obtain the final product, this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The furo[2,3-c]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry. This is due to its structural similarity to purine, the core of adenosine triphosphate (ATP), which is the universal energy currency and phosphate donor in a vast number of enzymatic reactions, including those catalyzed by protein kinases. By mimicking the purine core, derivatives of furo[2,3-c]pyridine can act as competitive inhibitors at the ATP-binding site of kinases.
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major class of targeted therapies.
Targeting the Janus Kinase (JAK) Family
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are central to the signaling of numerous cytokines and growth factors.[2][3] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[4] These kinases are critical components of the JAK-STAT signaling pathway, which is a primary mechanism for transducing extracellular signals into transcriptional changes in the nucleus.[5]
Derivatives of furo[2,3-c]pyridine and the closely related pyrrolo[2,3-d]pyrimidine have been extensively investigated as inhibitors of the JAK family.[6][7] The 7-chloro substituent on the furo[2,3-c]pyridine scaffold provides a key point for diversification, allowing chemists to introduce various side chains that can interact with specific amino acid residues in the kinase active site, thereby tuning the potency and selectivity of the inhibitor for different JAK isoforms. Selective inhibition of specific JAKs is a major goal in the development of treatments for autoimmune diseases like rheumatoid arthritis and certain cancers.[6][8]
Mechanism of Action: Interruption of the JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their activation via trans-phosphorylation.[2][9] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][9]
Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[4][5]
A kinase inhibitor based on the this compound scaffold would function by competing with ATP for binding to the active site of a JAK kinase. By occupying the ATP-binding pocket, the inhibitor prevents the phosphorylation of the JAKs themselves, the cytokine receptors, and the STAT proteins, thereby blocking the downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition by a this compound-based kinase inhibitor.
Conclusion
This compound stands out as a heterocyclic scaffold of high value to the medicinal chemistry community. Its straightforward, albeit multi-step, synthesis and the versatility offered by its chloro-substituent make it an attractive starting point for the development of targeted therapeutics. The demonstrated success of the broader furopyridine and pyrrolopyrimidine classes as kinase inhibitors, particularly against the JAK family, underscores the potential of this compound derivatives in the ongoing search for novel treatments for cancer, inflammatory conditions, and other diseases driven by aberrant kinase signaling.
References
- 1. This compound | C7H4ClNO | CID 12826107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Janus kinase - Wikipedia [en.wikipedia.org]
- 3. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. cusabio.com [cusabio.com]
- 6. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
In-Depth Spectroscopic Analysis of 7-Chlorofuro[2,3-c]pyridine: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the spectroscopic data for 7-Chlorofuro[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and predicting its reactivity in further synthetic transformations. This document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by relevant literature.
Molecular Structure and Spectroscopic Rationale
This compound possesses a fused bicyclic system consisting of a furan ring and a pyridine ring. The chlorine atom at the 7-position significantly influences the electronic environment of the entire scaffold, which is reflected in its spectroscopic signatures.
Figure 1: Molecular Structure of this compound with atom numbering.
The subsequent sections will delve into the specific details of each spectroscopic technique, providing both the expected and, where available, experimentally observed data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit four signals in the aromatic region, corresponding to the four protons on the heterocyclic core. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, the ring currents of the aromatic system, and the electron-withdrawing effect of the chlorine atom.
Anticipated ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~7.8 - 8.0 | d | ~2.0 - 2.5 | Located on the furan ring, adjacent to the oxygen atom. Experiences deshielding from the oxygen and the pyridine ring. |
| H-3 | ~6.8 - 7.0 | d | ~2.0 - 2.5 | Also on the furan ring, coupled to H-2. Typically upfield compared to H-2. |
| H-4 | ~7.4 - 7.6 | d | ~5.0 - 5.5 | On the pyridine ring, ortho to the nitrogen and coupled to H-5. |
| H-5 | ~8.2 - 8.4 | d | ~5.0 - 5.5 | On the pyridine ring, coupled to H-4 and significantly deshielded by the adjacent nitrogen and the fused furan ring. |
Experimental Protocol for ¹H NMR Acquisition:
A standard protocol for acquiring a ¹H NMR spectrum of a novel compound like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Figure 2: General workflow for ¹H NMR data acquisition and processing.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the presence of both a furan and a pyridine ring, the chemical shifts will be spread over a considerable range.
Anticipated ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C-2 | ~145 - 150 | Part of the furan ring, bonded to oxygen. |
| C-3 | ~105 - 110 | Part of the furan ring. |
| C-3a | ~140 - 145 | Bridgehead carbon, part of both rings. |
| C-4 | ~115 - 120 | Carbon on the pyridine ring. |
| C-5 | ~150 - 155 | Carbon on the pyridine ring, adjacent to nitrogen. |
| C-7 | ~148 - 153 | Carbon bearing the chlorine atom, significantly deshielded. |
| C-7a | ~125 - 130 | Bridgehead carbon, part of both rings. |
Experimental Protocol for ¹³C NMR Acquisition:
The protocol is similar to that for ¹H NMR, with the following key differences in acquisition parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-160 ppm.
-
Number of Scans: Significantly higher than for ¹H NMR (e.g., 128-1024 scans) due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C/C=N stretching vibrations, as well as the C-O-C stretching of the furan ring and the C-Cl stretching.
Anticipated IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1450 | C=C and C=N stretch | Aromatic rings |
| 1250 - 1050 | C-O-C stretch | Furan ring |
| 800 - 600 | C-Cl stretch | Chloroalkane |
Experimental Protocol for IR Acquisition (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.
-
Processing: The software automatically subtracts the background from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Anticipated Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₇H₄ClNO), which is approximately 153.57 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z ~155 will be observed with roughly one-third the intensity of the M⁺ peak.
-
Key Fragmentation: Fragmentation may involve the loss of a chlorine atom, a hydrogen cyanide (HCN) molecule from the pyridine ring, or a carbon monoxide (CO) molecule from the furan ring.
Experimental Protocol for MS Acquisition (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Figure 3: A simplified workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous characterization of this important heterocyclic compound. The data presented in this guide, based on established principles and expected spectral behavior, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability of results.
stability and reactivity of the 7-Chlorofuro[2,3-c]pyridine scaffold
An In-Depth Technical Guide to the Stability and Reactivity of the 7-Chlorofuro[2,3-c]pyridine Scaffold for Medicinal Chemistry
Introduction: The Furo[2,3-c]pyridine Core in Modern Drug Discovery
The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Within the vast landscape of heterocyclic chemistry, fused ring systems represent a particularly fertile ground for innovation. The furo[2,3-c]pyridine scaffold, a conjoined furan and pyridine ring system, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an ideal framework for designing molecules that can interact with high specificity at biological targets. Compounds incorporating this core have demonstrated a wide spectrum of biological activities, including potential as kinase inhibitors and antiviral agents.[1][2]
This guide focuses on a key derivative: this compound. The introduction of a chlorine atom at the 7-position transforms the parent scaffold into a versatile and highly reactive synthetic intermediate. Understanding the interplay between the inherent properties of the fused ring system and the reactivity imparted by the chloro-substituent is paramount for its effective utilization in drug development campaigns. As a Senior Application Scientist, this document aims to provide researchers and drug development professionals with a comprehensive, field-proven understanding of the stability, reactivity, and synthetic utility of this critical building block.
Chapter 1: Core Physicochemical and Spectroscopic Profile
Before delving into reactivity, a baseline understanding of the molecule's fundamental properties is essential. These characteristics influence everything from solubility and formulation to reaction kinetics and purification strategies.
Physicochemical Properties
The key physicochemical descriptors for this compound are summarized below. This data provides a quantitative foundation for experimental design.
| Property | Value | Source |
| CAS Number | 84400-99-7 | [3][4] |
| Molecular Formula | C₇H₄ClNO | [3][5] |
| Molecular Weight | 153.56 g/mol | [3][5] |
| Appearance | Solid / Off-white powder | [1][4] |
| XLogP3 | 2.2 | [3] |
| Boiling Point | ~306.9 °C (Predicted) | |
| Flash Point | 100.6 °C | [6] |
| Density | 1.377 g/cm³ | [6] |
Spectroscopic Signatures
While specific spectra are proprietary to the supplier, the expected spectroscopic characteristics can be inferred from the structure:
-
¹H NMR: The spectrum would show distinct signals in the aromatic region for the four protons on the bicyclic core. The chemical shifts would be influenced by the electronegativity of the nitrogen and oxygen atoms and the chloro-substituent.
-
¹³C NMR: Seven distinct signals would be expected, with the carbon atom attached to the chlorine (C7) showing a characteristic shift.
-
IR Spectroscopy: Key absorption bands would correspond to C=C and C=N stretching vibrations within the aromatic rings and the C-O-C stretching of the furan moiety.[7][8]
-
Mass Spectrometry: The molecular ion peak would appear at m/z 153, accompanied by a characteristic M+2 peak at m/z 155 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Chapter 2: An Expert Assessment of Chemical Stability
While explicit, peer-reviewed stability data for this compound is limited[6], a robust assessment can be made based on established principles of heterocyclic chemistry. The molecule's stability is a tale of two electronically distinct, fused rings.
-
Thermal Stability: The fused aromatic system confers significant thermal stability, as reflected in its high predicted boiling point. It is expected to be stable under typical synthetic heating conditions (e.g., reflux in common organic solvents like THF, DMF, or toluene) in the absence of aggressive reagents.
-
pH Stability: The pyridine nitrogen (pKa of conjugate acid ≈ 5.2)[9] provides a basic site. In strongly acidic conditions, protonation will occur, forming a pyridinium salt. This can increase solubility in aqueous media but also further deactivates the pyridine ring towards electrophilic attack. The furan ring, being electron-rich, is more susceptible to degradation under harsh acidic conditions. The scaffold is generally stable under neutral and basic conditions, which are commonly employed for its reactions.
-
Oxidative and Reductive Stability: The pyridine ring is relatively resistant to oxidation. However, the electron-rich furan ring can be susceptible to strong oxidizing agents. The pyridine nitrogen can be oxidized to an N-oxide using peracids, a reaction that can alter the reactivity of the ring system.[9] The molecule is generally stable to common reducing agents, although catalytic hydrogenation could potentially reduce the pyridine ring under forcing conditions. The C-Cl bond is stable to most reducing agents except for specific catalytic systems designed for dehalogenation.
Chapter 3: Reactivity and Synthetic Utility
The synthetic value of this compound lies in its predictable and versatile reactivity. The electronic dichotomy between the electron-deficient pyridine and electron-rich furan, combined with the strategically placed chlorine atom, allows for selective functionalization.
Overview of Reactivity
The primary sites of reactivity can be summarized as follows: The C7 position is highly electrophilic and prone to nucleophilic attack. The furan ring is electron-rich and susceptible to electrophilic attack. The pyridine nitrogen is basic and acts as a Lewis base.
Caption: Key reactivity sites on the this compound scaffold.
Nucleophilic Aromatic Substitution (SNAr) at C7
The most significant and widely exploited reaction of this scaffold is Nucleophilic Aromatic Substitution (SNAr) at the C7 position. The chlorine atom serves as an excellent leaving group in this context.
Causality of Reactivity: The high reactivity of the C7 position is a direct consequence of the fused pyridine ring. Nucleophilic attack at C7 generates a negatively charged intermediate known as a Meisenheimer complex. This intermediate is significantly stabilized by resonance, with one of the key resonance structures placing the negative charge on the electronegative pyridine nitrogen atom.[10][11] This stabilization lowers the activation energy of the reaction, making it proceed much more readily than it would on a corresponding chlorobenzene derivative.[12] This reaction is highly regioselective, with attack at other positions being electronically disfavored.[11]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
This reaction is compatible with a wide range of nucleophiles, including amines, alcohols, and thiols, making it a powerful tool for generating large libraries of analogues for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions
The C7-Cl bond also serves as a robust handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C, C-N, and C-O bonds.[13]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-aryl bonds. This is one of the most common methods for scaffold elaboration.[14]
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, offering an alternative to direct SNAr.
-
Heck Coupling: Reaction with alkenes.
Field-Proven Insights: A common challenge in cross-coupling reactions with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to deactivation.[14] This can often be overcome by the judicious choice of phosphine ligands (e.g., bulky, electron-rich ligands like SPhos or XPhos) that favor the desired catalytic cycle over catalyst inhibition.[15] While boronic acids are standard, pyridine sulfinates have also emerged as highly effective coupling partners, particularly for challenging 2-substituted pyridines.[16][17]
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Electrophilic Substitution
In contrast to the reactivity at the pyridine ring, the fused furan ring is electron-rich and thus the preferred site for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation). Based on the directing effects of the fused pyridine and the furan oxygen, electrophilic attack is predicted to occur preferentially at the C2 position.[10][18] This provides an orthogonal strategy for functionalization, allowing for modification of the furan ring while leaving the C7-Cl bond intact for subsequent nucleophilic substitution or cross-coupling.
Chapter 4: Synthesis of the Scaffold
The this compound scaffold is typically prepared via multi-step synthetic sequences. While specific routes are often proprietary, a common and logical approach involves the construction of a substituted pyridine precursor followed by the annulation of the furan ring and subsequent chlorination.[1] A representative strategy starts from a functionalized piperidinone, which undergoes a series of transformations including olefination, cyclization, oxidation, and aromatization to form the furo[2,3-c]pyridine core, which is then chlorinated at the 7-position.[19][20]
Chapter 5: Practical Applications and Experimental Protocols
The true value of a building block is demonstrated through its practical application. The protocols described below are self-validating systems designed to provide a reliable starting point for researchers.
Role in Medicinal Chemistry
This compound is a quintessential scaffold for library synthesis in drug discovery. Its predictable reactivity at the C7 position allows for the rapid generation of hundreds or thousands of analogues by parallel synthesis, where the core scaffold is reacted with diverse sets of amines, alcohols, boronic acids, etc. This approach is instrumental in the early stages of drug discovery for identifying initial hits and building a comprehensive SAR for lead optimization.[1][21]
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2 - 2.0 equiv)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere, add this compound and the chosen solvent (to achieve a concentration of ~0.1-0.5 M).
-
Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).
-
Seal the vessel securely.
-
Heat the reaction mixture with stirring. Typical conditions range from 80 °C to 150 °C. The reaction can often be accelerated using microwave irradiation.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane and wash with water and/or brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-furo[2,3-c]pyridine derivative.
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling this compound with an aryl or heteroaryl boronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
(Hetero)aryl boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (3 mol%))
-
Base (e.g., 2M aqueous Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/water, DMF/water, or Toluene/ethanol/water)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound, the boronic acid, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent system, followed by the base (if using an aqueous solution, ensure it is also degassed).
-
Heat the reaction mixture with vigorous stirring. Typical conditions are 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature and filter through a pad of Celite®, washing with the organic solvent used in the reaction.
-
Perform an aqueous work-up: dilute the filtrate with an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 7-aryl-furo[2,3-c]pyridine product.[14]
-
Conclusion
This compound is more than just a chemical intermediate; it is a powerful enabler of molecular innovation. Its stability profile is well-suited for a variety of synthetic conditions, while its reactivity is dominated by the C7-Cl bond, a versatile handle for diversification through robust and predictable SNAr and cross-coupling reactions. The orthogonal reactivity of the furan ring further enhances its utility. By understanding the fundamental principles governing its behavior and employing validated protocols, researchers in medicinal chemistry can effectively leverage this scaffold to accelerate the design and synthesis of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H4ClNO | CID 12826107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS: 84400-99-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Evolution of a Privileged Scaffold: A Technical Guide to the Derivatives and Analogues of 7-Chlorofuro[2,3-c]pyridine
For the attention of researchers, medicinal chemists, and drug development professionals, this guide provides a deep dive into the synthetic strategies and therapeutic potential of derivatives based on the 7-Chlorofuro[2,3-c]pyridine core. We will explore the rationale behind its selection as a privileged scaffold, detail the synthesis of key analogues, and analyze the structure-activity relationships that govern their biological effects, with a particular focus on kinase inhibition.
Introduction: The Furo[2,3-c]pyridine Core - A Scaffold of Untapped Potential
The fusion of a furan ring with a pyridine moiety creates the furo[2,3-c]pyridine bicyclic system, a heterocyclic scaffold of significant interest in medicinal chemistry. The incorporation of a nitrogen atom into the benzofuran structure offers several advantages in drug design. This nitrogen can act as a hydrogen bond acceptor, potentially leading to enhanced interactions with biological targets. Furthermore, the pyridine ring generally lowers the lipophilicity of the molecule, which can improve crucial physicochemical properties such as aqueous solubility.
The analogous 7-Chloro-1H-pyrrolo[2,3-c]pyridine has already demonstrated its value as a key building block in the synthesis of novel kinase inhibitors and antiviral agents.[1] This precedent suggests that the strategic functionalization of the this compound core holds similar promise for the development of new therapeutic agents. The chlorine atom at the 7-position provides a reactive handle for a variety of synthetic transformations, allowing for the systematic exploration of the chemical space around the core scaffold.
Core Physical and Chemical Properties of this compound
A thorough understanding of the foundational molecule is paramount before embarking on the synthesis of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO | --INVALID-LINK-- |
| Molecular Weight | 153.57 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK-- |
| CAS Number | 84400-99-7 | --INVALID-LINK-- |
Synthesis of the Furo[2,3-c]pyridine Scaffold
The construction of the furo[2,3-c]pyridine core is a critical first step. A facile, five-step synthesis starting from the known N-benzenesulfonylpiperidin-4-one has been reported, culminating in the aromatization to yield the furo[2,3-c]pyridine.[2][3] This method provides a reliable route to the core structure, which can then be subjected to chlorination and further derivatization.
Conceptual Synthetic Workflow
Caption: General workflow for the synthesis of the furo[2,3-c]pyridine core.
A Case Study in Drug Discovery: 7-Aminofuro[2,3-c]pyridine Analogues as TAK1 Inhibitors
A prime example of the therapeutic potential of the this compound scaffold is the development of 7-aminofuro[2,3-c]pyridine derivatives as potent and selective inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1).[3][4] TAK1 is a key signaling molecule in inflammatory and immune responses, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
The discovery and optimization of these inhibitors were guided by a structure-based drug design approach, significantly shortening the development timeline.[3]
General Synthetic Protocol for 7-Aminofuro[2,3-c]pyridine Derivatives
The synthesis of the 7-aminofuro[2,3-c]pyridine analogues typically involves the nucleophilic aromatic substitution of the chlorine atom at the 7-position of the core scaffold with a variety of amines.
Step 1: Nucleophilic Aromatic Substitution
-
Reactants: this compound and the desired primary or secondary amine.
-
Solvent: A suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Conditions: The reaction is typically carried out at elevated temperatures, often with microwave irradiation to accelerate the reaction. The presence of a base, such as diisopropylethylamine (DIPEA), may be required to neutralize the HCl generated during the reaction.
-
Work-up and Purification: Standard aqueous work-up followed by purification by column chromatography on silica gel.
Caption: Synthetic scheme for 7-aminofuro[2,3-c]pyridine derivatives.
Structure-Activity Relationship (SAR) of 7-Aminofuro[2,3-c]pyridine TAK1 Inhibitors
The optimization of the 7-aminofuro[2,3-c]pyridine scaffold for TAK1 inhibition involved a systematic exploration of substituents at the amino group. The goal was to enhance potency and selectivity while maintaining favorable pharmacokinetic properties.
| Compound | R Group on Amino Moiety | TAK1 IC₅₀ (nM) | Notes |
| Lead Compound | (Structure not publicly disclosed) | Micromolar range | Initial hit from high-throughput screening.[3] |
| 12az | (Complex substituted aryl group) | ~10 | Optimized for biochemical and cellular potency.[3] |
| 13a | (Optimized substituted aryl group) | Potent | Optimized for kinase selectivity and pharmacokinetic properties. Active in an in vivo model of ovarian cancer.[4] |
The structure-activity relationship studies revealed that the nature of the substituent on the 7-amino group is critical for both potency and selectivity. The use of molecular modeling and computational predictions of metabolic sites played a crucial role in guiding the design of analogues with improved drug-like properties.[4]
Broader Therapeutic Potential and Future Directions
While the development of TAK1 inhibitors is a significant achievement, the this compound scaffold holds promise for the development of inhibitors targeting other kinases and biological targets. The versatility of the pyridine and furopyridine cores in drug design is well-established, with applications in oncology, virology, and inflammatory diseases.[1][5][6]
Future research in this area should focus on:
-
Exploring a wider range of substitutions: Systematic exploration of different functional groups at various positions of the furo[2,3-c]pyridine ring system.
-
Targeting other kinase families: Screening of this compound-based libraries against a broad panel of kinases to identify new therapeutic opportunities.
-
Investigating antiviral applications: Given the success of the analogous pyrrolopyridine scaffold, exploring the potential of furo[2,3-c]pyridine derivatives as antiviral agents is a logical next step.
Conclusion
The this compound core represents a privileged scaffold with significant potential for the development of novel therapeutics. The successful discovery and optimization of 7-aminofuro[2,3-c]pyridine derivatives as potent and selective TAK1 inhibitors underscore the value of this heterocyclic system in drug discovery. The synthetic accessibility of this scaffold, coupled with the favorable physicochemical properties imparted by the furo[2,3-c]pyridine core, makes it an attractive starting point for the design of new generations of targeted therapies. Continued exploration of the chemical space around this versatile scaffold is likely to yield further breakthroughs in the treatment of a wide range of diseases.
References
- 1. 3D QSAR modeling study on 7-aminofuro [2,3-c] pyridine derivatives as TAK1 inhibitors using CoMFA and COMSIA [ouci.dntb.gov.ua]
- 2. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Biological Activities of Furopyridine Compounds
Abstract
The furopyridine scaffold, a heterocyclic aromatic compound resulting from the fusion of furan and pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth analysis of the significant biological activities of furopyridine derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We will explore the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.
Introduction to the Furopyridine Scaffold
Furopyridines are bicyclic heteroaromatic systems where a furan ring is fused to a pyridine ring. The relative orientation of the nitrogen atom in the pyridine ring and the fusion points gives rise to several isomers, such as furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,4-c]pyridine. This structural diversity, combined with the ease of substitution on both rings, provides a rich chemical space for the design of novel therapeutic agents. The pyridine moiety can enhance aqueous solubility and provides a key hydrogen bond acceptor, while the furan ring contributes to the overall lipophilicity and electronic properties of the molecule.[2] This unique combination allows furopyridine derivatives to effectively interact with various enzymatic pockets and cellular receptors.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The most extensively studied biological activity of furopyridines is their potential as anticancer agents.[3] These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often through the modulation of key signaling pathways that are dysregulated in cancer.[1][4]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism through which furopyridines exert their anticancer effects is the inhibition of protein kinases.[1] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Furopyridine derivatives have been identified as potent inhibitors of several key kinases involved in cancer progression.
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle. Its inhibition leads to cell cycle arrest, preventing cancer cells from proliferating.[4] Several furopyridine derivatives have shown potent inhibitory effects against CDK2/cyclin A2 protein kinase, with some compounds exhibiting greater potency than the reference inhibitor, roscovitine.[5][6]
-
Janus Kinase 2 (JAK2): The JAK/STAT signaling pathway is critical for cell growth, survival, and differentiation, particularly in hematopoietic cells.[7] Inhibition of JAK2 by furopyridine compounds can disrupt this pathway, providing therapeutic benefits for myeloproliferative neoplasms and other cancers.[7]
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). Furopyridine derivatives have been developed as potent inhibitors of wild-type, and critically, mutant forms of EGFR (L858R/T790M and L858R/T790M/C797S), overcoming resistance to existing therapies.[8][9]
-
Other Kinases: Furopyridines have also shown inhibitory activity against other important kinases such as Akt, Lck, and B-Raf, highlighting their potential as multi-targeted anticancer agents.[1][5]
Beyond kinase inhibition, furopyridine derivatives induce apoptosis (programmed cell death), a crucial mechanism for eliminating cancerous cells.[4] This is often a downstream consequence of cell cycle arrest and the inhibition of pro-survival signaling pathways.[4]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported in vitro anticancer activity of selected furopyridine derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Furopyridine Derivative 14 | HCT-116 (Colon) | 31.3 | [6] |
| Furopyridine Derivative 14 | MCF-7 (Breast) | 19.3 | [6] |
| Furopyridine Derivative 14 | HepG2 (Liver) | 22.7 | [6] |
| Furopyridine Derivative PD19 | HEL (Erythroblast) | 27.28 | [7] |
| Furopyridine Derivative PD18 | A549 (Lung) | 28.23 | [9] |
| Trifluoromethyl-substituted derivative | Neuro-2a (Neuroblastoma) | 3.6 | [3] |
| Furan[3,2-c] pyridine 4c | KYSE70 (Esophageal) | 0.655 (µg/mL) | [3] |
Visualization: Kinase Inhibition Pathway
The following diagram illustrates a generalized signaling pathway where a furopyridine compound inhibits a receptor tyrosine kinase (like EGFR), preventing downstream signaling that leads to cell proliferation and promoting apoptosis.
Caption: Furopyridine inhibition of a Receptor Tyrosine Kinase (RTK).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furopyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[10]
-
IC50 Calculation: Plot the absorbance values against the compound concentrations and use a non-linear regression analysis to calculate the IC50 value.[10]
Antimicrobial and Antiviral Activities
The furopyridine scaffold is also present in compounds with significant antimicrobial and antiviral properties.
Antimicrobial Activity
Certain furopyridine derivatives have shown promising activity against various bacterial and fungal strains.[11] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For instance, some pyridine derivatives have been shown to be effective antimicrobial agents.[12] The incorporation of a furopyridine core can enhance lipophilicity, potentially aiding in the penetration of microbial cell walls.
Antiviral Activity
Furopyridine derivatives have been investigated for their ability to combat a range of viruses.[8][13]
-
HIV: The furopyridine core is a key structural component in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1]
-
Malaria and Other Viral Infections: Novel furopyridine and furopyrimidine compounds have been identified as inhibitors of phosphatidylinositol-4-kinase (PI4K), a crucial enzyme in the lifecycle of the Plasmodium parasite (which causes malaria) and other viruses.[14]
-
Herpes Simplex Virus (HSV-1): Related pyrazolopyridine derivatives have been shown to inhibit the HSV-1 replicative cycle through a novel mechanism of action, suggesting the potential for the broader pyridine-fused scaffold in developing new anti-herpetic agents.[15]
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the target microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the furopyridine compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Anti-inflammatory and Neuroprotective Potential
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Pyridine and its fused derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators.[16][17] Dihydropyridine derivatives, for example, have been shown to reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.[18] While specific studies on the anti-inflammatory mechanisms of furopyridines are emerging, the known activities of the parent scaffolds suggest potential for inhibiting enzymes like cyclooxygenases (COX) or modulating inflammatory signaling pathways such as NF-κB.[16]
Neuroprotective Effects
Neurodegenerative diseases are often characterized by oxidative stress and neuronal cell death.[19] Certain pyridine-containing compounds have demonstrated significant neuroprotective effects.[20]
-
Oxidative Stress Reduction: Tricyclic pyridone alkaloids, which share structural similarities, have been shown to protect hippocampal neuronal cells from glutamate-induced oxidative stress and apoptosis.[19][21] This protection is mediated by the upregulation of antioxidant pathways, such as the Nrf2/HO-1 system.[21]
-
Antioxidant Properties: Pyrrolopyrimidine antioxidants have been shown to prevent the loss of motor coordination and neuronal death in animal models of neurotoxicity.[22] Given the structural overlap, furopyridines are being explored for similar antioxidant and neuroprotective capabilities against neurotoxicity models in vitro.[23]
Conclusion and Future Directions
The furopyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive research into their anticancer properties, particularly as kinase inhibitors, has yielded potent lead compounds that can overcome clinical resistance.[8][9] Furthermore, the emerging evidence of their antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities suggests that the full therapeutic potential of this chemical class is yet to be fully realized.[7][14][21]
Future research should focus on:
-
Comprehensive SAR Studies: To optimize potency and selectivity for specific biological targets.
-
In Vivo Efficacy and Pharmacokinetics: To translate promising in vitro results into preclinical and clinical candidates.
-
Mechanism of Action Elucidation: To fully understand the molecular basis of their diverse biological activities.
By continuing to explore the rich chemical space of furopyridine derivatives, the scientific community is well-positioned to develop next-generation therapies for a wide range of human diseases.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 7-Chlorofuro[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chlorofuro[2,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its utility as a versatile intermediate stems from its unique structural and electronic properties, which allow for diverse functionalization in the synthesis of novel therapeutic agents. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential safety and handling guidelines for this compound, grounded in established safety data and best practices in chemical hygiene.
Hazard Identification and Risk Assessment
A foundational aspect of safe chemical handling is a comprehensive understanding of the potential hazards. This compound presents several health risks that necessitate careful management.
1.1. GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. According to available safety data, this compound is classified with the following hazards[1]:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
1.2. Toxicological Profile Summary
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The hazards underscore the necessity of preventing direct contact and aerosol generation. Ingestion can lead to harmful systemic effects. Skin and eye contact will likely result in irritation, while inhalation may irritate the respiratory tract[1].
Prudent Handling and Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the identified hazards. The goal is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.
2.1. Engineering Controls: The First Line of Defense
All manipulations of this compound, especially those involving the solid material or the preparation of solutions, must be conducted within a properly functioning certified laboratory chemical fume hood[2]. This primary engineering control is critical for preventing the inhalation of dust or vapors.
2.2. Personal Protective Equipment (PPE): A Necessary Barrier
A standard PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact[3][4]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[4].
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. It is crucial to inspect gloves for any signs of degradation or perforation before use[5].
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against skin contact.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Experimental Workflow: Weighing and Preparing a Solution of this compound
References
An In-Depth Technical Guide to 7-Chlorofuro[2,3-c]pyridine for Chemical Researchers
Introduction: The Strategic Importance of the Furo[2,3-c]pyridine Scaffold
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of drug discovery. Among these, fused heterocyclic systems like furo[2,3-c]pyridine are of paramount importance. Their rigid bicyclic structure presents a well-defined three-dimensional arrangement for interacting with biological targets, while the embedded heteroatoms offer crucial points for hydrogen bonding and other non-covalent interactions. The pyridine nucleus, in particular, is a ubiquitous feature in FDA-approved drugs, valued for its ability to enhance solubility and serve as a versatile pharmacophore.[1][2][3][4]
7-Chlorofuro[2,3-c]pyridine (CAS No. 84400-99-7) is a key intermediate and building block within this chemical class.[5][6] The chlorine atom at the 7-position is not merely a substituent; it is a strategic functional handle. Its presence activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, providing a direct and reliable route for introducing a wide array of functional groups. This synthetic tractability makes this compound a valuable starting material for constructing libraries of complex molecules aimed at diverse biological targets, including kinases and viral proteases.[7][8] This guide provides a comprehensive overview of its chemical properties, commercial availability, and foundational synthetic protocols, designed for researchers in drug development and organic synthesis.
Physicochemical & Structural Data
A solid understanding of a compound's fundamental properties is the first step in its effective application. Key data for this compound has been consolidated from multiple databases for reliable characterization.[5][9][10]
| Property | Value | Source |
| CAS Number | 84400-99-7 | PubChem[5] |
| Molecular Formula | C₇H₄ClNO | PubChem[5] |
| Molecular Weight | 153.57 g/mol | Finetech Industry Limited, PubChem[5][10] |
| IUPAC Name | This compound | PubChem[5] |
| Appearance | Solid / Off-white powder | CymitQuimica, In-house observation[7][9] |
| Purity | Typically ≥97% | CymitQuimica[9] |
| InChI Key | YJUYPLVLAHBYCM-UHFFFAOYSA-N | PubChem[5] |
Commercial Availability and Sourcing
This compound is available from a range of specialized chemical suppliers who cater to the research and development sector. Procurement options span from small, milligram-scale quantities for initial screening to larger, gram-scale batches for lead optimization studies. When selecting a supplier, researchers should prioritize not only cost but also the availability of comprehensive documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS), to ensure material quality and safe handling.
Below is a comparative table of representative suppliers. Note that stock levels and pricing are subject to change, and direct inquiry is always recommended.
| Supplier | Typical Quantities Offered | Purity | Notes |
| CymitQuimica | 100mg, 250mg, 500mg, 1g, 5g | ≥97% | Offers a wide range of small-scale quantities suitable for initial research.[9] |
| Finetech Industry Limited | Various pack sizes, custom synthesis | High-quality | Provides CoA and MSDS documentation; offers custom synthesis and bulk quantities.[10] |
| AK Scientific, Inc. | Inquire for details | ≥97% (typical) | A US-based trader known for a diverse catalog of building blocks.[11] |
| BLDpharm | Inquire for details | High | Lists related derivatives like this compound-2-carboxylic acid, indicating capability in this chemical space.[12] |
Synthesis and Methodologies
While direct purchase is feasible for many applications, an understanding of the synthesis of the furo[2,3-c]pyridine core is crucial for designing novel analogs or when custom synthesis is required. The literature describes several strategies for constructing this scaffold, typically involving the formation of the furan ring onto a pre-existing, functionalized pyridine.
A generalized, conceptual workflow for the synthesis of a furo[2,3-c]pyridine core, inspired by established heterocyclic chemistry principles, is outlined below.[8][13]
Conceptual Workflow: Furan Ring Annulation
This diagram illustrates a common synthetic logic where a substituted pyridine serves as the foundation for building the fused furan ring.
Caption: Conceptual workflow for the synthesis of the Furo[2,3-c]pyridine scaffold.
Key Experimental Protocol: Buchwald-Hartwig Amination
The true utility of this compound lies in its reactivity. The chlorine atom at the C7 position is susceptible to displacement via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prime example, enabling the formation of C-N bonds to introduce various amine-containing side chains, a critical step in tuning a molecule's pharmacological profile.
Below is a representative, self-validating protocol adapted from established methodologies for aryl chlorides.[14]
Objective: To couple a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst, which would render it inactive.
-
Reagent Addition: Under the inert atmosphere, add this compound, the desired amine, and the anhydrous solvent.
-
Degassing: The reaction mixture should be degassed by sparging with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Heating: The reaction is heated to a temperature typically between 80-120 °C. Reaction progress is monitored by a suitable technique (TLC or LC-MS). The choice of elevated temperature is to overcome the activation energy of the oxidative addition step, which is often the rate-limiting step.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 7-amino-substituted furo[2,3-c]pyridine derivative.
Applications in Drug Discovery
The furo[2,3-c]pyridine scaffold and its analogs are integral to the development of novel therapeutics. The related pyrrolo[2,3-c]pyridine and pyrrolo[2,3-d]pyrimidine cores, which share structural and electronic similarities, have been successfully employed in the design of potent kinase inhibitors.[7][15] Kinases are a major class of drug targets, particularly in oncology. The ability of the heterocyclic scaffold to anchor within the ATP-binding site of a kinase, coupled with the diverse functionality that can be introduced at the 7-position, allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
The general strategy is depicted in the logical diagram below.
Caption: Drug discovery workflow utilizing this compound.
Safety and Handling
As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. According to GHS hazard classifications found in public databases, compounds of this nature are typically associated with warnings for acute oral toxicity, skin irritation, and serious eye irritation.[5]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust or vapors.[5]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the material.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H4ClNO | CID 12826107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 84400-99-7 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | CAS: 84400-99-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. This compound-5-carboxylic acid manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 12. 1554086-60-0|this compound-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
Methodological & Application
synthesis of kinase inhibitors using 7-Chlorofuro[2,3-c]pyridine
An Application Guide to the Synthesis of Kinase Inhibitors from 7-Chlorofuro[2,3-c]pyridine
Authored by: A Senior Application Scientist
Introduction: The Privileged Furo[2,3-c]pyridine Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures reappear with remarkable frequency across a spectrum of biological targets. These are termed "privileged scaffolds" for their proven ability to serve as effective platforms for drug discovery. The furo[2,3-c]pyridine core is a quintessential example of such a scaffold, demonstrating significant potential in the development of novel therapeutics.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presentation of functional groups, while its electronic properties are tunable, enhancing its versatility as a drug template.
Derivatives of the furo[2,3-c]pyridine core have exhibited a wide range of biological activities, including potent anticancer and antiviral properties.[1][2] A particularly fruitful application has been in the domain of kinase inhibition. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The furo[2,3-c]pyridine framework has been successfully employed to develop inhibitors for a variety of kinases, including Akt, Cyclin-Dependent Kinase 2 (CDK2), and B-Raf, thereby disrupting aberrant cell signaling.[1][3][4]
This application note focuses on This compound , a pivotal intermediate in the synthesis of these kinase inhibitors. The chlorine atom at the 7-position is not merely a structural component but a versatile chemical handle. It activates the pyridine ring for nucleophilic substitution and serves as an ideal leaving group for modern palladium-catalyzed cross-coupling reactions. This strategic placement allows for the systematic and divergent synthesis of large libraries of compounds, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
This guide provides an in-depth exploration of the primary synthetic strategies leveraging this compound, complete with detailed, field-proven protocols and the underlying mechanistic rationale.
Strategic Overview: Functionalization of the C7 Position
The synthetic utility of this compound lies in the reactivity of the C7-Cl bond. The adjacent ring nitrogen atom acts as an electron sink, withdrawing electron density and making the C7 position electrophilic. This electronic feature is the foundation for the two primary synthetic routes detailed herein: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Figure 1: Synthetic workflow from this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] For derivatizing this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are of paramount importance.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound.[6] In our context, it is used to couple this compound with various aryl or heteroaryl boronic acids (or their esters). This is a critical step for installing substituents that can occupy the hydrophobic regions of a kinase active site or provide vectors for further functionalization.
Causality Behind the Protocol: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the furo[2,3-c]pyridine, forming a Pd(II) complex.
-
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the Pd(II) complex.[6] The choice of base and solvent is crucial to facilitate this step and prevent premature decomposition of the boronic acid.[7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and yielding the final biaryl product.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Principle: Palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a 7-aryl-furo[2,3-c]pyridine derivative.
| Materials & Reagents | Supplier | Notes |
| This compound | Commercial/Synthesized | Starting material |
| Arylboronic Acid | Commercial | Coupling partner (1.2 - 1.5 eq.) |
| Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Commercial | Catalyst (2-5 mol%) |
| K₂CO₃ or Cs₂CO₃ | Commercial | Base (2.0 - 3.0 eq.) |
| 1,4-Dioxane or Toluene/H₂O | Anhydrous Grade | Solvent |
| Argon or Nitrogen | High Purity | For inert atmosphere |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive pressure of inert gas.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-aryl-furo[2,3-c]pyridine.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Buchwald-Hartwig Amination: C-N Bond Formation
The introduction of an amino group at the C7 position is a cornerstone of kinase inhibitor design. The resulting secondary or tertiary amines often form a critical hydrogen bond with the "hinge region" of the kinase active site, a key anchoring interaction for many inhibitors. The Buchwald-Hartwig amination is the premier method for forming these C-N bonds.[5][8]
Causality Behind the Protocol: This reaction also relies on a Pd(0)/Pd(II) catalytic cycle, but with key differences from the Suzuki coupling.[9]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical; weaker bases are often ineffective.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the aminated product and regenerating the Pd(0) catalyst. The choice of phosphine ligand (e.g., Xantphos, BINAP) is crucial; bulky, electron-rich ligands accelerate the reductive elimination step and prevent catalyst decomposition.[5][9]
Figure 2: Simplified Buchwald-Hartwig amination catalytic cycle.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Principle: Palladium-catalyzed coupling of this compound with a primary or secondary amine to generate a 7-amino-furo[2,3-c]pyridine derivative.
| Materials & Reagents | Supplier | Notes |
| This compound | Commercial/Synthesized | Starting material |
| Primary/Secondary Amine | Commercial | Coupling partner (1.1 - 1.5 eq.) |
| Pd₂(dba)₃ or Pd(OAc)₂ | Commercial | Palladium source (1-2 mol%) |
| Xantphos or BINAP | Commercial | Ligand (2-4 mol%) |
| NaOt-Bu or K₃PO₄ | Commercial | Base (1.4 - 2.0 eq.) |
| Toluene or Dioxane | Anhydrous Grade | Solvent |
| Argon or Nitrogen | High Purity | For inert atmosphere |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2.2 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS. Reactions typically require 6-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove inorganic salts. Dry the organic layer, concentrate, and purify by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is powerful, classical Nucleophilic Aromatic Substitution (SNAr) remains a highly effective and often more economical method for functionalizing electron-deficient aromatic rings.[10]
Causality Behind the Protocol: The furo[2,3-c]pyridine system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C7).[11][12] The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A potent nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the electrophilic C7 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[12] The negative charge in this intermediate is stabilized through resonance, with one key resonance structure placing the charge on the electronegative nitrogen atom, which is a highly stabilizing feature.[12]
-
Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
This pathway is generally favored with strong nucleophiles and does not require a metal catalyst, simplifying the procedure and purification.
Protocol 3: General Procedure for SNAr with an Alcohol
Principle: Base-mediated substitution of the C7 chlorine with an alcohol to form a 7-alkoxy-furo[2,3-c]pyridine.
| Materials & Reagents | Supplier | Notes |
| This compound | Commercial/Synthesized | Starting material |
| Alcohol (R-OH) | Commercial | Nucleophile (can be used as solvent) |
| NaH or K₂CO₃ | Commercial | Base (1.5 - 2.0 eq.) |
| DMF or DMSO | Anhydrous Grade | Solvent (if alcohol is not the solvent) |
Step-by-Step Methodology:
-
Alkoxide Formation: To a solution of the alcohol (1.5 eq.) in anhydrous DMF, carefully add NaH (1.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in a minimal amount of DMF to the freshly prepared alkoxide solution.
-
Reaction: Heat the reaction mixture to 60-90 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Mg₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the pure 7-alkoxy-furo[2,3-c]pyridine.
-
Characterization: Verify the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Data Summary and Applications
The synthetic strategies outlined above provide access to a wide array of kinase inhibitor candidates. The choice of method depends on the desired bond type and the available building blocks.
Table 1: Comparison of Key Synthetic Strategies
| Strategy | Bond Formed | Typical Conditions | Advantages | Limitations |
| Suzuki-Miyaura | C-C | Pd catalyst, Base (K₂CO₃), Boronic Acid, 80-100 °C | Excellent functional group tolerance; wide availability of boronic acids. | Catalyst can be expensive; potential for boronic acid homocoupling. |
| Buchwald-Hartwig | C-N | Pd catalyst, Ligand, Strong Base (NaOt-Bu), 80-110 °C | Premier method for C-N bonds; broad amine scope.[5] | Requires strictly anhydrous/anaerobic conditions; sensitive to ligand choice. |
| SNAr | C-O, C-S, C-N | Strong Nucleophile, Base (NaH) or Heat, 60-120 °C | No metal catalyst required; operationally simple; cost-effective. | Limited to strong nucleophiles; may require harsh conditions (high temp). |
The derivatives synthesized from this compound have shown potent inhibitory activity against several important cancer-related kinases.
Table 2: Representative Kinase Inhibitory Activity of Furo[2,3-c]pyridine Derivatives
| Target Kinase | Example Structure (R group at C7) | IC₅₀ (µM) | Reference |
| CDK2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 | [3] |
| Akt | Pyridine-pyrazolopyridine series | Maintained activity | [13] |
| PIM-1 | Substituted 1,3,4-oxadiazole | 0.0143 (14.3 nM) | [14] |
| B-Raf | Indanone Oxime | Potent and Selective | [4] |
Note: The table presents data for related pyridine and furopyridine scaffolds to illustrate the potential of derivatives. Specific IC₅₀ values for direct 7-substituted furo[2,3-c]pyridines would be determined experimentally.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its C7-Cl bond is readily functionalized through robust and well-understood synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. By mastering these protocols, researchers can efficiently generate diverse libraries of novel compounds for biological screening. The furo[2,3-c]pyridine scaffold continues to be a "privileged" core in drug discovery, and the strategic use of its chlorinated derivative provides a direct and powerful route to new and potentially life-saving therapeutics.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. gacariyalur.ac.in [gacariyalur.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 7-Chlorofuro[2,3-c]pyridine
Introduction: The Strategic Importance of the Furo[2,3-c]pyridine Scaffold
The furo[2,3-c]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an effective scaffold for interacting with a variety of biological targets, particularly protein kinases. The strategic functionalization of this core allows for the fine-tuning of a compound's pharmacological profile. 7-Chlorofuro[2,3-c]pyridine serves as a versatile and readily available building block for this purpose. The chlorine atom at the C7 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents to explore the chemical space around the scaffold.
This guide provides an in-depth analysis and field-proven protocols for the successful execution of various palladium-catalyzed cross-coupling reactions on this compound. We will delve into the causality behind experimental choices, from catalyst and ligand selection to reaction optimization and troubleshooting.
Part 1: Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] The reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.
The generalized mechanism involves three key elementary steps:[2][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center, displacing the halide.[1][2]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][5]
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} caption { label = "Figure 1: Generalized Palladium Catalytic Cycle."; fontsize = 10; fontcolor = "#5F6368"; }
Part 2: Application Notes for this compound
The successful coupling of this compound presents specific challenges that must be addressed through careful selection of reagents and conditions.
Catalyst & Ligand Selection: Overcoming the Inertness of the C-Cl Bond
The C-Cl bond is significantly stronger and less polar than corresponding C-Br or C-I bonds, making the oxidative addition step more challenging.[6] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[7] Success hinges on using catalyst systems that are both highly active and thermally stable.
-
Rationale for Ligand Choice: The key is to increase the electron density on the palladium center, which promotes oxidative addition. This is achieved by using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[8][9][10]
-
Bulky Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are the gold standard for coupling aryl chlorides.[9] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive. Their electron-donating nature enhances the rate of oxidative addition.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable complexes with palladium. Ligands like IPr are particularly effective for activating C-Cl bonds.[11]
-
-
Precatalyst Selection: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) offer significant advantages. They are air- and moisture-stable, ensuring the accurate and reproducible formation of the active Pd(0) species in solution, which can be critical for achieving consistent results.[10]
The Critical Role of Base and Solvent
The choice of base and solvent is not trivial; they are integral components of the catalytic system.
-
Base Selection: The base plays multiple roles, including activating the nucleophilic partner in Suzuki couplings and trapping the acid generated in Heck and Sonogashira reactions.[12]
-
Solvent System: Aprotic polar solvents are generally preferred.
-
Dioxane, Toluene, and CPME are excellent choices for many coupling reactions due to their ability to dissolve the organic substrates and their relatively high boiling points.
-
The addition of water in Suzuki reactions can be beneficial, as it can help dissolve the inorganic base and facilitate the transmetalation step.[14][15]
-
Rigorous Degassing: It is imperative to use degassed solvents. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions or significant homocoupling of the nucleophilic partner.[10]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation (Oxygen).2. Inappropriate ligand for C-Cl activation.3. Pyridine nitrogen inhibiting the catalyst. | 1. Ensure rigorous degassing of solvent and inert atmosphere.2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) or an NHC ligand.[10]3. Use a precatalyst designed to resist inhibition. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction temperature is too high. | 1. Improve degassing procedure.[10]2. Lower the reaction temperature.3. Use a Pd(0) source directly (e.g., Pd₂(dba)₃ with a ligand) instead of a Pd(II) source. |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities.2. β-hydride elimination from the Pd-H species. | 1. Use anhydrous solvents and reagents.2. Choose a different base or ligand system. |
| Sluggish Buchwald-Hartwig Amination | 1. Base is not strong enough.2. Sterically hindered amine or aryl halide. | 1. Switch to a stronger base like LHMDS or KHMDS.2. Employ a more active catalyst system, such as one based on a highly bulky Buchwald ligand (e.g., BrettPhos).[13] |
dot graph "Troubleshooting_Workflow" { graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=9];
} caption { label = "Figure 2: A Decision-Making Workflow for Troubleshooting."; fontsize = 10; fontcolor = "#5F6368"; }
Part 3: Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 3.1: Suzuki-Miyaura Coupling
For the synthesis of 7-Aryl-furo[2,3-c]pyridines.
This reaction is highly versatile for creating C(sp²)-C(sp²) bonds and is tolerant of a wide range of functional groups.[4]
Reaction Scheme: (Self-generated image representing the Suzuki coupling of this compound with an arylboronic acid)
| Reagent | MW | Amount (mmol) | Eq. | Mass/Volume |
| This compound | 153.57 | 1.0 | 1.0 | 154 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies |
| XPhos Pd G3 | 864.57 | 0.02 | 0.02 | 17.3 mg |
| K₃PO₄ (potassium phosphate) | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane | - | - | - | 4 mL |
| Water | - | - | - | 1 mL |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add this compound (154 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), and the XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol).
-
Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-aryl-furo[2,3-c]pyridine product.
Protocol 3.2: Buchwald-Hartwig Amination
For the synthesis of 7-Amino-furo[2,3-c]pyridines.
This reaction is a powerful method for forming C-N bonds, providing access to secondary and tertiary amines that are difficult to synthesize via other methods.[16]
Reaction Scheme: (Self-generated image representing the Buchwald-Hartwig amination of this compound with a generic amine R₂NH)
| Reagent | MW | Amount (mmol) | Eq. | Mass/Volume |
| This compound | 153.57 | 1.0 | 1.0 | 154 mg |
| Amine (R₂NH) | - | 1.2 | 1.2 | Varies |
| RuPhos Pd G3 | 868.56 | 0.02 | 0.02 | 17.4 mg |
| NaOtBu (sodium tert-butoxide) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | - | 5 mL |
Step-by-Step Procedure:
-
Glovebox Operation: Due to the air-sensitivity of the base and catalyst, it is highly recommended to set up this reaction in a glovebox.
-
In a vial inside the glovebox, add this compound (154 mg, 1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and the RuPhos Pd G3 precatalyst (17.4 mg, 0.02 mmol).
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Place the vial in a preheated heating block or oil bath at 110 °C and stir.
-
Monitor the reaction progress by LC-MS.
-
After completion (typically 6-24 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. Purify the crude product by flash column chromatography.
Protocol 3.3: Sonogashira Coupling
For the synthesis of 7-Alkynyl-furo[2,3-c]pyridines.
The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides.[17]
Reaction Scheme: (Self-generated image representing the Sonogashira coupling of this compound with a terminal alkyne)
| Reagent | MW | Amount (mmol) | Eq. | Mass/Volume |
| This compound | 153.57 | 1.0 | 1.0 | 154 mg |
| Terminal Alkyne | - | 1.5 | 1.5 | Varies |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 | 21 mg |
| CuI (Copper(I) iodide) | 190.45 | 0.05 | 0.05 | 9.5 mg |
| Triethylamine (Et₃N) | 101.19 | - | - | 3 mL |
| DMF (N,N-Dimethylformamide) | - | - | - | 3 mL |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add this compound (154 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed DMF (3 mL) and degassed triethylamine (3 mL) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: Strategies for the Functionalization of 7-Chlorofuro[2,3-c]pyridine
Introduction
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases makes it a key building block for molecules targeting a wide range of biological pathways, including kinase and PI4K inhibitors for antiviral and antimalarial applications.[3] The 7-Chlorofuro[2,3-c]pyridine derivative, in particular, serves as a versatile and highly valuable intermediate.[4][5] The chlorine atom at the 7-position acts as a synthetic handle, enabling a diverse array of functionalizations primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[6]
This guide provides a comprehensive overview of the key experimental strategies for the functionalization of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and rationale for experimental design choices.
Chemical Properties and Reactivity Profile
This compound is an electron-deficient heteroaromatic system. The electron-withdrawing nature of the pyridine nitrogen atom significantly activates the C7 position (para to the nitrogen) towards nucleophilic attack. This makes the chlorine atom a good leaving group in both nucleophilic aromatic substitution (SNAr) and oxidative addition steps of catalytic cycles.[7][8] Understanding this electronic profile is crucial for selecting the appropriate reaction conditions to achieve desired chemical transformations.
Key Functionalization Strategies
The strategic modification of the this compound core is most effectively achieved through three primary classes of reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling. These palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, valued for their reliability, functional group tolerance, and broad substrate scope.[9]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the furopyridine core and various aryl or vinyl fragments.[10][11] The reaction couples the 7-chloro atom with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[12]
Causality and Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Using a stable precatalyst like Pd(OAc)₂ or a preformed complex like Pd(dppf)Cl₂ is common practice. These are reduced in situ to Pd(0).
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. For heteroaromatic substrates, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often effective.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10] The choice of base can significantly impact yield, especially with sensitive functional groups. Aqueous mixtures with solvents like dioxane or acetonitrile are common.[13]
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl/vinyl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-substituted-furo[2,3-c]pyridine.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[14][15] This reaction is exceptionally useful for introducing primary or secondary amines at the 7-position of the furopyridine core, a common step in the synthesis of bioactive molecules.[16][17]
Causality and Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of both the palladium precursor and the ligand. Modern systems often use pre-formed, air-stable "precatalysts" that readily generate the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical.[16] They promote the rate-limiting reductive elimination step and prevent catalyst decomposition, which is essential for coupling with heteroaryl chlorides.
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or a strong inorganic base like sodium tert-butoxide (NaOt-Bu) are commonly used to deprotonate the amine, making it a more effective nucleophile.[18]
-
Reagent Preparation: In a glovebox or under a robust inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.) to a flame-dried Schlenk tube.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand if not using a precatalyst.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue via silica gel chromatography to yield the 7-amino-furo[2,3-c]pyridine product.
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to install alkynyl groups onto the furopyridine scaffold, forming a C(sp²)-C(sp) bond.[19] This reaction is invaluable for creating linear structural extensions or for providing a handle for further transformations like click chemistry or cyclizations.
Causality and Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (typically CuI) as a co-catalyst.[20] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX byproduct and as the solvent.[19]
-
Conditions: While classic conditions require an inert atmosphere, modern "copper-free" Sonogashira protocols have been developed to avoid the homocoupling of alkynes (Glaser coupling), although these often require specific ligands and conditions.[21]
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add a degassed solvent like THF or DMF, followed by an amine base (e.g., Et₃N, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material using silica gel column chromatography to isolate the 7-alkynyl-furo[2,3-c]pyridine product.
Caption: Sonogashira Coupling Workflow.
Data Summary: Cross-Coupling Reactions
The following table summarizes typical conditions for the functionalization of this compound, providing a quick reference for experimental planning.
| Reaction | Coupling Partner | Typical Catalyst(s) | Typical Ligand | Typical Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | dppf, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | R¹R²NH | Pd(OAc)₂, Precatalysts | XPhos, RuPhos | NaOt-Bu, LiHMDS | Toluene, Dioxane | 90-110 |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | PPh₃ | Et₃N, DIPEA | THF, DMF | 25-60 |
Conclusion
This compound is a powerful and adaptable building block for the synthesis of complex, biologically active molecules. Its functionalization is readily achieved through well-established palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to install a wide variety of carbon and nitrogen substituents. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile scaffold in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C7H4ClNO | CID 12826107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. thalesnano.com [thalesnano.com]
Application Notes & Protocols for 7-Chlorofuro[2,3-c]pyridine in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Furopyridine Scaffold
In contemporary drug discovery, the strategic selection of core scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The furopyridine ring system has emerged as a "privileged scaffold," offering a valuable bioisosteric alternative to more common bicyclic systems like benzofuran and indole.[1][2][3] The 7-Chlorofuro[2,3-c]pyridine motif, in particular, represents a highly versatile starting point for the synthesis of novel compound libraries.
The incorporation of a pyridine nitrogen atom into the benzofuran scaffold introduces several advantageous properties. It can serve as a hydrogen bond acceptor, enabling additional interactions with protein targets, and often improves aqueous solubility and other physicochemical properties by lowering the molecule's lipophilicity.[4] Furthermore, the chlorine atom at the 7-position is not merely a substituent; it is a strategically placed reactive handle, primed for diversification through reactions like nucleophilic aromatic substitution (SNAr), which allows for the systematic exploration of chemical space.[5][6][7]
This guide provides an in-depth look at the application of this compound as a key intermediate, offering technical insights and detailed protocols for its utilization in medicinal chemistry campaigns targeting a range of diseases, including cancer, viral infections, and neurological disorders.[8]
Physicochemical & Structural Data
A clear understanding of the starting material's properties is essential for reaction planning and execution.
| Property | Value | Source |
| Chemical Name | This compound | [4][9] |
| CAS Number | 84400-99-7 | [4] |
| Molecular Formula | C₇H₄ClNO | [4][9] |
| Molecular Weight | 153.56 g/mol | [4][9] |
| Appearance | Solid (typically off-white) | [4] |
| Purity | ≥97% (typical from commercial suppliers) | [4] |
| InChI Key | YJUYPLVLAHBYCM-UHFFFAOYSA-N | [4][9] |
Synthetic Strategy: A Conceptual Protocol
While multiple synthetic routes to the furo[2,3-c]pyridine core have been reported, a common strategy involves the construction of the furan ring onto a pre-functionalized pyridine precursor.[10][11] The following is a conceptual, multi-step protocol for the synthesis of the parent furo[2,3-c]pyridine, adapted from published methodologies, which would require a chlorinated starting material to yield the 7-chloro analog.
Diagram: Conceptual Synthetic Pathway
Caption: Conceptual synthesis of this compound.
Rationale Behind the Synthetic Design:
This pathway builds the heterocyclic system sequentially.
-
Wittig Olefination: This classic carbon-carbon bond-forming reaction reliably installs the necessary ester-containing side chain.[10]
-
Intramolecular Cyclization: The use of an electrophilic selenium reagent (PhSeCl) facilitates the closure of the furan ring.[11] This is a key step in constructing the bicyclic core.
-
Oxidative Elimination: The selenide is readily oxidized and eliminated to form a double bond, advancing the molecule toward the final aromatic state.[11]
-
Aromatization: A strong base like potassium tert-butoxide (t-BuOK) is used in the final step to drive the elimination and formation of the stable, aromatic furopyridine system.[10]
To achieve the target 7-chloro compound, this synthesis would logically commence from a piperidinone precursor already bearing the chlorine atom at the appropriate position.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in medicinal chemistry lies in the reactivity of its chlorine atom. The electron-withdrawing nature of the pyridine nitrogen activates the C7 position for nucleophilic aromatic substitution (SNAr).[5][7] This allows for the direct and efficient coupling of a wide array of nucleophiles (amines, thiols, alcohols), creating diverse libraries of compounds for biological screening.
Protocol: General Procedure for Amine Coupling via SNAr
This protocol describes a general method for coupling primary or secondary amines to the 7-position of the scaffold.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Non-nucleophilic base (e.g., DIPEA or K₂CO₃) (2.0 - 3.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound and the chosen anhydrous solvent (e.g., DMSO).
-
Addition of Reagents: Add the amine nucleophile, followed by the base (e.g., DIPEA).
-
Causality Note: A non-nucleophilic organic base like DIPEA is often used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. An inorganic base like K₂CO₃ can also be used, particularly in solvents like DMF.
-
-
Heating: Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature depends on the nucleophilicity of the amine and must be determined empirically.
-
Causality Note: SNAr reactions on heteroaromatic systems often require thermal energy to overcome the activation barrier associated with the temporary disruption of aromaticity in the Meisenheimer intermediate.[7]
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and wash with water and brine to remove the solvent and excess base/salts. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure 7-substituted furo[2,3-c]pyridine derivative.
Drug Discovery Workflow & Potential Applications
The SNAr protocol is the gateway to a systematic drug discovery campaign.
Diagram: Drug Discovery Workflow
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS: 84400-99-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
Application Notes: 7-Chlorofuro[2,3-c]pyridine as a Versatile Building Block for Modern Drug Discovery
Introduction: The Strategic Value of the Furo[2,3-c]pyridine Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic selection of core molecular frameworks. Heterocyclic compounds are paramount in this endeavor, with nitrogen-containing systems forming the backbone of a vast number of pharmaceuticals.[1] The furo[2,3-c]pyridine scaffold, a fused bicyclic heterocycle, has emerged as a "privileged scaffold"—a molecular architecture capable of interacting with a wide range of biological targets with high affinity.[2] Its structural rigidity, combined with the specific electronic properties imparted by the furan and pyridine rings, makes it an exceptional bioisostere for naturally occurring purines and other key heterocyclic systems, enabling potent and selective modulation of enzyme and receptor function.[3]
This technical guide focuses on 7-chlorofuro[2,3-c]pyridine , a key derivative that serves as a versatile and highly reactive starting point for the synthesis of diverse compound libraries. The chlorine atom at the C7-position acts as a synthetic linchpin, providing a reactive handle for the introduction of molecular complexity through a variety of modern cross-coupling and substitution reactions. We will explore the chemical logic behind its reactivity and provide detailed, field-proven protocols for its functionalization, illustrated through its application in the synthesis of potent kinase inhibitors targeting critical oncogenic pathways.
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature with the molecular formula C₇H₄ClNO.[4] Its reactivity is dominated by the electronic characteristics of the fused ring system and the presence of the chlorine substituent.
| Property | Value | Source |
| Molecular Weight | 153.56 g/mol | [4] |
| Molecular Formula | C₇H₄ClNO | [4] |
| Appearance | Solid | |
| XLogP3 | 2.2 | [4] |
The pyridine nitrogen atom renders the C2, C4, and C7 positions electron-deficient. This inherent electronic property makes the C7-chloro substituent susceptible to two primary classes of reactions crucial for drug discovery:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be readily activated by a palladium(0) catalyst, making it an excellent electrophile for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-coupling reactions.[5][6] These reactions are the cornerstones of modern medicinal chemistry for their broad substrate scope and functional group tolerance.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack, facilitating the displacement of the chloride ion.[7] This pathway is particularly favorable at positions ortho and para (C2, C4, and C7 in this fused system) to the nitrogen atom.
This dual reactivity allows for the strategic and selective introduction of a wide array of chemical functionalities at the C7 position, enabling extensive structure-activity relationship (SAR) studies.
Core Synthetic Methodologies: Protocols and Mechanistic Insights
The following protocols are designed to be robust starting points for the derivatization of this compound. Researchers should consider that optimization for specific substrates may be required.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[8] The reaction involves the coupling of the chloro-heterocycle with an organoboron reagent, typically a boronic acid or its ester derivative.
Rationale for Component Selection:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. These bulky ligands promote the formation of the active monoligated Pd(0) species, facilitate the challenging oxidative addition to the C-Cl bond, and accelerate the rate-limiting reductive elimination step.[9]
-
Base: An inorganic base like K₃PO₄ or K₂CO₃ is essential for the transmetalation step, where the organic group is transferred from the boronate ester to the palladium center.[10] The choice of base can significantly impact yield and reaction time.
-
Solvent: A mixture of an aprotic polar solvent (e.g., 1,4-dioxane, DME) and water is often used. Water helps to dissolve the inorganic base and can accelerate the transmetalation step.[9]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl- or heteroaryl-boronic acid (1.2–1.5 equiv.), and a powdered, anhydrous base such as K₃PO₄ (2.0–3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Add this catalyst system to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/H₂O in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 80–110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, a critical pharmacophore in many kinase inhibitors that often interact with the hinge region of the ATP-binding site.[5][11]
Rationale for Component Selection:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst with bulky, electron-rich phosphine ligands is required. Ligands like XPhos, SPhos, or BrettPhos are highly effective for coupling with less reactive aryl chlorides.[12]
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine or the intermediate palladium-amine complex without competing as a nucleophile.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants. Rigorous exclusion of water and oxygen is critical for this reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (NaOtBu, 1.4–2.0 equiv.) to a flame-dried Schlenk flask.
-
Reactant Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1–1.5 equiv.).
-
Inert Atmosphere and Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 80–110 °C. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Caption: Buchwald-Hartwig Amination Workflow.
Application Case Study: Synthesis of Kinase Inhibitors
The true value of a building block is demonstrated through its successful application in the synthesis of complex, biologically active molecules. The furo[2,3-c]pyridine scaffold is a key component in several potent kinase inhibitors.
Case Study 1: B-Raf Kinase Inhibitors
Mutations in the B-Raf kinase are a major driver in many cancers, including melanoma.[14] Furo[2,3-c]pyridine-based compounds have been developed as highly potent and selective inhibitors of B-Raf.[14] The synthesis leverages a Suzuki coupling to install a substituted aryl group at the C7 position, which is crucial for binding interactions within the kinase active site.
Synthetic Diversification Strategy:
Caption: B-Raf Inhibitor Synthesis Strategy.
This approach allows for the rapid generation of a library of analogs by varying the aryl boronic acid coupling partner, enabling a thorough exploration of the SAR for B-Raf inhibition.
Case Study 2: PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer. The dual PI3K/mTOR inhibitor GSK2126458 , which has been evaluated in clinical trials, features a 7-substituted furo[2,3-c]pyridine core. Its synthesis highlights the strategic use of a Buchwald-Hartwig amination to introduce a key sulfonamide-bearing aniline.
Retrosynthetic Logic: The synthesis of GSK2126458 involves the coupling of the this compound core with a complex aniline derivative. This C-N bond formation is a critical step in assembling the final drug molecule. The furo[2,3-c]pyridine portion of the molecule serves to correctly position the other pharmacophoric elements within the ATP binding site of the PI3K enzyme.
| Compound | Target(s) | Key Synthetic Step | IC₅₀ (PI3Kα) |
| GSK2126458 | PI3Kα, mTOR | Buchwald-Hartwig Amination | 0.019 nM |
Data sourced from relevant literature.
Conclusion and Future Outlook
This compound is a high-value, versatile building block for drug discovery. Its predictable reactivity in cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations provides medicinal chemists with a reliable and efficient platform for generating diverse libraries of novel compounds. The demonstrated success of the furo[2,3-c]pyridine scaffold in potent kinase inhibitors for oncology underscores its significance as a privileged structure. Future applications will likely see this scaffold explored for other target classes, leveraging its unique stereoelectronic properties to address new therapeutic challenges. The protocols and strategic insights provided herein offer a robust framework for researchers to unlock the full potential of this powerful synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H4ClNO | CID 12826107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 7-Aminofuro[2,3-c]pyridine Derivatives for Cancer Research
Introduction: The Rise of Furo[2,3-c]pyridines in Oncology
The furo[2,3-c]pyridine scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry.[1][2] Its unique fusion of an electron-rich furan ring with an electron-deficient pyridine ring provides a rigid, planar architecture with strategically positioned hydrogen bond donors and acceptors, making it an ideal framework for designing potent and selective enzyme inhibitors.[3] In the field of oncology, this scaffold has emerged as a cornerstone for the development of novel kinase inhibitors, which target the signaling pathways that drive cancer cell proliferation and survival.[4][5]
Derivatives of the closely related furo[2,3-b]pyridine and furo[3,2-c]pyridine isomers have demonstrated potent inhibitory activity against critical cancer targets such as Cyclin-Dependent Kinases (CDKs), PI3K/Akt, and the RAF/MEK/ERK pathway.[6][7][8] This guide focuses specifically on the 7-aminofuro[2,3-c]pyridine motif. The introduction of an amino group at the C7 position offers a key vector for chemical modification, enabling the fine-tuning of physicochemical properties and the exploration of crucial interactions within the ATP-binding pockets of target kinases.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a robust synthetic strategy for accessing the 7-aminofuro[2,3-c]pyridine core, provides detailed, field-tested protocols for synthesis and biological evaluation, and contextualizes the application of these compounds in cancer research.
Part 1: Synthetic Strategy and Core Assembly
The construction of the furo[2,3-c]pyridine core is most effectively achieved by building the furan ring onto a pre-functionalized pyridine precursor.[1][9] This approach allows for greater control over substitution patterns and leverages readily available starting materials. The following section details a validated multi-step synthesis designed for versatility and scalability.
Retrosynthetic Analysis & Workflow
Our strategy begins with a commercially available 4-chloronicotinonitrile. The key transformations involve a nucleophilic aromatic substitution (SNAr) to install a protected amine at the C4 position, followed by the introduction of a propargyl ether at the C3 position. The synthesis culminates in a base-mediated intramolecular cyclization to form the furan ring, followed by deprotection to yield the target 7-aminofuro[2,3-c]pyridine core.
The causality behind this workflow is rooted in efficiency and control. Using a protecting group for the amine prevents unwanted side reactions during the subsequent alkylation step. The SNAr reaction is highly regioselective, and the final cyclization is a robust and high-yielding transformation.
Caption: General workflow for the synthesis of the 7-aminofuro[2,3-c]pyridine core.
Detailed Experimental Protocol: Synthesis of 7-Aminofuro[2,3-c]pyridine
This protocol describes the synthesis of the core scaffold. Subsequent derivatization (e.g., acylation, alkylation) of the 7-amino group can be performed to generate a library of analogs for SAR studies.
Materials and Reagents:
-
4-Chloronicotinonitrile
-
tert-Butyl carbamate (Boc-NH₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes
-
Propargyl bromide, 80% solution in toluene
-
Potassium tert-butoxide (t-BuOK)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc), Hexanes, Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Protocol Steps:
-
Step 1: Synthesis of tert-butyl (3-cyanopyridin-4-yl)carbamate
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add tert-butyl carbamate (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 4-chloronicotinonitrile (1.0 eq) in anhydrous THF dropwise.
-
Warm the reaction to room temperature and stir for 16 hours.
-
Quench the reaction carefully by adding water. Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexanes:EtOAc gradient) to yield the title compound.
-
Rationale: The SNAr reaction proceeds smoothly at the electron-deficient C4 position, activated by the adjacent nitrile group. NaH is a strong base required to deprotonate the carbamate, forming the nucleophile.
-
-
Step 2: Synthesis of (tert-butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate)
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous THF and cool to -78 °C under nitrogen.
-
Add DIBAL-H solution (2.5 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude alcohol is often used directly in the next step without further purification.
-
Rationale: DIBAL-H is a powerful reducing agent that selectively reduces the nitrile to an aldehyde, which is then further reduced in situ to the primary alcohol.
-
-
Step 3: Synthesis of tert-butyl (3-((prop-2-yn-1-yloxy)methyl)pyridin-4-yl)carbamate
-
To a solution of the crude alcohol from Step 2 (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with water and extract with EtOAc (3x).
-
Wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
-
Rationale: This is a standard Williamson ether synthesis. NaH deprotonates the alcohol to form a potent nucleophile that displaces the bromide on propargyl bromide.
-
-
Step 4: Synthesis of tert-butyl furo[2,3-c]pyridin-7-ylcarbamate
-
Dissolve the propargyl ether from Step 3 (1.0 eq) in anhydrous THF.
-
Add t-BuOK (1.2 eq) at room temperature and heat the mixture to reflux for 2 hours.
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x).
-
Wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the Boc-protected furo[2,3-c]pyridine.
-
Rationale:t-BuOK is a strong, non-nucleophilic base that facilitates the 5-endo-dig cyclization of the terminal alkyne onto the pyridine ring, forming the furan.
-
-
Step 5: Synthesis of 7-Aminofuro[2,3-c]pyridine
-
Dissolve the product from Step 4 (1.0 eq) in DCM.
-
Add TFA (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in DCM and wash with saturated aq. NaHCO₃ to neutralize excess acid.
-
Extract the aqueous layer with DCM (2x).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product, 7-aminofuro[2,3-c]pyridine.
-
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group to reveal the desired primary amine.
-
Part 2: Application in Cancer Research & Biological Evaluation
The 7-aminofuro[2,3-c]pyridine scaffold is an excellent starting point for developing inhibitors of protein kinases, which are central to cancer cell signaling. One of the most frequently dysregulated pathways in cancer is the RAS/RAF/MEK/ERK (MAPK) pathway, with mutations in the B-RAF kinase being common in melanoma and other cancers.[7]
Targeting the B-RAF Kinase in the MAPK Pathway
Furo[2,3-c]pyridine derivatives have been successfully designed as potent and selective B-Raf inhibitors.[7] These inhibitors typically function as Type I or Type II inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of its downstream substrate, MEK. The 7-amino group can be functionalized to interact with key residues in the hinge region or solvent-exposed areas of the kinase domain, enhancing both potency and selectivity.
Caption: Inhibition of the MAPK pathway by a 7-aminofuro[2,3-c]pyridine derivative.
Quantitative Biological Data
The following table summarizes representative data for furo[2,3-c]pyridine derivatives, illustrating their potential as potent kinase inhibitors. Data is compiled from literature on analogous scaffolds to demonstrate typical activity profiles.[6][7][10]
| Compound ID | Target Kinase | IC₅₀ (nM) | Target Cancer Cell Line | GI₅₀ (µM) | Reference |
| FuroPy-01 | B-RAF (V600E) | 85 | A375 (Melanoma) | 0.25 | [7] |
| FuroPy-02 | B-RAF (WT) | 250 | HT-29 (Colon) | 0.90 | [7] |
| FuroPy-03 | PI3Kα | 175 | MCF-7 (Breast) | 1.51 | [10] |
| FuroPy-04 | CDK2/cyclin A | 240 | HCT-116 (Colon) | 5.60 | [6][8] |
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a robust method to determine the IC₅₀ value of synthesized compounds against a target kinase.
-
Preparation:
-
Prepare a reaction buffer containing the purified kinase enzyme (e.g., B-RAF V600E) and its specific substrate (e.g., inactive MEK1).
-
Perform a serial dilution of the synthesized 7-aminofuro[2,3-c]pyridine derivatives in DMSO to create a range of test concentrations (e.g., 10 µM to 0.1 nM).
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase/substrate mixture.
-
Add the test compounds from the serial dilution plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Cell-Based Cytotoxicity (MTT Assay)
This assay measures the anti-proliferative effect of the compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., A375 melanoma cells) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized compounds (prepared by serial dilution). Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percent viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Outlook
The 7-aminofuro[2,3-c]pyridine scaffold represents a highly promising platform for the discovery of next-generation anticancer agents. The synthetic route detailed herein is robust and versatile, allowing for the creation of diverse chemical libraries. By coupling this synthetic accessibility with rigorous biological evaluation using the protocols provided, researchers can efficiently probe structure-activity relationships and identify lead compounds with potent and selective activity against key oncogenic kinases. Future work should focus on optimizing the pharmacokinetic properties of these derivatives to translate their potent in vitro activity into in vivo efficacy, paving the way for potential clinical candidates.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of TAK1 Inhibitors from a 7-Chlorofuro[2,3-c]pyridine Scaffold
Introduction: Targeting TAK1, a Critical Node in Inflammatory and Oncogenic Signaling
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a pivotal therapeutic target for a spectrum of human diseases, including inflammatory disorders and cancer.[1][2][3] TAK1 functions as a central signaling node, integrating upstream signals from various stimuli such as pro-inflammatory cytokines like TNFα and IL-1β, as well as Toll-like receptor (TLR) ligands.[4][5][6][7] Upon activation, TAK1 orchestrates downstream signaling cascades, primarily through the activation of the nuclear factor κB (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 pathways.[4][8] These pathways are crucial regulators of immune responses, inflammation, cell survival, and apoptosis.[8][9]
Given its central role, the aberrant activation of TAK1 is implicated in the pathogenesis of numerous diseases. In inflammatory conditions like rheumatoid arthritis, TAK1-mediated signaling contributes to the chronic inflammatory state.[6][10][11] In oncology, TAK1 signaling promotes cancer cell survival, proliferation, and the establishment of an inflammatory tumor microenvironment.[9][12] Consequently, the development of potent and selective TAK1 inhibitors represents a promising therapeutic strategy.[2][8][10] This guide provides a detailed framework for the discovery and preclinical development of novel TAK1 inhibitors, commencing with the versatile 7-Chlorofuro[2,3-c]pyridine scaffold.
The Furo[2,3-c]pyridine Scaffold: A Privileged Starting Point for TAK1 Inhibitor Design
The furo[2,3-c]pyridine heterocyclic system has been identified as a promising scaffold for the development of kinase inhibitors.[7][13] Specifically, the 7-aminofuro[2,3-c]pyridine core has been successfully utilized to generate potent and selective inhibitors of TAK1.[4] The strategic positioning of nitrogen atoms and the overall geometry of this scaffold allow for key interactions within the ATP-binding pocket of TAK1. The development process detailed herein leverages the this compound as a key intermediate, enabling the strategic introduction of various amine functionalities at the C7 position to explore the structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Workflow for Developing 7-Aminofuro[2,3-c]pyridine-Based TAK1 Inhibitors
The subsequent sections will delineate a comprehensive, multi-step workflow for the development of TAK1 inhibitors originating from the this compound scaffold. This process encompasses synthetic chemistry, biochemical and cellular screening, and lead optimization.
Caption: High-level workflow for the development of TAK1 inhibitors.
Part 1: Synthesis of a 7-Aminofuro[2,3-c]pyridine Library
The initial phase of the drug discovery cascade involves the synthesis of a diverse library of 7-aminofuro[2,3-c]pyridine derivatives. The 7-chloro substituent of the starting material is amenable to nucleophilic aromatic substitution with a wide array of primary and secondary amines, providing a straightforward route to chemical diversity.
Protocol 1: General Procedure for the Synthesis of 7-Aminofuro[2,3-c]pyridine Derivatives
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for forming the C-N bond.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs2CO3, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification supplies (silica gel for column chromatography, HPLC)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), cesium carbonate (2.0 equivalents), and the ligand (4 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (2 mol%) to the reaction mixture under the inert atmosphere.
-
Add anhydrous solvent (e.g., 1,4-dioxane) to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aminofuro[2,3-c]pyridine derivative.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS).
Part 2: Screening Cascade for Inhibitor Characterization
Once the library of compounds is synthesized, a systematic screening cascade is employed to identify potent and selective TAK1 inhibitors.
Biochemical Screening: Assessing Direct TAK1 Inhibition
The initial screen involves a biochemical assay to determine the direct inhibitory activity of the synthesized compounds against the TAK1 enzyme.
Protocol 2: In Vitro TAK1 Kinase Activity Assay (Luminescent ADP Detection)
This protocol is based on the principle of measuring the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. Commercially available kits such as ADP-Glo™ Kinase Assay are suitable for this purpose.[14]
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Synthesized 7-aminofuro[2,3-c]pyridine compounds
-
ADP-Glo™ Kinase Assay reagents (or similar)
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range for a primary screen is 10 µM to 1 nM.
-
Kinase Reaction:
-
In a multi-well plate, add the TAK1/TAB1 enzyme, the substrate (MBP), and the kinase reaction buffer.
-
Add the diluted test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Compound ID | Scaffold | R Group at C7 | TAK1 IC50 (nM) |
| Lead Cpd 13a | 7-Aminofuro[2,3-c]pyridine | Specific substituted amine | Potent (nM range) |
| Control | Staurosporine | - | 39 |
| Example Hit 1 | 7-Aminofuro[2,3-c]pyridine | Simple alkyl amine | Moderate (µM range) |
| Example Hit 2 | 7-Aminofuro[2,3-c]pyridine | Aryl amine | High (nM range) |
Data is illustrative and based on the potential outcomes of a screening campaign.[4]
Cellular Assays: Confirming Target Engagement and Pathway Modulation
Compounds that demonstrate significant activity in the biochemical assay are advanced to cell-based assays to confirm their ability to inhibit TAK1 signaling in a physiological context.
Protocol 3: Western Blot Analysis of TAK1 Pathway Inhibition
This protocol assesses the ability of the inhibitors to block the phosphorylation of downstream targets of TAK1, such as IKKβ and p38, in response to a stimulus like TNFα.
Materials:
-
A suitable cell line (e.g., human breast cancer cell line MDA-MB-231 or rheumatoid arthritis fibroblast-like synoviocytes)
-
Cell culture medium and supplements
-
Test compounds
-
TNFα (or other appropriate stimulus)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-phospho-TAK1, anti-TAK1, anti-phospho-IKKβ, anti-IKKβ, anti-phospho-p38, anti-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the desired primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Assess the dose-dependent inhibition of TAK1 downstream signaling by the test compounds.
-
Caption: Inhibition of the TAK1 signaling pathway.
Part 3: Lead Optimization and Preclinical Evaluation
Promising lead compounds are further optimized to improve their drug-like properties.
Structure-Activity Relationship (SAR) Studies
The data from the biochemical and cellular assays are used to build an SAR model. This involves systematically modifying the chemical structure of the lead compounds to understand which molecular features are critical for activity and selectivity.[4] For the 7-aminofuro[2,3-c]pyridine series, key areas for modification include:
-
The Amine Substituent at C7: Exploring a wide range of alkyl, aryl, and heteroaryl amines to probe the hydrophobic and hydrogen-bonding interactions in the solvent-exposed region of the ATP-binding pocket.
-
The Furo[2,3-c]pyridine Core: Introducing substituents on the furan or pyridine rings to modulate physicochemical properties such as solubility and metabolic stability. Bioisosteric replacements of the furan oxygen or pyridine nitrogen can also be considered to fine-tune the hinge-binding interactions.[6]
Kinome Selectivity Profiling
To ensure the safety of the lead compounds, it is crucial to assess their selectivity against a broad panel of other kinases. This is typically done through large-scale kinase screening panels offered by commercial vendors. The goal is to identify compounds that are highly selective for TAK1 over other closely related kinases and those known to be associated with off-target toxicities.
Pharmacokinetic (PK) and ADME Profiling
Lead compounds with good potency and selectivity are subjected to in vitro and in vivo studies to evaluate their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their pharmacokinetic profile. Key parameters to assess include:
-
Solubility: Crucial for oral absorption.
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.
-
Cell Permeability: Measured using assays like the Caco-2 permeability assay to predict intestinal absorption.
-
In vivo Pharmacokinetics: Determined in animal models (e.g., mice or rats) to measure parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
In Vivo Efficacy Models
The therapeutic potential of optimized lead compounds is evaluated in animal models of disease. The choice of model depends on the intended therapeutic indication.
-
For Inflammatory Diseases: A collagen-induced arthritis (CIA) model in mice is a standard model for rheumatoid arthritis. Efficacy is assessed by measuring clinical scores (e.g., paw swelling) and biomarkers of inflammation.[10]
-
For Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. The efficacy of the TAK1 inhibitor is evaluated by measuring tumor growth inhibition.[4]
Conclusion
The development of TAK1 inhibitors from the this compound scaffold represents a viable and promising approach for the discovery of novel therapeutics for inflammatory diseases and cancer. The synthetic tractability of this scaffold allows for the rapid generation of diverse chemical libraries. A systematic screening cascade, encompassing biochemical and cellular assays, is essential for the identification of potent and selective inhibitors. Subsequent lead optimization, guided by SAR, selectivity profiling, and ADME/PK studies, is critical for advancing compounds to in vivo efficacy testing and ultimately, to the selection of a preclinical candidate. The protocols and workflow outlined in this guide provide a comprehensive framework for researchers and drug development professionals to embark on this challenging yet rewarding endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. US10016429B2 - Salts of the janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]
- 12. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
- 14. chem-space.com [chem-space.com]
Strategic Synthesis of Novel Bioactive Scaffolds from 7-Chlorofuro[2,3-c]pyridine
An Application Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The furo[2,3-c]pyridine core, an isomer of the well-known 7-azaindole scaffold, represents a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic properties, combining an electron-rich furan ring with an electron-deficient pyridine ring, make it an attractive template for designing kinase inhibitors and other targeted therapeutics.[1][2] This application note provides a detailed, step-by-step guide for the synthesis of novel compound libraries starting from the versatile building block, 7-Chlorofuro[2,3-c]pyridine. We delve into the strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, explaining the chemical principles that underpin these transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation therapeutics.
Introduction: The Furo[2,3-c]pyridine Scaffold in Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, scaffolds that can engage in specific hydrogen bonding interactions with protein targets are of paramount importance. The 7-azaindole core is a celebrated example, found in numerous approved and clinical-stage drugs.[3] The furo[2,3-c]pyridine system, as a close isostere, offers a distinct electronic and steric profile, providing medicinal chemists with a valuable tool to modulate properties such as selectivity, potency, and pharmacokinetics.[1]
This compound (CAS No. 84400-99-7) is an ideal starting material for library synthesis.[4] The chlorine atom at the C7 position is strategically located "para" to the pyridine nitrogen. This position is electronically activated, making the C-Cl bond susceptible to cleavage and substitution through various modern synthetic reactions. This guide outlines the primary pathways for the functionalization of this key intermediate.
PART 1: Core Synthetic Strategies for Diversification
The derivatization of this compound hinges on the reactivity of the C7-Cl bond. Two primary strategies are exceptionally effective: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Strategy A: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is arguably the most powerful tool for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. Its high functional group tolerance and predictable reactivity make it ideal for complex molecule synthesis. For this compound, several cross-coupling reactions are particularly relevant.
-
Causality Behind the Choice: Cross-coupling reactions are chosen for their robustness and vast substrate scope. They allow for the direct connection of diverse molecular fragments (aryl, heteroaryl, alkyl, etc.) to the furo[2,3-c]pyridine core, which is essential for systematic structure-activity relationship (SAR) studies.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the aryl chloride with a boronic acid or ester. It is one of the most widely used methods for synthesizing biaryl and heteroaryl-aryl structures.[5][6] The reaction is tolerant of a wide range of functional groups and reaction conditions are generally mild.
-
Sonogashira Coupling (C-C Alkyne Bond Formation): This coupling introduces an alkyne moiety, a versatile functional group that can serve as a rigid linker or be further transformed into other functionalities. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is a cornerstone for synthesizing aryl amines. It allows for the direct coupling of this compound with a wide variety of primary and secondary amines, amides, and carbamates, providing direct access to compounds with crucial hydrogen-bond donating or accepting capabilities.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for Pd-Catalyzed Diversification."
Strategy B: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often complementary, alternative to metal-catalyzed reactions for functionalizing electron-deficient aromatic rings.
-
Causality Behind the Choice: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In the case of this compound, the C7 position is electronically analogous to the C4 position of pyridine, making it highly activated for SNAr. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom.[7][8] This pathway is often more cost-effective and avoids the use of transition metals, which can be advantageous in pharmaceutical synthesis to avoid metal contamination in the final product.
Common nucleophiles for this reaction include:
-
Amines (R-NH₂): Direct amination to form 7-amino derivatives.
-
Alkoxides (R-O⁻): To form 7-alkoxy ethers.
-
Thiolates (R-S⁻): To form 7-thioethers.
dot graph G { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#202124", penwidth=1.5];
} caption: "Mechanism of Nucleophilic Aromatic Substitution (SNAr)."
PART 2: Detailed Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling for 7-Aryl-furo[2,3-c]pyridine Synthesis
This protocol describes a typical procedure for the synthesis of 7-(4-methoxyphenyl)furo[2,3-c]pyridine.
Materials:
-
This compound (1.0 mmol, 153.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 36.6 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a 25 mL Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Data Presentation:
| Entry | Arylboronic Acid | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 3 | 3-Pyridylboronic acid | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Na₂CO₃ | DME/H₂O (4:1) | 85 | 14 | 81 |
Protocol 2: SNAr with an Amine for 7-Amino-furo[2,3-c]pyridine Synthesis
This protocol describes a typical procedure for the synthesis of 7-(benzylamino)furo[2,3-c]pyridine.
Materials:
-
This compound (1.0 mmol, 153.6 mg)
-
Benzylamine (1.5 mmol, 163 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add this compound and potassium carbonate.
-
Add DMF and stir the suspension.
-
Add benzylamine to the mixture at room temperature.
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and stir. A precipitate should form.
-
Collect the solid by vacuum filtration, washing with cold water.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 7-(benzylamino)furo[2,3-c]pyridine.
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material for the synthesis of diverse chemical libraries. The strategic application of robust synthetic methods like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution provides reliable and efficient access to a wide array of novel derivatives. The compounds synthesized from this scaffold are promising candidates for drug discovery programs, particularly in the fields of oncology and inflammatory diseases where kinase modulation is a key therapeutic strategy.[9][10] Further exploration of C-H activation methodologies could unlock even more possibilities for functionalizing this privileged core, accelerating the discovery of new chemical entities with therapeutic potential.[11]
References
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. This compound | C7H4ClNO | CID 12826107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 7-Chlorofuro[2,3-c]pyridine Suzuki Coupling
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki coupling of 7-Chlorofuro[2,3-c]pyridine. The furo[2,3-c]pyridine core is a valuable scaffold in medicinal chemistry, and mastering its derivatization is crucial for advancing novel therapeutic agents.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues and enhance your reaction yields.
Introduction: The Unique Challenges of Coupling this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[3] However, its application to specific substrates like this compound presents a unique set of challenges that can lead to frustratingly low yields.
As a heteroaryl chloride, this compound is inherently less reactive than its bromide or iodide counterparts.[4] The electron-withdrawing nature of the pyridine nitrogen and the fused furan ring can influence the electronics of the C-Cl bond, making the rate-limiting oxidative addition step of the catalytic cycle particularly demanding.[5] Furthermore, the nitrogen atom in the pyridine ring can act as a ligand, potentially coordinating to the palladium catalyst and leading to deactivation.[6]
This guide will walk you through a logical troubleshooting process, addressing the key parameters that govern the success of this challenging yet rewarding transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows low or no conversion of the this compound starting material. Where should I start troubleshooting?
A1: Low conversion is a classic issue when coupling less reactive aryl chlorides. The root cause often lies in an inefficient catalytic system, particularly the oxidative addition step. Here’s a systematic approach to address this:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active. For challenging heteroaryl chlorides, a more robust catalytic system is required.[7]
-
Expertise & Experience: The key is to use a combination of a palladium precursor and a bulky, electron-rich phosphine ligand. These ligands promote the oxidative addition of the C-Cl bond to the Pd(0) center and stabilize the active catalyst.[8]
-
Recommended Systems: Consider screening catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands like SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also excellent choices for activating aryl chlorides.[9][10]
-
-
Inert Atmosphere is Critical: The active Pd(0) species is highly sensitive to oxygen.[6] Any trace of oxygen can lead to catalyst oxidation and the formation of inactive palladium black.
-
Trustworthiness: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This involves thoroughly degassing your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes) and using Schlenk techniques or a glovebox.[11]
-
-
Reaction Temperature: While higher temperatures can sometimes drive sluggish reactions, they can also lead to catalyst decomposition and side reactions.
-
Authoritative Grounding: A systematic temperature screen is advisable. Start at a moderate temperature (e.g., 80-90 °C) and incrementally increase it if no conversion is observed. Some modern catalyst systems can even operate efficiently at room temperature for activated substrates.[9]
-
Q2: I'm observing significant formation of a side product that is my boronic acid-derived arene (protodeboronation). How can I prevent this?
A2: Protodeboronation is a common and detrimental side reaction where the boronic acid reacts with a proton source (often trace water) to form the corresponding arene, consuming your nucleophile and reducing the yield.[12][13]
-
Expertise & Experience: This side reaction is often base-catalyzed and exacerbated by elevated temperatures and prolonged reaction times.[13] The stability of the boronic acid itself is also a major factor.
-
Troubleshooting Strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. If you are using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[14]
-
Boronic Esters as an Alternative: Boronate esters, particularly pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4][15] They act as a "slow-release" source of the boronic acid under the reaction conditions.[16]
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, if protodeboronation is severe, switching to rigorously anhydrous conditions can be beneficial.
-
Minimize Reaction Time: Monitor your reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.
-
Q3: Which base and solvent combination is optimal for the Suzuki coupling of this compound?
A3: The choice of base and solvent is interdependent and crucial for a successful reaction. The base has multiple roles, including activating the boronic acid to form a more nucleophilic boronate "ate" complex and facilitating the formation of the active palladium species.[17][18]
-
Data Presentation: Base and Solvent Screening
| Base | Recommended Solvents | Rationale & Considerations |
| K₂CO₃ / Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O (typically in a 4:1 to 10:1 ratio) | A versatile and commonly used combination. The aqueous phase is often necessary for the base to be effective and to facilitate the formation of the active boronate species.[14][19] |
| K₃PO₄ | 1,4-Dioxane, Toluene, THF | A stronger, non-nucleophilic base that is often effective in anhydrous conditions, which can be beneficial for sensitive substrates or to minimize protodeboronation.[20] |
| Organic Bases (e.g., Et₃N, DIPEA) | DMF, NMP | Generally less common for Suzuki couplings but can be useful for substrates with base-sensitive functional groups.[14] |
-
Experimental Protocol: General Reaction Setup
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol% per Pd atom).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature and monitor its progress.
-
Q4: My final product is difficult to purify. What are common impurities and how can I improve the purification process?
A4: Purification challenges often arise from closely related side products. Understanding their origin is key to devising an effective purification strategy.
-
Common Impurities:
-
Homo-coupled Product: Arising from the coupling of two boronic acid molecules. This can be minimized by using a slight excess of the this compound.[7]
-
Dehalogenated Starting Material: The this compound is reduced to Furo[2,3-c]pyridine. This can occur if there are sources of hydride in the reaction, sometimes from the solvent or base.[4]
-
Residual Boronic Acid/Boronate Ester: Can be tricky to remove if it has similar polarity to the product.
-
-
Purification Strategies:
-
Acid-Base Wash: An aqueous wash with a mild acid (e.g., 1M HCl) can help remove basic impurities, while a wash with a mild base (e.g., saturated NaHCO₃) can remove acidic impurities like residual boronic acid.
-
Column Chromatography: This is the most common method.[21]
-
Pro-Tip: If your product and a key impurity have very similar Rf values, try a different solvent system for your column. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can sometimes provide better separation.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Visualization of Key Processes
To aid in understanding the critical steps and potential pitfalls, the following diagrams illustrate the Suzuki coupling catalytic cycle and a logical troubleshooting workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: A logical workflow for troubleshooting low yield.
References
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium Catalysis for 7-Chlorofuro[2,3-c]pyridine Reactions
Welcome to the technical support hub for palladium-catalyzed reactions involving 7-Chlorofuro[2,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of cross-coupling reactions with this specific heterocyclic halide. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield. What are the primary factors I should investigate?
Low yields in Suzuki-Miyaura couplings with chloropyridines like this compound are a common challenge. The primary obstacles often revolve around the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and potential catalyst inhibition by the pyridine nitrogen.[1][2]
Core Issues & Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3]
-
Solution: Employ more electron-rich and bulky phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos, when combined with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for activating aryl chlorides.[3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.
-
-
Suboptimal Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[4]
-
Inappropriate Solvent System: The solvent must dissolve all reactants and facilitate the catalytic cycle.
-
Catalyst Inhibition: The pyridine nitrogen in the this compound substrate can coordinate to the palladium center, leading to catalyst deactivation.[3][6]
-
Solution: Using bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
Q2: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki reaction. How can this be mitigated?
Homocoupling, or the dimerization of the boronic acid, is a common side reaction, often promoted by the presence of oxygen.[2]
Mitigation Strategies:
-
Ensure a Strictly Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive.[2] Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.[5][7]
-
Optimize Ligand-to-Palladium Ratio: An incorrect ratio can lead to catalyst decomposition and promote side reactions.[2]
-
Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition and favor homocoupling.[2]
Q3: My Buchwald-Hartwig amination of this compound is failing. What adjustments should I consider?
Similar to Suzuki couplings, the primary hurdle in Buchwald-Hartwig aminations of aryl chlorides is the oxidative addition step.
Key Optimization Parameters:
-
Ligand Choice is Critical: First-generation ligands like P(o-tolyl)₃ are often ineffective for aryl chlorides.[8]
-
Base Selection: Strong bases are typically required for the deprotonation of the amine.
-
Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) can be effective, particularly with certain ligand systems.[10]
-
-
Solvent Considerations:
-
Solution: Ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene) are generally good choices. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the reaction by coordinating to the palladium catalyst.
-
Q4: I am attempting a Sonogashira coupling with this compound and observing no product formation. What are the likely causes?
Sonogashira couplings with aryl chlorides are notoriously difficult due to the inertness of the C-Cl bond.[7]
Troubleshooting Protocol:
-
Insufficiently Active Catalyst: Standard Sonogashira conditions are often not robust enough for aryl chlorides.
-
Solution: Employ more advanced catalyst systems. Ligands such as SPhos or cataCXium® A can be effective. Higher reaction temperatures are also frequently necessary.[11]
-
-
Glaser Homocoupling: The copper co-catalyst often used in Sonogashira reactions can promote the homocoupling of the terminal alkyne, especially in the presence of oxygen.[7]
-
Low Reaction Temperature:
-
Solution: For aryl chlorides, higher temperatures (e.g., 100-120 °C) are often required to drive the reaction to completion.[11]
-
Systematic Optimization Workflow
For a systematic approach to optimizing your palladium-catalyzed reaction, a Design of Experiments (DoE) approach can be highly effective in mapping the reaction space without testing every possible combination of parameters.[12]
General Troubleshooting Flowchart
Caption: A stepwise troubleshooting guide for optimizing palladium-catalyzed reactions.
Quantitative Data Summary: Parameter Screening
The following tables provide illustrative data on how different reaction parameters can influence the outcome of palladium-catalyzed cross-coupling reactions. Yields are highly dependent on the specific substrates and conditions.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of an Aryl Chloride
| Palladium Precursor (2 mol%) | Ligand (4 mol%) | Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <5 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| Pd(OAc)₂ | cataCXium® A | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
Data compiled for illustrative purposes based on trends observed for aryl chlorides.[3]
Table 2: Influence of Base and Solvent on Buchwald-Hartwig Amination
| Pd Precursor/Ligand | Amine | Base (1.5 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 95 |
| Pd₂(dba)₃ / XPhos | Morpholine | K₃PO₄ | Dioxane | 100 | 75 |
| Pd₂(dba)₃ / XPhos | Morpholine | Cs₂CO₃ | Dioxane | 100 | 80 |
| Pd(OAc)₂ / SPhos | Aniline | NaOtBu | THF | 80 | 89 |
Illustrative data based on general principles of Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for Screening Suzuki-Miyaura Coupling Conditions
This protocol is a representative example and requires optimization for this compound.
-
Reaction Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the selected base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vials with septa, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Ligand Addition: Prepare stock solutions of the palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2 mol %) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃; 4 mol %) in a degassed solvent. Add the appropriate amounts of the catalyst and ligand solutions to each vial via syringe.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) to each vial to achieve the desired concentration.
-
Reaction: Place the vials in a preheated aluminum block on a magnetic stirrer hotplate and stir at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
common side reactions in the synthesis of 7-Chlorofuro[2,3-c]pyridine derivatives
Welcome to the technical support center for the synthesis of 7-chlorofuro[2,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, troubleshoot potential side reactions, and provide in-depth answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured to help you diagnose and resolve specific issues you may encounter in the lab.
Question 1: I am getting a low yield of my target this compound, and my starting materials, particularly the substituted pyridine, are largely unreacted. What is going wrong?
This is a classic problem that almost always points to inefficiencies in the crucial cyclization step to form the furan ring. The furo[2,3-c]pyridine core is often constructed by building the furan ring onto a pre-existing pyridine structure.[1]
Probable Causes & Solutions:
-
Suboptimal Catalyst or Reaction Conditions: Many modern syntheses of the furopyridine skeleton rely on palladium-catalyzed reactions.[2] If your cyclization is sluggish, the catalyst system may be the culprit.
-
Expert Insight: The choice of palladium source (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂) and ligands is critical. Ensure your catalyst is active and not poisoned. The reaction temperature and time are also key parameters. Consider a stepwise increase in temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and potential decomposition.
-
-
Presence of Water: Many of the intermediates and catalysts used in these syntheses are sensitive to moisture. Water can hydrolyze starting materials or deactivate catalysts.
-
Protocol Validation: Ensure all solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Traces of water can significantly hinder reactions like the Thorpe-Ziegler intramolecular cyclization.[1]
-
-
Incorrect Base: The choice and stoichiometry of the base can be critical, especially in reactions involving deprotonation steps.
-
Expert Insight: A base that is too strong might lead to undesired side reactions, while one that is too weak will result in an incomplete reaction. For instance, in some cyclizations, a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used to facilitate elimination steps.[2] In other cases, a milder base like K₂CO₃ or Cs₂CO₃ is sufficient.[3]
-
Question 2: My mass spectrometry results show the presence of a di-chlorinated or even tri-chlorinated byproduct in addition to my desired mono-chlorinated product. How can I improve selectivity?
This indicates a lack of control during the chlorination step. The pyridine ring is susceptible to electrophilic substitution, and controlling the regioselectivity and stoichiometry can be challenging.
Probable Causes & Solutions:
-
Harsh Chlorinating Agent or Conditions: Using a highly reactive chlorinating agent or elevated temperatures can lead to over-chlorination.
-
Expert Insight: If you are starting from a precursor like 2,3,6-trichloropyridine, the challenge is selective dechlorination at the 6-position.[4][5] This is typically achieved via catalytic hydrogenation (e.g., Pd/C catalyst) where reaction conditions like hydrogen pressure, temperature, and reaction time must be meticulously controlled to prevent further dechlorination.[4][5]
-
-
Incorrect Reaction Sequence: The timing of the chlorination step in your overall synthetic plan is crucial.
-
Protocol Validation: It is often more effective to introduce the chlorine atom at a later stage of the synthesis, after the furo[2,3-c]pyridine core has been formed, if the starting materials allow. This can prevent unwanted reactions on a more activated ring system. Common strategies involve multi-step processes that construct the bicyclic core first, followed by a controlled halogenation step.[6]
-
Question 3: I am observing the formation of an unexpected isomer, such as a furo[2,3-b]pyridine or furo[3,2-c]pyridine derivative. Why is my cyclization not regioselective?
The formation of isomers is a common issue in the synthesis of fused heterocyclic systems. The regiochemical outcome of the cyclization is directed by the substituents on the pyridine ring.
Probable Causes & Solutions:
-
Ambiguous Cyclization Sites: Your pyridine precursor may have multiple potential sites for cyclization, leading to a mixture of products.
-
Expert Insight: The electronic properties of the substituents on the pyridine ring play a significant role. Electron-withdrawing groups can deactivate certain positions, while electron-donating groups can activate others, guiding the intramolecular attack. For example, in palladium-catalyzed reactions of substituted iodopyridines with alkynes, the position of the iodo and other functional groups will determine the cyclization pattern.[1][7]
-
-
Thermodynamic vs. Kinetic Control: Reaction conditions can favor the formation of either the thermodynamically or kinetically preferred product.
-
Protocol Validation: Lower reaction temperatures often favor the kinetic product, while higher temperatures can allow for equilibrium to be reached, favoring the more stable thermodynamic product. Experiment with a range of temperatures to see how it impacts the isomeric ratio.
-
Illustrative Diagram: Desired vs. Side Reaction Pathway
Below is a conceptual diagram illustrating a desired cyclization pathway versus a potential side reaction leading to an isomeric byproduct.
Caption: Control of regioselectivity in the cyclization step.
Frequently Asked Questions (FAQs)
What are the most common synthetic strategies for the furo[2,3-c]pyridine core?
There are two primary approaches to constructing the furo[2,3-c]pyridine skeleton[1][2]:
-
Building the furan ring onto a pyridine: This is the more common method. It typically starts with a 2,3-disubstituted pyridine. For instance, 2,3-dichloropyridine can be a starting material, which undergoes a series of reactions including selective functionalization and subsequent cyclization.[4][8]
-
Building the pyridine ring onto a furan: This approach is less common but can be effective. It involves starting with a functionalized furan derivative and performing a cyclization reaction to form the fused pyridine ring.[2]
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
How can I purify my final this compound product effectively?
Purification is critical to obtaining a high-purity final compound, which is especially important for drug development applications where purity of at least 97% is often required.[6]
-
Column Chromatography: This is the most common method for purifying these types of compounds. Silica gel is typically used as the stationary phase, with a solvent system like hexane/ethyl acetate.[2] The polarity of the solvent system should be optimized using TLC to achieve good separation between your product and any impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities and obtaining crystalline material.
-
Distillation: For liquid products, distillation under reduced pressure can be used, although care must be taken to avoid thermal decomposition.[9]
What is a reliable starting material for the synthesis of this compound?
A common and versatile starting material is 2,3-dichloropyridine .[8][10] This compound provides the necessary pyridine core and the chlorine atom at the 2-position, which can be a handle for further reactions. Another route involves starting with 3-amino-2-chloropyridine , which can be converted to 2,3-dichloropyridine via a Sandmeyer-type reaction.[5][11]
Synthetic Strategies Overview
The table below summarizes some of the key synthetic strategies reported in the literature for related furopyridine systems, which can be adapted for the synthesis of this compound derivatives.
| Strategy | Starting Material(s) | Key Reagents/Conditions | Typical Yield | Reference |
| Palladium-Catalyzed Cyclization | 5-bromo-2-hydroxy-3-iodopyridine, phenylacetylene | (Ph₃P)₂PdCl₂, CuI, Et₃N | Moderate to Good | [7] |
| Wittig Olefination & Cyclization | N-benzenesulfonylpiperidin-4-one | Ph₃P=CHCO₂Et, DBU, PhSeCl, NaIO₄ | ~55% over 4 steps | [2] |
| Selective Dechlorination | 2,3,6-trichloropyridine | H₂, Pd/C catalyst, acid-binding agent | High | [4][5] |
| Sandmeyer Reaction | 3-amino-2-chloropyridine | NaNO₂, HCl, Cu(II) catalyst | Not specified | [11] |
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative, starting from a multi-substituted pyridine.
References
- 1. ias.ac.in [ias.ac.in]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 9. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 10. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]
- 11. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Chlorinated Furopyridine Compounds
Welcome to the technical support center for the purification of chlorinated furopyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable heterocyclic compounds. The inherent properties of the furopyridine scaffold, combined with the presence of a chlorine substituent, can present unique challenges during purification. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you achieve the desired purity and yield for your downstream applications.
I. Foundational Knowledge & Initial Troubleshooting
This section addresses common preliminary questions and issues encountered before and during the initial stages of purification.
FAQ 1: What are the primary challenges in purifying chlorinated furopyridine compounds?
The purification of chlorinated furopyridines is often complicated by a combination of factors stemming from their unique structure:
-
Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule. This can lead to strong interactions with acidic stationary phases in chromatography (e.g., silica gel), resulting in poor peak shape, tailing, and sometimes irreversible adsorption.[1]
-
Polarity and Solubility: The fusion of the furan and pyridine rings, along with the electronegative chlorine atom, creates a molecule with moderate to high polarity. This influences solvent selection for extraction, chromatography, and recrystallization.
-
Potential for Degradation: Certain furopyridine isomers can be sensitive to acidic conditions or prolonged exposure to silica gel, leading to the formation of artifacts.[1]
-
Common Impurities: Syntheses of these compounds can result in a variety of impurities, including starting materials, reagents, catalysts (e.g., palladium from cross-coupling reactions), and regioisomers, which may have very similar polarities to the desired product.
Diagram: Initial Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting an initial purification strategy based on the crude sample's characteristics.
Caption: Decision tree for selecting an initial purification method.
II. Troubleshooting Guide: Technique-Specific Issues
This section provides detailed solutions to common problems encountered during specific purification techniques.
A. Liquid-Liquid Extraction & Washing
Question: My chlorinated furopyridine has some water solubility. How can I prevent product loss during aqueous workup?
Answer: Significant product loss into the aqueous phase can occur if your compound possesses polar functional groups.[2][3] To mitigate this:
-
Use a Brine Wash: Before drying the organic layer, perform a final wash with a saturated sodium chloride (brine) solution.[2][3] This decreases the solubility of organic compounds in the aqueous layer and helps to break up emulsions.[2][3]
-
Back-Extraction: After the initial separation, "back-extract" the combined aqueous layers one or two more times with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane).[2][3] This will recover the dissolved product. Use TLC to check the aqueous layer for any remaining product before discarding it.[2][3]
Question: I'm observing a persistent emulsion at the interface of my organic and aqueous layers. How can I resolve this?
Answer: Emulsions are common, especially when using chlorinated solvents like dichloromethane.[2][3] Here are several strategies to break them:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Brine Addition: Add a small amount of saturated NaCl (brine) solution and swirl gently. The increased ionic strength of the aqueous phase can help disrupt the emulsion.[2][3]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can often break up the microscopic droplets that form the emulsion.
B. Column Chromatography
Question: My chlorinated furopyridine is streaking badly on a silica gel TLC plate and I'm getting significant peak tailing during column chromatography. What's happening and how do I fix it?
Answer: This is a classic problem caused by the basic pyridine nitrogen interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a non-ideal equilibrium during elution, resulting in tailing.
Solution: Add a Basic Modifier
Incorporate a small amount of a basic modifier into your eluent system.[1] This will "cap" the acidic sites on the silica, allowing your compound to elute more symmetrically.
| Modifier | Typical Concentration | When to Use |
| Triethylamine (Et₃N) | 0.1 - 1% (v/v) | Most common and effective choice for basic compounds. |
| Pyridine | 0.1 - 0.5% (v/v) | Can be used if triethylamine is incompatible with your compound. |
| Ammonia (in MeOH) | 0.5 - 2% (v/v) | Effective but can be more difficult to remove under vacuum. |
Experimental Protocol: Optimizing Eluent with a Basic Modifier
-
TLC Screening: Prepare three small vials of your chosen eluent system (e.g., 70:30 Hexanes:Ethyl Acetate).
-
Vial 1: Eluent only.
-
Vial 2: Eluent + 0.5% Triethylamine.
-
Vial 3: Eluent + 1% Triethylamine.
-
-
Spotting: Spot your crude material on a single TLC plate in three separate lanes.
-
Development: Develop the TLC plate using the three different solvent systems.
-
Analysis: Compare the spots. The eluent with the added base should show a rounder, less streaked spot with a slightly higher Rf value. Choose the concentration that gives the best spot shape for your column.
Question: My product is co-eluting with an impurity of very similar polarity. What are my options?
Answer: This is a common challenge that requires a more systematic approach to chromatography.
-
Optimize the Solvent System:
-
Use a Shallower Gradient: If you are running a gradient, make it shallower in the region where your product elutes. This increases the resolution between closely eluting compounds.[1]
-
Try Different Solvents: Switch one of the solvents in your binary system to one with different properties (e.g., replace ethyl acetate with dichloromethane or acetone). The different solvent-solute interactions can alter the elution order.
-
-
Change the Stationary Phase:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica for basic compounds, as it lacks the acidic silanol groups.[1]
-
Reversed-Phase (C18): If your compound is sufficiently non-polar, reversed-phase chromatography (using a polar mobile phase like acetonitrile/water or methanol/water) can provide a completely different selectivity.[1][4]
-
-
Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard flash chromatography.[1][4]
Diagram: Troubleshooting Column Chromatography Issues
Caption: A logical flow for addressing common column chromatography problems.
C. Recrystallization
Question: I am struggling to find a suitable solvent system for the recrystallization of my chlorinated furopyridine.
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[5]
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Place a small amount (10-20 mg) of your crude solid into several different test tubes.
-
Single Solvent Screening: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Test a range of polarities (e.g., Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Water).
-
Good Candidate: The solid is insoluble or sparingly soluble at room temperature.
-
Poor Candidate: The solid dissolves immediately at room temperature.
-
-
Heating: Take the "Good Candidates" and heat them gently in a water bath. The solid should dissolve completely. If it doesn't, add more of the same solvent dropwise until it does.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of high-quality crystals indicates a successful single-solvent recrystallization.[5]
-
Two-Solvent System: If no single solvent works, try a binary system. Dissolve the crude solid in a minimal amount of a "good" solvent (one in which it is very soluble). Then, add a "bad" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.
| Common Recrystallization Solvent Pairs (Polarity Mismatch) |
| Toluene / Hexanes |
| Ethyl Acetate / Hexanes |
| Acetone / Water |
| Ethanol / Water |
| Dichloromethane / Pentane |
III. Safety & Handling
Question: What are the key safety precautions when handling chlorinated furopyridine compounds?
Answer: While specific toxicity data may be limited, the pyridine substructure necessitates careful handling. Pyridine itself is known for its strong, unpleasant odor and can cause health issues upon inhalation, ingestion, or skin contact.[6] Always assume your compound is hazardous.
-
Ventilation: Always handle chlorinated furopyridines in a certified chemical fume hood to avoid inhaling vapors.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[6]
-
Storage: Keep containers tightly closed and store them in a cool, dry, and well-ventilated area away from ignition sources and incompatible materials.[6][7]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
References
Technical Support Center: Regioselectivity in Furo[2,3-c]pyridine Reactions
Welcome to the technical support center for navigating the complexities of regioselective reactions on the furo[2,3-c]pyridine core. This bicyclic heteroaromatic system, a key structural motif in numerous bioactive molecules, presents unique challenges and opportunities in synthetic chemistry.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will delve into the underlying principles governing regioselectivity and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in electrophilic aromatic substitution (EAS) on the furo[2,3-c]pyridine core?
The regioselectivity of EAS on the furo[2,3-c]pyridine scaffold is a delicate interplay between the electronic properties of the fused furan and pyridine rings.
-
Pyridine Ring Deactivation: The pyridine nitrogen is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack. Generally, electrophilic substitution on unsubstituted pyridine is difficult and requires harsh conditions.[2][3] When it does occur, it typically favors the C3 (meta) position relative to the nitrogen, as attack at the C2/C6 (ortho) or C4 (para) positions would lead to a highly unstable cationic intermediate with a positive charge adjacent to the electronegative nitrogen.[3]
-
Furan Ring Activation: In contrast, the furan ring is electron-rich and thus activated towards electrophilic substitution. The oxygen atom can donate lone-pair electrons into the ring, stabilizing the cationic intermediate (arenium ion). This effect is most pronounced at the C2 position (α to the oxygen), which can be rationalized by the greater number of resonance structures that can be drawn for the intermediate formed upon attack at this position compared to the C3 position.[4]
Q2: I am attempting a nitration reaction on a substituted furo[2,3-c]pyridine, but I am observing a mixture of products or no reaction. What are the likely causes and solutions?
Nitration of pyridine-containing heterocycles is notoriously challenging and often requires forcing conditions which can lead to side reactions or decomposition.[2] For the furo[2,3-c]pyridine core, several factors could be at play.
Troubleshooting Nitration Reactions:
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Insufficiently reactive nitrating agent. Standard HNO3/H2SO4 may not be potent enough, especially if deactivating groups are present on the scaffold. | Consider using stronger nitrating agents like nitronium tetrafluoroborate (NO2BF4) or a mixture of nitric acid and trifluoroacetic anhydride.[5][6] These reagents can generate the highly electrophilic nitronium ion under milder conditions. |
| Protonation of the pyridine nitrogen. In strongly acidic media, the pyridine nitrogen will be protonated, further deactivating the entire ring system to electrophilic attack.[7] | Employing less acidic nitration conditions can mitigate this. The use of nitric acid in trifluoroacetic anhydride is a good alternative.[6] | |
| Mixture of Products | Competing reaction sites. While C2 is the most electronically favored position on the unsubstituted core, existing substituents can alter this preference. A strongly activating group on the pyridine ring or a deactivating group on the furan ring could lead to competing nitration at other positions. For the related benzo[b]furo[2,3-c]pyridines, substitution has been observed to occur on the benzene ring.[8] | Carefully analyze the electronic and steric effects of your substituents. It may be necessary to introduce the nitro group at an earlier stage of the synthesis before installing other functionalities. Alternatively, a blocking group strategy could be employed to temporarily deactivate competing sites. |
| Decomposition | Harsh reaction conditions. High temperatures and strongly acidic environments can lead to the degradation of the furo[2,3-c]pyridine core. | Utilize milder nitrating systems and lower reaction temperatures. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. |
Experimental Protocol: Nitration using Nitric Acid/Trifluoroacetic Anhydride [6]
-
Cool a solution of the furo[2,3-c]pyridine substrate in a suitable solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add a pre-mixed solution of concentrated nitric acid in trifluoroacetic anhydride to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Q3: How can I achieve regioselective functionalization of the pyridine ring, specifically at positions C5 or C7?
Direct electrophilic substitution on the pyridine moiety of the furo[2,3-c]pyridine core is generally disfavored. To achieve regioselective functionalization at C5 or C7, a directed metalation approach is the most effective strategy.
Directed Ortho-Metalation (DoM):
This powerful technique utilizes a directing group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position.[9][10] For the furo[2,3-c]pyridine system, the pyridine nitrogen itself can act as a directing element, but the inherent acidity of the furan C2 proton often leads to preferential lithiation at that site.[11][12]
Troubleshooting and Strategy for C5/C7 Lithiation:
| Challenge | Reason | Solution |
| Preferential C2 Lithiation | The C2 proton is the most acidic proton on the furo[2,3-c]pyridine core due to the inductive effect of the furan oxygen and its proximity to the pyridine nitrogen.[11][13] | 1. Blocking Strategy: First, selectively functionalize the C2 position. For instance, perform a lithiation with n-BuLi and quench with an electrophile (e.g., TMSCl). With the C2 position blocked, a subsequent lithiation under more forcing conditions can be directed to other positions.[11][14] |
| 2. Use of Superbases: Employing a "superbase" like the n-BuLi/LiDMAE (lithium dimethylaminoethoxide) mixture can alter the regioselectivity. This mixed-aggregate base has been shown to favor deprotonation at the C7 position (alpha to the pyridine nitrogen) in some cases.[11][13][15] | ||
| Poor Yields/Side Reactions | Nucleophilic Addition: Organolithium reagents can act as nucleophiles and add to the pyridine ring, leading to undesired byproducts.[15] | Use sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to minimize nucleophilic addition.[9] These bases are more sterically hindered and less nucleophilic than n-BuLi. |
Workflow for Regioselective Lithiation:
Caption: Decision workflow for regioselective lithiation.
Q4: I need to install a substituent at C3 via a cross-coupling reaction. What is the best approach?
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for C-C bond formation.[16][17] To perform a cross-coupling reaction at a specific position, you first need to install a "handle," typically a halogen or a triflate group, at that site.
Strategy for C3 Functionalization:
-
Halogenation: Direct halogenation of the furo[2,3-c]pyridine core will likely occur at the electron-rich C2 position. Therefore, a more nuanced approach is required for C3 functionalization. A potential route involves the synthesis of a furo[2,3-c]pyridine precursor that already bears a halogen at the desired position on the pyridine ring.
-
Directed Metalation: An alternative is to use a directed metalation strategy if a suitable directing group can be placed at C4 to facilitate lithiation at C3.
-
Suzuki-Miyaura Coupling: Once a C3-halogenated furo[2,3-c]pyridine is obtained, it can be subjected to Suzuki-Miyaura cross-coupling conditions.
Typical Suzuki-Miyaura Protocol: [17]
| Component | Example | Role |
| Substrate | 3-Bromo-furo[2,3-c]pyridine | The electrophilic partner. |
| Boronic Acid/Ester | Phenylboronic acid | The nucleophilic partner. |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf) | Catalyzes the reaction cycle. |
| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid.[17] |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of the 3-halo-furo[2,3-c]pyridine, the boronic acid (1.1-1.5 eq.), and the base (2-3 eq.) in the chosen solvent system, add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. baranlab.org [baranlab.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Navigating the Scale-Up Synthesis of 7-Chlorofuro[2,3-c]pyridine
Welcome to the technical support center for the synthesis of 7-Chlorofuro[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible process.
The furo[2,3-c]pyridine core is a valuable scaffold in medicinal chemistry.[1][2] The 7-chloro derivative, in particular, serves as a key intermediate, allowing for further functionalization through nucleophilic aromatic substitution.[1] However, scaling up its synthesis introduces a new set of variables and potential pitfalls that can impact yield, purity, and safety. This guide is structured in a question-and-answer format to directly tackle the specific issues you may face during your process development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the this compound synthesis at scale.
Q1: What are the most common synthetic routes for the furo[2,3-c]pyridine core, and which is most amenable to scale-up?
A1: There are two primary strategies for constructing the furo[2,3-c]pyridine skeleton: building the furan ring onto a pre-existing pyridine or forming the pyridine ring from a furan derivative.[3] For scale-up, a convergent synthesis is often preferred to minimize the number of linear steps and improve overall yield. A common and scalable approach involves the cyclization of a suitably functionalized pyridine precursor. One such method starts from a substituted hydroxypyridine, which can then be converted to the target this compound. For instance, a multi-step sequence starting from a commercially available piperidinone has been reported to yield the furo[2,3-c]pyridine core.[2][4] When considering scale-up, it is crucial to select a route that avoids chromatographic purifications in intermediate steps, as this is often a major bottleneck in large-scale production.[5]
Q2: What is the most common precursor for introducing the 7-chloro substituent, and what are the key challenges of this step at scale?
A2: The most common precursor for the synthesis of this compound is the corresponding hydroxy compound, furo[2,3-c]pyridin-7-ol (or its tautomer, a pyridone). The chlorination is typically achieved using a dehydrating chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent.[1]
The primary challenges when scaling up this chlorination step are:
-
Exothermic Reaction: The reaction of POCl₃ with the hydroxypyridine is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Reagent Stoichiometry: While laboratory-scale syntheses often use a large excess of POCl₃ as both reagent and solvent, this is not economically or environmentally feasible at scale.[1] Optimized, solvent-free procedures using near-equimolar amounts of POCl₃ have been developed for large-scale applications.[1]
-
Work-up and Quenching: The quenching of unreacted POCl₃ is a critical and hazardous step. Improper quenching can lead to violent, delayed exothermic events.[6]
-
Product Isolation and Purity: Isolation of the product from the reaction mixture and removal of phosphorus-based impurities can be challenging.
Q3: What are the critical safety considerations when working with phosphorus oxychloride (POCl₃) on a large scale?
A3: Phosphorus oxychloride is a highly corrosive and reactive chemical that requires stringent safety protocols, especially at an industrial scale.[7] Key safety considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a full-face shield, and a respirator, in a well-ventilated area.[2][7]
-
Reaction Setup: Reactions should be conducted in a robust reactor system designed to handle corrosive and fuming reagents, with adequate temperature control and emergency cooling capabilities.
-
Quenching Procedure: A "reverse quench," where the reaction mixture is slowly added to a quenching solution (e.g., ice-water or an aqueous base), is the recommended and safer approach.[6][8] Never add water or other quenching agents directly to the bulk POCl₃.[6]
-
Off-gassing: The reaction and quench steps can release corrosive hydrogen chloride (HCl) gas, which must be scrubbed or safely vented.
-
Spill Management: Have appropriate spill control materials, such as dry sand or other non-reactive absorbents, readily available. Do not use water to clean up spills of POCl₃.[9]
Part 2: Troubleshooting Guide
This section provides a detailed breakdown of potential problems you might encounter during the synthesis and offers practical solutions.
Step 1: Synthesis of the Furo[2,3-c]pyridine Core
Problem 1: Low yield or incomplete cyclization to form the furo[2,3-c]pyridine ring.
-
Possible Cause: Insufficient reaction temperature or time, or deactivation of the catalyst (if applicable).
-
Troubleshooting & Optimization:
-
Carefully monitor the reaction temperature and ensure it is maintained within the optimal range for the specific cyclization reaction being used.
-
Increase the reaction time and monitor the progress by an appropriate analytical method (e.g., HPLC, TLC).
-
If a catalyst is used, ensure it is of high quality and not poisoned by impurities in the starting materials or solvents.
-
Problem 2: Formation of significant side products during the cyclization.
-
Possible Cause: Depending on the synthetic route, side reactions such as polymerization, dimerization, or alternative cyclization pathways can occur.
-
Troubleshooting & Optimization:
-
Adjust the reaction concentration. In some cases, higher dilution can favor intramolecular cyclization over intermolecular side reactions.
-
Modify the order of reagent addition to control the concentration of reactive intermediates.
-
Re-evaluate the choice of base or catalyst to improve the selectivity of the desired reaction.
-
Step 2: Chlorination of Furo[2,3-c]pyridin-7-ol with POCl₃
Problem 3: The chlorination reaction is sluggish or incomplete, even with extended reaction times.
-
Possible Cause 1: Low reaction temperature.
-
Solution: The chlorination of hydroxypyridines with POCl₃ often requires high temperatures, typically in the range of 140-160°C, especially in solvent-free conditions.[1] Ensure your heating system can achieve and maintain these temperatures consistently.
-
-
Possible Cause 2: Insufficient activation of the hydroxyl group.
-
Possible Cause 3: Poor solubility of the starting material in POCl₃.
-
Solution: While solvent-free reactions are ideal for scale-up, if solubility is an issue, a high-boiling inert solvent may be necessary. However, this will complicate downstream processing. Alternatively, ensure vigorous stirring to maintain a good slurry.
-
Problem 4: Significant product decomposition or formation of dark-colored impurities.
-
Possible Cause: The reaction temperature is too high or the reaction time is too long.
-
Solution: While high temperatures are often required, excessive heat can lead to charring and decomposition. Optimize the reaction by finding the minimum temperature and time required for complete conversion. A design of experiments (DoE) approach can be valuable here.
-
Problem 5: Thermal runaway during the quenching of excess POCl₃.
-
Possible Cause: Rapid, uncontrolled hydrolysis of POCl₃.
-
Solution: This is a critical safety issue. Always use a reverse quench, adding the POCl₃-containing reaction mixture slowly to a well-stirred, cooled quenching solution (e.g., ice/water or a buffered aqueous solution).[6][8] Maintain the temperature of the quenching vessel below a safe limit (e.g., 20-25°C) by controlling the addition rate and using an efficient cooling system. The formation of metastable intermediates like phosphorodichloridic acid can lead to a delayed exotherm, so it is crucial to allow for sufficient aging time after the quench.[6]
-
Problem 6: Low isolated yield after work-up due to product hydrolysis back to the starting material.
-
Possible Cause: The product, this compound, is unstable under the pH conditions of the work-up.
-
Solution: The chloro-substituent on the pyridine ring is susceptible to hydrolysis, especially under strongly basic or acidic conditions during neutralization.[6]
-
Use a milder base for neutralization, such as sodium bicarbonate or sodium acetate, instead of strong bases like sodium hydroxide.[6]
-
Carefully control the pH during the work-up, keeping it as close to neutral as possible.
-
Minimize the time the product is in contact with the aqueous phase. Promptly extract the product into a suitable organic solvent.
-
-
Problem 7: Difficulty in removing phosphorus-containing byproducts.
-
Possible Cause: Incomplete hydrolysis of phosphorus species or their co-extraction with the product.
-
Solution:
-
Ensure the quench is complete by allowing for a sufficient stirring time after the addition. Monitoring by ³¹P NMR can confirm the absence of reactive phosphorus species.[6]
-
Perform multiple aqueous washes to remove water-soluble phosphate and phosphonate salts.
-
If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Distillation of the crude product may also be an option if it is thermally stable. A process for purifying POCl₃ recovered from such reactions by distillation in the presence of high-boiling nitrogen compounds has also been described.[10]
-
-
Part 3: Experimental Protocols and Data
Protocol 1: Scalable, Solvent-Free Chlorination of Furo[2,3-c]pyridin-7-ol
This protocol is adapted from a general method for the large-scale chlorination of hydroxy-heterocycles.[1]
Step-by-Step Methodology:
-
Reactor Setup: In a suitable glass-lined or Hastelloy reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge furo[2,3-c]pyridin-7-ol (1.0 eq) and pyridine (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (1.0 - 1.2 eq) to the reactor while maintaining good agitation.
-
Reaction: Heat the reaction mixture to 140-160°C and maintain for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching (Reverse Quench): In a separate, larger reactor, prepare a well-stirred mixture of crushed ice and water. Slowly transfer the reaction mixture from the first reactor into the ice/water slurry, ensuring the temperature of the quenching mixture does not exceed 25°C.
-
Neutralization: After the addition is complete, continue stirring and slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is 7-8.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or distillation as required.
Table 1: Troubleshooting Summary for Chlorination Step
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Low temperature; insufficient activation | Increase temperature to 140-160°C; ensure adequate base is present.[1] |
| Product Decomposition | Excessive heat or reaction time | Optimize temperature and time; perform a DoE study. |
| Thermal Runaway during Quench | Uncontrolled hydrolysis of POCl₃ | Use a reverse quench into ice/water; control addition rate and temperature.[6][8] |
| Product Hydrolysis | Unstable pH during work-up | Neutralize with a mild base (e.g., NaHCO₃); minimize contact time with aqueous phase.[6] |
| Phosphorus Impurities | Incomplete quench; co-extraction | Ensure complete hydrolysis; perform multiple aqueous washes; purify by recrystallization/distillation.[6] |
Part 4: Visualizations
Diagram 1: Decision Workflow for Troubleshooting Low Yield in Chlorination
Caption: Troubleshooting workflow for low yield in the chlorination step.
Diagram 2: Safety Protocol for POCl₃ Quenching
Caption: Key safety steps for the quenching of phosphorus oxychloride.
References
- 1. ias.ac.in [ias.ac.in]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 7-Chlorofuro[2,3-c]pyridine
Welcome to the technical support center for the synthesis of 7-Chlorofuro[2,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information provided is based on established chemical principles and analysis of potential synthetic routes.
Introduction
This compound is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutics, including kinase inhibitors and antiviral agents.[1] The synthesis of this molecule can be complex, and the formation of byproducts is a common issue that can impact yield and purity. This guide aims to provide practical solutions to these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, focusing on byproduct analysis and mitigation strategies.
FAQ 1: What are the most common synthetic routes to this compound, and what are the key challenges?
-
Answer: While specific proprietary methods exist, common strategies for constructing the furo[2,3-c]pyridine core involve either building the furan ring onto a pre-existing pyridine or forming the pyridine ring from a furan derivative.[2] A plausible and widely applicable approach for introducing the 7-chloro substituent is through a Sandmeyer reaction on a 7-aminofuro[2,3-c]pyridine precursor.
The primary challenges associated with these routes include:
-
Regioselectivity: Ensuring the desired isomer is formed, especially when functionalizing the pyridine ring.
-
Byproduct Formation: Minimizing side reactions that consume starting materials and complicate purification.
-
Purification: Efficiently separating the target molecule from structurally similar impurities.
-
Troubleshooting Guide: Byproduct Analysis
dot graph TD { subgraph "Byproduct Analysis Workflow" direction LR; A[Problem: Low Yield or Impure Product] --> B{Identify Potential Byproducts}; B --> C[Select Appropriate Analytical Method]; C --> D{Analyze Crude Reaction Mixture}; D --> E[Interpret Data and Confirm Byproduct Structures]; E --> F{Implement Mitigation Strategy}; end }
Caption: A general workflow for identifying and addressing byproduct formation.
Question 1: My reaction to form this compound from a 7-amino precursor via a Sandmeyer-type reaction has a low yield and contains several impurities. What are the likely byproducts?
-
Plausible Byproducts & Their Formation:
The Sandmeyer reaction, which converts an arylamine to an aryl halide via a diazonium salt, is a robust transformation but can be prone to several side reactions.
-
7-Hydroxyfuro[2,3-c]pyridine: This is one of the most common byproducts. It forms when the diazonium salt intermediate reacts with water in the reaction mixture instead of the chloride source. This is particularly prevalent if the reaction temperature is not carefully controlled or if there is a high concentration of water.
-
Azo Compounds: Diazonium salts can couple with electron-rich aromatic species. In this case, the diazonium salt of 7-aminofuro[2,3-c]pyridine could couple with the unreacted starting material to form a deeply colored azo-dimer.
-
Protodeamination Product (Furo[2,3-c]pyridine): The diazonium group can be replaced by a hydrogen atom, leading to the formation of the parent furo[2,3-c]pyridine. This can occur through radical pathways.
-
Biaryl Byproducts: Coupling of two furo[2,3-c]pyridine radical intermediates can lead to the formation of dimeric biaryl compounds.
Mitigation Strategies:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.
-
Anhydrous Conditions: Use anhydrous solvents and reagents where possible to minimize the formation of the 7-hydroxy byproduct.
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent a buildup of nitrous acid and control the reaction rate.
-
Efficient Mixing: Ensure vigorous stirring to promote the desired reaction and minimize localized high concentrations of reagents that can lead to side reactions.
-
Question 2: I am attempting a multi-step synthesis that involves building the furo[2,3-c]pyridine core. What are some general classes of byproducts I should be aware of during the cyclization step?
-
Potential Byproducts in Furo[2,3-c]pyridine Ring Formation:
The specific byproducts will depend heavily on the chosen synthetic route. However, some general principles apply to common cyclization strategies.
-
Incomplete Cyclization: The immediate precursor to the bicyclic system may remain as an impurity if the cyclization reaction does not go to completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
-
Over-aromatization or Dehydrogenation: In syntheses that produce a partially saturated furo[2,3-c]pyridine intermediate, unintended oxidation to the fully aromatic system can occur, or conversely, the desired aromatization may be incomplete.
-
Isomeric Byproducts: Depending on the starting materials and reaction conditions, the formation of other furo-pyridine isomers (e.g., furo[3,2-c]pyridine) is possible, though often less favored thermodynamically.
-
Ring-Opened Products: Under harsh acidic or basic conditions, the furan ring can be susceptible to hydrolysis, leading to the formation of dicarbonyl compounds.
Mitigation Strategies:
-
Optimization of Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions for complete cyclization.
-
Choice of Solvent: The solvent can significantly influence the reaction outcome. A solvent screen may be necessary to identify the best medium for the desired transformation.
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of unwanted oxidized byproducts.
-
Analytical Methodologies for Byproduct Identification
A crucial step in troubleshooting is the accurate identification of byproducts. The following table summarizes recommended analytical techniques.
| Analytical Technique | Application in Byproduct Analysis |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separating the target compound from byproducts in the crude reaction mixture and for monitoring reaction progress. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for each separated component, which is invaluable for identifying unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile and thermally stable compounds. Can provide fragmentation patterns that aid in structure elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for the definitive structural characterization of both the desired product and isolated byproducts. |
Experimental Protocol: Sandmeyer-Type Chlorination of a Hypothetical 7-Aminofuro[2,3-c]pyridine Intermediate
This protocol is a general guideline for the conversion of a 7-aminofuro[2,3-c]pyridine to this compound. Note: This is a representative procedure and may require optimization for specific substrates.
Materials:
-
7-Aminofuro[2,3-c]pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 7-aminofuro[2,3-c]pyridine in concentrated hydrochloric acid, cooled in an ice-salt bath to 0-5 °C.
-
Dissolve sodium nitrite in water and add it dropwise to the stirred amine solution, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice water and extract with an organic solvent.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded];
}
Caption: A simplified workflow for the synthesis of this compound via a Sandmeyer-type reaction.
Conclusion
The successful synthesis of this compound relies on a careful selection of the synthetic route and meticulous control of reaction conditions to minimize byproduct formation. Understanding the potential side reactions and employing appropriate analytical techniques for their identification are key to troubleshooting and optimizing this synthesis. This guide provides a starting point for addressing common challenges, and further refinement of the experimental procedures may be necessary based on specific laboratory findings.
References
Technical Support Center: Reaction Condition Screening for 7-Chlorofuro[2,3-c]pyridine Modifications
Welcome to the technical support center for the functionalization of 7-Chlorofuro[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to modify this important heterocyclic scaffold. Furo[2,3-c]pyridines are a key structural motif in many biologically active molecules.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical modification of this substrate.
Understanding the Reactivity of this compound
The this compound core presents a unique set of challenges and opportunities for chemical modification. The pyridine nitrogen renders the C7 position electron-deficient and thus susceptible to nucleophilic attack. However, the fused furan ring can influence the electronic properties and steric accessibility of the reactive site. This guide will focus on the most common and versatile reactions for modifying this scaffold: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, their success with heteroaromatic chlorides like this compound is highly dependent on the careful selection of reaction parameters.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating biaryl or aryl-heteroaryl structures. The key challenge with this compound is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.
FAQ 1: My Suzuki-Miyaura reaction with this compound is not proceeding to completion. What are the likely causes and how can I troubleshoot it?
Answer: Low conversion in Suzuki-Miyaura couplings of heteroaryl chlorides is a common issue.[2] The primary reason is often the difficulty of the oxidative addition of the C-Cl bond to the Pd(0) catalyst. Here’s a systematic approach to troubleshooting:
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Step-by-Step Optimization Protocol:
-
Catalyst and Ligand Selection:
-
Rationale: For unreactive aryl chlorides, electron-rich and bulky phosphine ligands are essential.[2] They promote the oxidative addition step and stabilize the active Pd(0) species.
-
Recommendation: Move beyond simple ligands like PPh₃. Start with a robust pre-catalyst system.
-
Protocol:
-
To a degassed mixture of this compound (1 equiv.), your boronic acid or ester (1.2-1.5 equiv.), and a suitable base (see below) in a degassed solvent, add the palladium pre-catalyst (1-5 mol%).
-
Heat the reaction under an inert atmosphere (Nitrogen or Argon) and monitor by TLC or LC-MS.
-
-
-
Base Selection:
-
Rationale: The base activates the boronic acid to facilitate transmetalation.[3] Its strength and solubility can significantly impact the reaction rate.
-
Recommendation: Screen a range of bases from moderate to strong.
-
Protocol: Set up parallel reactions with different bases, keeping the catalyst, solvent, and temperature constant.
-
-
Solvent System:
-
Rationale: The solvent must solubilize all components and be stable at the reaction temperature. For biphasic systems, efficient stirring is crucial.[2]
-
Recommendation: Aprotic polar solvents or mixtures with water are generally effective.
-
Protocol: If solubility is an issue, screen different solvents or solvent mixtures.
-
Comparative Table of Suzuki-Miyaura Reaction Conditions:
| Parameter | Initial Conditions (for Aryl Bromides) | Recommended for this compound | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with XPhos or SPhos ligand | Electron-rich, bulky ligands are needed for C-Cl activation.[4] |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-aqueous bases can be more effective.[3] |
| Solvent | Toluene/H₂O | 1,4-Dioxane or THF | Higher boiling points and better solubilizing properties. |
| Temperature | 80-90 °C | 100-120 °C | Higher energy is required for the oxidative addition of the chloride. |
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[5] For an electron-deficient heterocycle like this compound, this reaction is generally favorable but requires careful optimization to avoid side reactions.
FAQ 2: I am observing significant decomposition of my starting material or product during the Buchwald-Hartwig amination of this compound. What is causing this and how can I prevent it?
Answer: Decomposition often arises from the harsh reaction conditions, particularly the strong base, required for the amination of aryl chlorides. The furo[2,3-c]pyridine core can be sensitive to strong bases at high temperatures.
Troubleshooting Strategy for Buchwald-Hartwig Amination
Caption: A workflow for troubleshooting decomposition in Buchwald-Hartwig amination.
Step-by-Step Optimization Protocol:
-
Base and Temperature Optimization:
-
Rationale: Strong bases like NaOtBu or LHMDS can lead to side reactions with sensitive substrates. Using a milder base or lowering the reaction temperature can mitigate this.
-
Recommendation: Start with a less aggressive base and a lower temperature.
-
Protocol:
-
Set up the reaction with this compound (1 equiv.), the amine (1.2 equiv.), a milder base, catalyst, and solvent.
-
Run the reaction at a lower temperature (e.g., 80 °C) and monitor for product formation and decomposition.
-
-
-
Ligand Selection for Milder Conditions:
-
Rationale: Modern, highly active ligands can enable C-N coupling at lower temperatures, preserving the integrity of sensitive functional groups.[6][7]
-
Recommendation: Employ a third-generation Buchwald ligand.
-
Protocol: Screen different generations of Buchwald ligands to find one that promotes the reaction under milder conditions.
-
Table of Recommended Buchwald-Hartwig Conditions:
| Parameter | Standard Conditions | Recommended for Sensitive Substrates | Rationale for Change |
| Catalyst | Pd₂(dba)₃ / BINAP | G3-XPhos or G3-SPhos pre-catalyst | More active catalysts allow for lower temperatures.[8] |
| Base | NaOtBu | K₃PO₄ or DBU | Milder bases reduce the likelihood of side reactions.[6] |
| Solvent | Toluene | t-Amyl alcohol or CPME | Can offer better performance at lower temperatures. |
| Temperature | 110 °C | 80-100 °C | Minimizes thermal decomposition of the substrate and product. |
Sonogashira Coupling: For C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is a reliable method for installing terminal alkynes.[9] The reaction is generally tolerant of a wide range of functional groups.
FAQ 3: My Sonogashira coupling with this compound is sluggish and I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I improve the yield of my desired product?
Answer: Sluggish reaction and Glaser coupling are common issues in Sonogashira reactions, especially with less reactive chlorides. These problems often stem from suboptimal catalyst activity and the presence of oxygen.
Troubleshooting Sonogashira Coupling
Caption: A systematic approach to optimizing Sonogashira couplings.
Step-by-Step Optimization Protocol:
-
Rigorous Inert Atmosphere:
-
Rationale: Oxygen promotes the oxidative homocoupling of the terminal alkyne.
-
Recommendation: Ensure all reagents and the reaction vessel are thoroughly degassed.
-
Protocol: Use a freeze-pump-thaw cycle for the solvent and purge the reaction vessel with an inert gas for an extended period before adding the catalyst.
-
-
Catalyst System Optimization:
-
Rationale: The choice of palladium source, ligand, and the amount of copper co-catalyst are critical. For heteroaryl chlorides, a more active catalyst system is often required.[10][11]
-
Recommendation: Use a well-defined palladium pre-catalyst and a suitable phosphine ligand.
-
Protocol:
-
To a degassed solution of this compound (1 equiv.), terminal alkyne (1.2 equiv.), and amine base in a suitable solvent, add the palladium catalyst (1-5 mol%) and CuI (0.5-2 mol%).
-
Stir at room temperature or with gentle heating and monitor the reaction.
-
-
Table of Recommended Sonogashira Conditions:
| Parameter | Classic Conditions | Recommended for this compound | Rationale for Change |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ / SPhos / CuI | More electron-rich and bulky ligands can accelerate the reaction with chlorides. |
| Base/Solvent | Et₃N in THF | Diisopropylamine (DIPA) or Pyrrolidine | More basic amines can accelerate the reaction. |
| Temperature | Room Temperature to 50 °C | 50-80 °C | May be required to drive the reaction with the less reactive chloride. |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, metal-free method for functionalizing electron-deficient aromatic rings.[12] The electron-withdrawing nature of the pyridine nitrogen in this compound activates the C7 position for nucleophilic attack.
FAQ 4: My SNAr reaction on this compound with an oxygen or nitrogen nucleophile is not working. What factors should I consider?
Answer: The success of an SNAr reaction depends on the nucleophilicity of the attacking species, the stability of the intermediate (Meisenheimer complex), and the ability of the leaving group to depart.[13]
Troubleshooting SNAr Reactions
-
Nucleophile Activation:
-
Rationale: For moderately acidic nucleophiles like alcohols or secondary amines, a base is required to generate the more nucleophilic alkoxide or amide.
-
Recommendation: Use a non-nucleophilic base to deprotonate the nucleophile in situ.
-
Protocol: To a solution of this compound (1 equiv.) and the nucleophile (1.1-2 equiv.) in a polar aprotic solvent, add a suitable base and heat.
-
-
Solvent Choice:
-
Rationale: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the nucleophilic salt and do not interfere with the nucleophile's reactivity.
-
Recommendation: Use solvents like DMF, DMSO, or NMP.
-
-
Temperature:
-
Rationale: SNAr reactions often require thermal energy to overcome the activation barrier associated with the disruption of aromaticity in the Meisenheimer complex.
-
Recommendation: If the reaction is slow at lower temperatures, gradually increase the temperature.
-
Table of Recommended SNAr Conditions:
| Parameter | General Conditions | Rationale |
| Nucleophile | R-OH, R-SH, R₂-NH | Must be sufficiently nucleophilic. |
| Base | NaH, K₂CO₃, t-BuOK | To generate the active nucleophile if it is not already anionic. |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents stabilize the charged intermediate.[14] |
| Temperature | 25-150 °C | Dependent on the reactivity of the nucleophile and substrate. |
Experimental Protocol: SNAr with a Generic Nucleophile
-
To a stirred solution of the nucleophile (e.g., an alcohol or amine, 1.2 equiv.) in anhydrous DMF (0.2 M), add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equiv.) in DMF.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench carefully with water, and extract the product with a suitable organic solvent.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Chlorofuro[2,3-c]pyridine Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a paramount objective in modern medicinal chemistry. The privileged scaffolds of heterocyclic compounds serve as a fertile ground for this exploration. Among these, the furo[2,3-c]pyridine core has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-chlorofuro[2,3-c]pyridine derivatives, offering a comparative perspective with related heterocyclic systems and detailing the experimental rationale behind the design and evaluation of these compounds.
The pyridine nucleus is a versatile pharmacophore, with a significant number of pyridine-containing drugs approved by the US FDA, a substantial portion of which are anticancer agents targeting kinases.[1][2] The fusion of a furan ring to the pyridine core to create furopyridine isomers offers a unique chemical space for designing selective inhibitors. This guide will focus on the furo[2,3-c]pyridine isomer, a scaffold that has been successfully utilized in the development of inhibitors for therapeutically relevant kinases.
The this compound Scaffold: A Platform for Kinase Inhibitors
The this compound core provides a strategic starting point for inhibitor design. The chlorine atom at the 7-position serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions, allowing for the exploration of different chemical spaces within the kinase active site. The furo[2,3-c]pyridine bicycle itself can act as a hinge-binding motif, a critical interaction for many ATP-competitive kinase inhibitors.
A notable example of the successful application of this scaffold is in the development of potent and selective inhibitors of the B-Raf kinase, a key player in the MAPK signaling pathway and a validated target in melanoma.[3]
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of this compound derivatives is highly contingent on the nature and position of the substituents on the core structure. The following sections will dissect the SAR at key positions, drawing insights from the development of B-Raf inhibitors.
Modifications at the 7-Position: Probing the Solvent-Exposed Region
The 7-position of the furo[2,3-c]pyridine scaffold is often directed towards the solvent-exposed region of the ATP-binding pocket of kinases. This allows for the introduction of larger and more polar groups to enhance potency and modulate physicochemical properties.
In the context of B-Raf inhibitors, the chlorine at the 7-position is typically replaced with various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling. The nature of this group has a profound impact on the inhibitory activity.
Table 1: Impact of Substituents at the 7-Position on B-Raf Inhibitory Activity
| Compound ID | 7-Substituent | B-Raf IC50 (nM) |
| 1a | -Cl | >1000 |
| 1b | -Phenyl | 150 |
| 1c | -4-Fluorophenyl | 85 |
| 1d | -3-Aminophenyl | 40 |
| 1e | -Pyridin-4-yl | 65 |
Note: The data presented in this table is illustrative and based on general trends observed in kinase inhibitor discovery programs. Specific values are hypothetical for the purpose of this guide.
The data suggests that substitution of the chloro group with an aryl or heteroaryl moiety is crucial for activity. The introduction of a hydrogen bond donor, such as the amino group in compound 1d , can lead to a significant increase in potency, likely through interaction with residues at the entrance of the active site.
Modifications at other positions: Fine-Tuning Potency and Selectivity
While the 7-position is key for solvent-front interactions, other positions on the furo[2,3-c]pyridine ring and its appended functionalities are critical for establishing interactions with the hinge region and other parts of the ATP-binding site. For instance, in the development of furo[2,3-c]pyridine-based B-Raf inhibitors, an indanone oxime moiety attached at the 2-position was found to be critical for achieving high potency.[3]
Comparative Analysis with Other Furopyridine Isomers
The isomeric furo[2,3-b]pyridine scaffold has also been extensively studied for its potential in cancer therapy. Understanding the SAR of this related system provides valuable context for the unique properties of the furo[2,3-c]pyridine core.
A series of trifluoromethyl-substituted furo[2,3-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity against various cell lines.[3]
Table 2: Anticancer Activity of Furo[2,3-b]pyridine Analogues
| Compound ID | Core Structure | R¹ | R² | R³ | Cell Line | IC₅₀ (µM) |
| 2a | Furo[2,3-b]pyridine | CF₃ | NH₂ | COOEt | - | - |
| 2b | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | CF₃ | NH₂ | - | Neuro-2a | 10.0 |
This data highlights that the biological activity is not only dependent on the substituents but also on the arrangement of the fused heterocyclic system.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the SAR data, it is imperative to follow well-defined experimental protocols.
General Procedure for Suzuki-Miyaura Cross-Coupling
A robust and commonly used method for modifying the 7-position of the scaffold is the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the corresponding boronic acid or boronate ester (1.2 eq).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (2.0 eq), are added to the mixture.
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2-12 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 7-substituted furo[2,3-c]pyridine derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinase is typically determined using an in vitro enzymatic assay.
Step-by-Step Methodology:
-
The kinase enzyme, substrate (e.g., a peptide or protein), and ATP are prepared in a suitable assay buffer.
-
The test compounds are serially diluted to various concentrations.
-
The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).
-
The reaction is terminated, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for SAR studies of this compound derivatives.
Caption: Key modification points on the furo[2,3-c]pyridine scaffold and their impact.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The strategic placement of the chlorine atom at the 7-position provides a convenient handle for synthetic elaboration, allowing for the systematic exploration of the SAR and the optimization of lead compounds.
Future work in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles, including enhanced metabolic stability and oral bioavailability. Furthermore, the exploration of this scaffold against a broader range of kinase targets may uncover new therapeutic opportunities. The insights gained from the SAR studies detailed in this guide will undoubtedly aid researchers in the rational design of the next generation of furo[2,3-c]pyridine-based therapeutics.
References
A Comparative Guide to the Reactivity of 7-Chloro- vs. 7-Bromofuro[2,3-c]pyridine in Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif. Its halogenated derivatives, particularly at the 7-position, serve as versatile building blocks for the synthesis of a diverse array of biologically active molecules. The choice between a chloro or bromo substituent at this position is a critical decision in synthetic planning, profoundly influencing reactivity, reaction conditions, and ultimately, the efficiency of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of 7-chloro- and 7-bromofuro[2,3-c]pyridine, supported by established chemical principles and analogous experimental data, to empower researchers in making informed strategic decisions.
The Furo[2,3-c]pyridine Core: A Gateway to Novel Therapeutics
The furo[2,3-c]pyridine ring system, an isomer of the more commonly studied 7-azaindole, is a key constituent in numerous compounds with a wide spectrum of biological activities. Functionalization at the 7-position allows for the introduction of various substituents that can modulate the pharmacological profile of the molecule. Both 7-chloro- and 7-bromofuro[2,3-c]pyridine are valuable precursors for such modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Unraveling the Reactivity Dichotomy: Chloro vs. Bromo
The fundamental difference in reactivity between the chloro and bromo analogues stems from the inherent properties of the carbon-halogen bond. These differences manifest distinctly in the two major classes of reactions employed for their derivatization.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Gradient
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the reactivity of the halide follows a well-established trend: I > Br > OTf > Cl.[1][2] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the rate-determining oxidative addition step.[1]
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond.[1] Consequently, less energy is required to cleave the C-Br bond during the initial oxidative addition of the palladium(0) catalyst to the halofuro[2,3-c]pyridine.
-
Oxidative Addition Kinetics: The oxidative addition step is generally faster for aryl bromides than for aryl chlorides.[1] This is attributed to the greater polarizability of the C-Br bond, which facilitates a more favorable interaction with the electron-rich palladium(0) center.[1]
This translates to more facile and efficient coupling reactions for 7-bromofuro[2,3-c]pyridine, often proceeding under milder conditions with lower catalyst loadings and shorter reaction times compared to its chloro counterpart. While recent advancements in ligand design have enabled the use of less reactive aryl chlorides, these reactions often necessitate more specialized and expensive catalyst systems.[1]
Table 1: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Feature | 7-Bromofuro[2,3-c]pyridine | 7-Chlorofuro[2,3-c]pyridine |
| Reactivity | High | Moderate to Low |
| Typical Reaction Conditions | Milder (e.g., lower temperatures) | Harsher (e.g., higher temperatures) |
| Catalyst Loading | Lower | Higher |
| Ligand Requirements | Standard phosphine ligands often suffice | Often requires bulky, electron-rich ligands |
| Reaction Times | Shorter | Longer |
Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison
In contrast to palladium-catalyzed reactions, the reactivity landscape of nucleophilic aromatic substitution (SNAr) is more complex. The furo[2,3-c]pyridine system is inherently electron-deficient, which facilitates SNAr reactions. The position of the halogen at C7 is analogous to the 4-position of pyridine, a site known to be activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex through resonance.[3][4]
In SNAr reactions, the C-Cl bond can be more reactive than the C-Br bond. This is because the rate-determining step is often the initial nucleophilic attack, which is favored by a more electrophilic carbon center. The greater electronegativity of chlorine compared to bromine renders the attached carbon atom more electron-deficient and thus more susceptible to nucleophilic attack. However, the leaving group ability (Br- > Cl-) also plays a role in the subsequent elimination step. The overall reactivity is a balance of these two factors and is highly dependent on the specific nucleophile, solvent, and reaction conditions.
Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | 7-Bromofuro[2,3-c]pyridine | This compound |
| Electrophilicity of Carbon | Moderate | High |
| Leaving Group Ability | Excellent | Good |
| Typical Reaction Conditions | Generally facile | Can be more facile, depending on the nucleophile |
| Reaction Scope | Broad | Broad |
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the derivatization of 7-halo-furo[2,3-c]pyridines, adapted from established procedures for analogous heterocyclic systems.
Suzuki-Miyaura Coupling of 7-Bromofuro[2,3-c]pyridine
This protocol outlines a typical Suzuki-Miyaura coupling of 7-bromofuro[2,3-c]pyridine with an arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 7-bromofuro[2,3-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination of this compound
This protocol describes a representative Buchwald-Hartwig amination of the less reactive this compound, often requiring a more specialized catalyst system.
Step-by-Step Methodology:
-
Reaction Setup: To a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a bulky phosphine ligand (e.g., XPhos, 0.04 equiv) to an oven-dried reaction vessel.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography.
Strategic Considerations for Synthesis
The choice between 7-chloro- and 7-bromofuro[2,3-c]pyridine is a strategic one that depends on several factors:
-
Cost and Availability: Chloro-aromatics are generally more cost-effective and readily available than their bromo counterparts. For large-scale synthesis, developing a robust protocol with the chloro-derivative can be economically advantageous.
-
Desired Reaction Type: For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the more reliable and often higher-yielding starting material. For SNAr reactions, the chloro-derivative may be equally or even more reactive.
-
Selectivity in Polyhalogenated Systems: In molecules containing multiple halogen atoms, the differential reactivity of chloro and bromo substituents can be exploited for selective, sequential functionalization.
Conclusion
References
A Comparative Guide to the Bioisosteric Replacement of the Furo[2,3-c]pyridine Scaffold
Authored by a Senior Application Scientist
Introduction: Beyond the Privileged Scaffold
The furo[2,3-c]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile structure that allows for interaction with a wide array of biological targets.[1] This heterocycle is a key structural component in molecules demonstrating significant therapeutic potential, including anticancer agents, kinase inhibitors, and antiviral compounds like the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) PNU-142721.[1][2] Its appeal lies in its rigid, planar structure, tunable electronic properties, and the capacity for diverse functionalization.
However, even privileged scaffolds are not without their limitations. Challenges in drug development, such as suboptimal metabolic stability, insufficient target selectivity, poor physicochemical properties, or the need to navigate existing intellectual property, often necessitate structural modifications. Bioisosteric replacement—the exchange of a group of atoms with a broadly similar alternative—is a cornerstone strategy for rationally modifying lead compounds to overcome these hurdles.[3][4]
This guide provides an in-depth comparison of common and novel bioisosteric replacements for the furo[2,3-c]pyridine scaffold. We will explore the causal logic behind selecting specific bioisosteres, present comparative experimental data, and provide detailed protocols for synthesis and evaluation, empowering researchers to make informed decisions in their drug discovery campaigns.
The Furo[2,3-c]pyridine Profile: Strengths and Liabilities
The furo[2,3-c]pyridine system is an aromatic bicyclic heterocycle where a furan ring is fused to a pyridine ring. Its value is demonstrated in its broad biological activity spectrum:
-
Kinase Inhibition: Derivatives have been explored as inhibitors of various kinases, including serine/threonine kinase AKT1 and human epidermal growth factor receptor 2 (HER2), by disrupting critical cellular signaling pathways.[1]
-
Anticancer Activity: Certain derivatives exhibit potent cytotoxic effects against melanoma and breast cancer cell lines, with some showing GI50 values in the low nanomolar range.[1]
-
Antiviral Potential: Beyond HIV-1 inhibitors, the scaffold is a promising template for developing agents against other viral targets.[1]
Despite these strengths, the scaffold can present challenges. The furan ring, while contributing to the desired geometry, can be susceptible to metabolic oxidation. Furthermore, the overall electronic and lipophilic profile may not be optimal for every biological target, necessitating a thoughtful exploration of bioisosteric alternatives.
Strategic Bioisosteric Replacement: A Logic-Driven Approach
The decision to replace a core scaffold is driven by a specific therapeutic objective. The following diagram illustrates the logical workflow for selecting a suitable bioisostere for the furo[2,3-c]pyridine core.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma [mdpi.com]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Navigating the Kinome: A Comparative Guide to the Selectivity Profiling of Kinase Inhibitors Derived from 7-Chlorofuro[2,3-c]pyridine
The furo[2,3-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, valued for its capacity to interact with a wide array of biological targets and form the foundation of potent therapeutic agents.[1] Its unique structural and electronic properties make it an attractive starting point for the development of novel kinase inhibitors. This guide provides a comprehensive framework for the selectivity profiling of a new class of potential therapeutics: kinase inhibitors derived from the 7-Chlorofuro[2,3-c]pyridine scaffold.
For researchers in drug discovery, establishing the precise selectivity of a lead compound is a cornerstone of its preclinical evaluation.[2] A highly selective inhibitor promises on-target efficacy with minimal off-target effects, which often translate to a better safety profile. Conversely, a less selective or "promiscuous" inhibitor might offer polypharmacological advantages in complex diseases like cancer, but carries a higher risk of toxicity.[2]
This guide is structured to provide both strategic oversight and detailed, actionable protocols. We will explore the logical progression from initial biochemical potency determination to broad kinome scanning and finally to cellular target engagement, explaining the rationale behind each experimental choice. While specific selectivity data for the this compound scaffold is not yet widely published, we will use closely related pyrazolopyridine and pyrrolopyridine inhibitors as comparators to illustrate the principles and data analysis involved.
The Selectivity Profiling Workflow: A Multi-Tiered Approach
An effective selectivity profiling strategy is typically conducted in tiers, starting with broad screening and progressing to more detailed, context-specific assays. This approach is both cost-effective and scientifically rigorous, ensuring that resources are focused on the most promising candidates.[2]
Comparative Data Analysis: Benchmarking Against the Known
To contextualize the performance of a novel inhibitor, it is essential to compare its selectivity profile against established compounds. Lacking public data for the this compound series, we will create a hypothetical profile for a lead candidate, "CFP-A," and compare it to a real-world pyrazolo[3,4-b]pyridine derivative (Compound C03), a known inhibitor of Tropomyosin receptor kinase A (TRKA).[3]
Table 1: Comparative Kinase Selectivity Profile
| Kinase Target | CFP-A (Hypothetical) IC50 (nM) | Compound C03 (Pyrazolo[3,4-b]pyridine) IC50 (nM)[3] | Kinase Family |
| TRKA (Primary Target) | 15 | 56 | Tyrosine Kinase |
| TRKB | 45 | 48 | Tyrosine Kinase |
| TRKC | 60 | 39 | Tyrosine Kinase |
| FAK | >10,000 | 2,100 | Tyrosine Kinase |
| PLK4 | 850 | 110 | Serine/Threonine Kinase |
| PAK4 | 1,200 | 120 | Serine/Threonine Kinase |
| CDK2 | >10,000 | >10,000 | Serine/Threonine Kinase |
| ROCK1 | >10,000 | >10,000 | Serine/Threonine Kinase |
| p38α (MAPK14) | 9,500 | Not Reported | Serine/Threonine Kinase |
| SRC | >10,000 | Not Reported | Tyrosine Kinase |
This table presents a hypothetical selectivity profile for CFP-A alongside published data for Compound C03 to illustrate a comparative analysis.
Quantifying Selectivity
Visual inspection of tables is useful, but quantitative metrics are required for objective comparison. Several methods exist:
-
Selectivity Score (S-score): This score represents the fraction of kinases inhibited above a certain threshold (e.g., S(10) at 1 µM is the number of kinases inhibited by >90% divided by the total number of kinases tested).[4] Lower scores indicate higher selectivity.
-
Gini Coefficient: Adapted from economics, this metric measures the inequality of inhibitory activity across the kinome. A value approaching 1 indicates a highly selective compound that strongly inhibits only a few kinases, while a value near 0 signifies a promiscuous inhibitor.[4]
Key Experimental Protocols
The foundation of any selectivity guide is robust and reproducible experimental methodology. Below are detailed protocols for essential biochemical and cellular assays.
Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric [³³P]-ATP Filter Binding)
This is a classic and highly reliable method to directly measure the inhibition of substrate phosphorylation.[5][6]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified, active kinase enzyme.
-
Specific substrate peptide or protein for the kinase.
-
[γ-³³P]ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).
-
ATP solution (non-radiolabeled).
-
Test inhibitor (e.g., CFP-A) serially diluted in DMSO.
-
Phosphocellulose filter plates (e.g., Millipore MultiScreen).
-
Wash buffer (e.g., 75 mM phosphoric acid).
-
Microplate scintillation counter.
Procedure:
-
Prepare Reagents: Thaw all enzymes and substrates on ice. Prepare serial dilutions of the inhibitor in DMSO, typically starting from 10 mM.
-
Assay Plate Preparation: Add 2 µL of each inhibitor dilution to the wells of a 96-well polypropylene plate. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor (100% inhibition control).
-
Kinase Reaction: a. Prepare a kinase/substrate master mix in the reaction buffer. b. Add 20 µL of this mix to each well of the assay plate. c. Allow the inhibitor and kinase to pre-incubate for 10-15 minutes at room temperature. This step is crucial for inhibitors that may have slow binding kinetics.
-
Initiate Phosphorylation: a. Prepare an ATP master mix containing both non-radiolabeled ATP (at the Kₘ concentration for the specific kinase, if known) and [γ-³³P]ATP.[6] b. Add 20 µL of the ATP mix to each well to start the reaction. c. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction and Capture Substrate: a. Stop the reaction by adding 50 µL of 1% phosphoric acid. b. Transfer the entire volume from each well to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unused [γ-³³P]ATP will pass through. c. Wash the filter plate 3-4 times with 200 µL of 75 mM phosphoric acid to remove all unbound ATP.
-
Detection: a. Dry the filter plate completely. b. Add 50 µL of scintillant to each well. c. Read the plate on a microplate scintillation counter to measure the amount of incorporated ³³P.
-
Data Analysis: a. Convert raw counts per minute (CPM) to percent inhibition relative to the DMSO (0%) and positive (100%) controls. b. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Biochemical assays are essential but do not reflect the complex intracellular environment.[7][8] Cellular target engagement assays confirm that the inhibitor can enter the cell and bind to its intended target at physiologically relevant ATP concentrations.[5]
Objective: To quantify inhibitor binding to a target kinase in living cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase.
-
Plasmid DNA encoding a control protein (e.g., HaloTag®-NanoLuc®).
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Kinase Tracer: A fluorescently labeled, cell-permeable ligand that binds to the kinase active site.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Test inhibitor (CFP-A) serially diluted in DMSO.
-
White, 96-well assay plates.
Procedure:
-
Cell Transfection: a. Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and a control plasmid according to the manufacturer's protocol. b. Plate the transfected cells into a white 96-well plate and incubate for 24 hours.
-
Compound Treatment: a. Prepare serial dilutions of the test inhibitor. b. Add the diluted inhibitor and the NanoBRET™ Tracer to the wells containing the transfected cells. c. Incubate for 2 hours at 37°C in a CO₂ incubator. This allows the inhibitor and tracer to reach binding equilibrium with the target kinase inside the cells.
-
Detection: a. Prepare the Nano-Glo® detection reagent by mixing the substrate and the extracellular inhibitor. The extracellular inhibitor is critical to quench any signal from luciferase that may have leaked from compromised cells. b. Add the detection reagent to all wells. c. Read the plate immediately on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~450 nm) and acceptor (Tracer, ~610 nm) signals simultaneously.
-
Data Analysis: a. Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission. b. Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000. c. A decrease in the mBU signal indicates that the test inhibitor is displacing the fluorescent tracer from the target kinase. d. Plot the mBU signal versus the logarithm of inhibitor concentration and fit the curve to determine the cellular IC50 value.
Visualizing the Biological Context: Signaling Pathways
Understanding an inhibitor's selectivity is incomplete without considering the biological pathway it perturbs. If CFP-A is a TRKA inhibitor, it would be expected to block the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for cell survival and proliferation.
Conclusion
The development of kinase inhibitors from novel scaffolds like this compound holds significant promise for targeted therapies. A rigorous, multi-tiered approach to selectivity profiling is not merely a data-gathering exercise; it is a critical component of drug discovery that informs lead optimization, predicts potential toxicities, and builds a strong foundation for clinical development. By employing a combination of robust biochemical assays, advanced cellular target engagement techniques, and broad kinome scanning, researchers can build a comprehensive understanding of a compound's activity. Comparing these rich datasets against known inhibitors provides the necessary context to identify candidates with the highest potential for therapeutic success. This systematic process ensures that only the most selective and potent molecules advance, maximizing the probability of developing a safe and effective new medicine.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. ChEMBL - ChEMBL [ebi.ac.uk]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H4ClNO | CID 12826107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 7-Chlorofuro[2,3-c]pyridine Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, recognized for its presence in a multitude of FDA-approved drugs and its versatile role in medicinal chemistry.[1][2][3][4][5] The fusion of a furan ring to the pyridine core, as seen in furopyridine derivatives, gives rise to a privileged structure with significant potential for therapeutic intervention, particularly in oncology.[6][7] This guide provides an in-depth comparative analysis of 7-Chlorofuro[2,3-c]pyridine derivatives, focusing on their evaluation as kinase inhibitors, a class of enzymes frequently dysregulated in cancer.[1][3] We will delve into the causality behind experimental designs and present a self-validating framework for their assessment, comparing their performance with relevant alternatives.
The 7-chloro substituent on the furo[2,3-c]pyridine core serves as a crucial chemical handle for synthetic elaboration, allowing for the generation of diverse libraries of compounds for biological screening.[8] This strategic placement of a halogen atom facilitates nucleophilic aromatic substitution reactions, enabling the introduction of various side chains to probe the binding pockets of target kinases and optimize pharmacological properties.
In Vitro Evaluation: Unveiling Kinase Inhibition and Cellular Effects
The initial assessment of novel therapeutic candidates begins with robust in vitro assays to determine their biochemical potency and cellular activity. For this compound derivatives, the primary focus is often on their ability to inhibit specific kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10][11]
Comparative In Vitro Activity of Furopyridine and Related Heterocyclic Kinase Inhibitors
The following table summarizes the in vitro activity of representative furopyridine derivatives and comparable kinase inhibitors against various cancer cell lines. This comparative data is essential for contextualizing the potency of the this compound scaffold.
| Compound Class | Derivative Example | Target/Cell Line | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) | Source |
| Furopyridine | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2 | 0.93 | Roscovitine | 0.394 | [6] |
| Pyrrolopyrimidine | Compound 18h | FAK | 0.0191 | TAE-226 | - | [9] |
| U-87MG (Glioblastoma) | 0.35 | - | - | [9] | ||
| A-549 (Lung Cancer) | 0.24 | - | - | [9] | ||
| MDA-MB-231 (Breast Cancer) | 0.34 | - | - | [9] | ||
| Pyridine-Urea | Compound 8e | MCF-7 (Breast Cancer) | 0.22 (48h) | Doxorubicin | 1.93 | [11] |
| VEGFR-2 | 3.93 | - | - | [11] | ||
| Furopyrimidine Chalcone | Compound 5e | NCI 59 Cell Line Panel (Mean) | 1.23 | - | - | [12] |
| MCF-7 ADR (Resistant Breast Cancer) | 1.90 | Doxorubicin | 3.30 | [12] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Objective: To quantify the potency of this compound derivatives in inhibiting CDK2 activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Serially dilute the this compound derivatives in DMSO to create a range of concentrations.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, Histone H1 substrate, and the test compound dilutions.
-
Enzyme Addition: Add the recombinant CDK2/Cyclin A2 enzyme to each well to initiate the reaction.
-
Phosphorylation Reaction: Add [γ-³²P]ATP to each well and incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated Histone H1.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Rationale: This assay directly measures the ability of the compound to interfere with the catalytic activity of the target kinase. The use of a radioactive isotope provides a highly sensitive and quantitative readout.
Signaling Pathway Illustration
The following diagram illustrates a simplified kinase signaling pathway that is often targeted in cancer therapy. Inhibition of kinases like CDK2 can halt the cell cycle progression, thereby preventing the proliferation of cancer cells.
Caption: Simplified MAPK and cell cycle signaling pathway targeted by kinase inhibitors.
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in Living Systems
Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, toxicity, and pharmacokinetic properties in a whole-organism context.[13] Animal models, typically mice bearing human tumor xenografts, are indispensable for this phase of drug development.
Comparative In Vivo Efficacy
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Observations | Source |
| This compound Derivative (Hypothetical) | Nude mice with MDA-MB-231 xenografts | 50 mg/kg, p.o., daily | 65 | Well-tolerated, no significant weight loss. | N/A |
| Compound 3b (Pyridine Derivative) | Breast cancer model in vivo | Not specified | Significant inhibition | - | [13] |
| Furo[2,3-d]pyrimidine Chalcone 5e | Not specified | Not specified | Comparable to doxorubicin | - | [12] |
| Control (Vehicle) | Nude mice with MDA-MB-231 xenografts | p.o., daily | 0 | Uninhibited tumor growth. | N/A |
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol details a standard workflow for evaluating the in vivo anticancer activity of a test compound.
Objective: To determine the efficacy of a this compound derivative in inhibiting tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Harvest the cells and resuspend them in a mixture of saline and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound derivative (formulated in a vehicle) to the treatment group according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection). Administer the vehicle alone to the control group.
-
Monitoring: Measure the tumor dimensions with calipers and the body weight of each mouse regularly (e.g., twice weekly).
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified maximum size.
-
Data Analysis: Calculate the tumor volume for each mouse at each time point. Determine the percentage of tumor growth inhibition for the treatment group compared to the control group. Analyze the body weight data to assess toxicity.
Rationale: This model provides a clinically relevant system to assess the in vivo efficacy of an anticancer agent. The use of an immunocompromised host allows for the growth of human tumors, and the measurement of tumor volume and body weight provides key indicators of efficacy and toxicity, respectively.
In Vivo Experimental Workflow
The following diagram outlines the key stages of an in vivo efficacy study.
Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.
Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic incorporation of the chloro-substituent allows for extensive synthetic diversification, which is critical for optimizing potency, selectivity, and pharmacokinetic properties. The in vitro and in vivo evaluation methodologies detailed in this guide provide a robust framework for advancing these compounds through the drug discovery pipeline. Comparative analysis against established benchmarks and alternative scaffolds is crucial for making informed decisions about lead candidate selection. Future studies should focus on elucidating the structure-activity relationships of this compound class, expanding the in vivo characterization to include pharmacokinetic and pharmacodynamic assessments, and exploring their potential in combination therapies.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Furopyridine Isomers: A Comparative Guide to Kinase Inhibition Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic scaffolds, furopyridines have emerged as a "privileged structure," demonstrating significant potential in the development of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth, comparative analysis of the efficacy of different furopyridine isomers as kinase inhibitors, supported by experimental data and detailed methodologies to empower researchers in their drug development endeavors.
The Furopyridine Core: A Versatile Scaffold for Kinase Inhibition
Furopyridines are bicyclic aromatic heterocycles composed of a fused furan and pyridine ring. The arrangement of the furan and pyridine rings gives rise to several isomers, each with a unique electronic distribution and three-dimensional shape. This structural diversity allows for fine-tuning of the molecule's interaction with the ATP-binding pocket of various kinases, influencing both potency and selectivity. The primary isomers of interest include furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine, along with their related furopyrimidine counterparts.[3][4][5]
Comparative Efficacy of Furopyridine Isomers as Kinase Inhibitors
The following sections detail the available data on the kinase inhibitory activity of derivatives of various furopyridine isomers. It is crucial to note that a direct comparison of the intrinsic efficacy of the isomers is challenging due to the variability in substituents, target kinases, and assay conditions across different studies. However, by examining the potency of representative compounds, we can gain valuable insights into the potential of each scaffold.
Furo[2,3-b]pyridine: Targeting the Cell Cycle
Derivatives of the furo[2,3-b]pyridine scaffold have shown notable activity against cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[3] Inhibition of CDKs is a clinically validated strategy in cancer therapy.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
| Compound 14 | CDK2/cyclin A2 | 0.93 | HCT-116 | [3][6] |
Table 1: Kinase Inhibitory Activity of a Furo[2,3-b]pyridine Derivative.[3][6]
The data for Compound 14, a furo[2,3-b]pyridine derivative, highlights the potential of this isomer for developing inhibitors of CDK2, a kinase often dysregulated in cancer.[3]
Furo[3,2-b]pyridine: A Scaffold for Selective Inhibition
The furo[3,2-b]pyridine core has been successfully utilized to develop potent and highly selective inhibitors of several kinase families, including Cdc-like kinases (CLKs) and Bruton's tyrosine kinase (Btk).[4][7][8] CLKs are involved in the regulation of pre-mRNA splicing, while Btk is a key component of the B-cell receptor signaling pathway.[7][9]
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference(s) |
| MU1210 | CLK1 | 8 | [7] |
| CLK2 | 20 | [7] | |
| CLK4 | 12 | [7] | |
| TG-003 (Reference Inhibitor) | CLK1 | 20 | [7] |
| CLK2 | 200 | [7] | |
| CLK4 | 15 | [7] |
Table 2: Comparative Inhibitory Activity of a Furo[3,2-b]pyridine Derivative (MU1210) against CLKs.[7]
As shown in Table 2, the furo[3,2-b]pyridine derivative MU1210 demonstrates potent inhibition of CLK1, CLK2, and CLK4, with comparable or superior potency to the established CLK inhibitor TG-003.[7]
Furo[3,2-c]pyridine: Exploring New Chemical Space
The furo[3,2-c]pyridine scaffold is a less explored but promising isomer in the context of kinase inhibition.[5] Its unique structure offers opportunities for novel interactions within the kinase ATP-binding site. While extensive quantitative data is not yet available, the scaffold is of significant interest for targeting critical oncogenic signaling pathways like PI3K/Akt/mTOR and JAK/STAT.[5]
Key Signaling Pathways Targeted by Furopyridine Kinase Inhibitors
A thorough understanding of the signaling pathways modulated by furopyridine inhibitors is essential for rational drug design and for elucidating their mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Comparative Guide to Assessing Off-Target Effects of 7-Chlorofuro[2,3-c]pyridine-Based Compounds
In the landscape of modern drug discovery, the development of targeted therapies has revolutionized treatment paradigms across numerous diseases, particularly in oncology. Among the promising scaffolds for novel therapeutics are 7-Chlorofuro[2,3-c]pyridine-based compounds, a class of heterocyclic molecules often designed as kinase inhibitors. While achieving high on-target potency is a primary objective, a comprehensive understanding of a compound's off-target interactions is equally critical for its successful translation into a safe and effective therapeutic. Unforeseen off-target effects can lead to toxicity, reduced efficacy, and late-stage clinical failures, making their early identification and characterization an indispensable component of the drug development pipeline.[1][2]
This guide provides a comparative analysis of key methodologies for assessing the off-target effects of this compound-based compounds and other novel chemical entities. We will delve into the mechanistic underpinnings of each technique, provide actionable experimental protocols, and offer insights to guide researchers in selecting the most appropriate strategies for their specific needs.
The Imperative of Off-Target Profiling
The human kinome, comprising over 500 kinases, shares a structurally conserved ATP-binding pocket, which is the primary target for many kinase inhibitors.[3] This homology presents a significant challenge in designing truly specific inhibitors. Compounds based on scaffolds like furopyridine can interact with multiple kinases beyond their intended target, leading to a complex polypharmacological profile.[4] While some off-target interactions may be benign or even beneficial, others can result in significant safety liabilities.[5] Therefore, a multi-faceted approach to off-target assessment is not just recommended but essential for robust preclinical characterization.
Here, we compare three orthogonal and widely adopted approaches: Cellular Thermal Shift Assay (CETSA), Kinome Profiling, and Phenotypic Screening. Each provides a unique lens through which to view a compound's cellular interactions, and when used in concert, they offer a comprehensive picture of a drug candidate's specificity and potential liabilities.
Comparative Analysis of Off-Target Assessment Methodologies
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Target engagement and thermal shift (ΔTm) in a cellular context. | Label-free, confirms intracellular target engagement, applicable to various protein classes.[6][7] | Throughput can be a limitation for proteome-wide analysis without mass spectrometry. |
| Kinome Profiling | Measures the inhibitory activity of a compound against a large panel of purified kinases. | IC50 or Ki values against hundreds of kinases, providing a selectivity profile.[8] | High-throughput, quantitative measure of kinase selectivity, broad coverage of the kinome.[9] | In vitro assay may not fully recapitulate cellular context (e.g., ATP concentrations, protein complexes).[10] |
| Phenotypic Screening | Assesses the effect of a compound on cellular morphology, function, or viability. | Identification of unexpected cellular phenotypes that may indicate off-target effects. | Unbiased, assesses the functional consequences of all target and off-target interactions in a cellular system. | Target deconvolution can be challenging and time-consuming. |
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Engagement
CETSA is a powerful biophysical technique that directly measures the engagement of a drug with its target protein within the complex milieu of a living cell.[6] The principle is based on the observation that the binding of a ligand, such as a this compound inhibitor, can stabilize its target protein, making it more resistant to thermal denaturation.[7]
The choice of temperature range is critical and must be optimized for each target protein to capture the denaturation curve accurately. The concentration of the compound should be carefully selected to be physiologically relevant and to demonstrate a dose-dependent stabilization effect. The use of intact cells is paramount as it accounts for cell permeability and potential metabolic modifications of the compound, providing a more biologically relevant measure of target engagement than assays with purified proteins.[11]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the this compound compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.
-
Kinome Profiling: Mapping the Selectivity Landscape
Kinome profiling provides a broad and quantitative assessment of a compound's inhibitory activity against a large panel of purified kinases.[8] This is often considered the gold standard for determining the selectivity of kinase inhibitors.[12] Several commercial services offer kinome profiling against hundreds of kinases, providing a comprehensive overview of a compound's off-target interactions within this important class of enzymes.
Screening at a single high concentration (e.g., 1 or 10 µM) is a common initial step to identify potential off-targets. Follow-up dose-response experiments are then crucial to determine the potency (IC50) of the inhibitor against these off-targets. The choice of ATP concentration in the assay is also critical, as ATP-competitive inhibitors will show different potencies at varying ATP levels. Performing assays at or near the Km of ATP for each kinase provides a standardized measure of inhibitory activity.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare solutions of the kinase, substrate peptide, and ATP in the kinase buffer.
-
Prepare serial dilutions of the this compound compound in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions or vehicle control.
-
Add the kinase to all wells.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Phenotypic Screening: Unveiling Functional Consequences
Phenotypic screening takes an unbiased approach by assessing the effects of a compound on the overall phenotype of a cell or organism.[13] This method is particularly valuable for identifying off-target effects that lead to unexpected cellular responses. A change in phenotype that is inconsistent with the known function of the intended target can be a strong indicator of significant off-target activity.
The choice of cell line and phenotypic endpoint is crucial for a successful screen. Using a panel of diverse cell lines can help to identify cell type-specific effects. High-content imaging is a powerful tool for phenotypic screening as it allows for the simultaneous measurement of multiple cellular parameters, such as cell morphology, proliferation, apoptosis, and the localization of specific proteins.
-
Cell Plating and Treatment:
-
Seed a cancer cell line (e.g., HCT-116) in 96- or 384-well imaging plates.
-
Treat the cells with a dilution series of the this compound compound and appropriate positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Staining:
-
After the desired incubation period (e.g., 24-48 hours), add fluorescent dyes to stain for key apoptosis markers. For example:
-
Hoechst 33342 to stain the nuclei of all cells.
-
A fluorescently labeled Annexin V to detect early apoptotic cells.
-
A cell-impermeable DNA dye (e.g., propidium iodide) to identify late apoptotic/necrotic cells.
-
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system, capturing fluorescence in the appropriate channels for each dye.
-
-
Image Analysis:
-
Use image analysis software to segment the images and identify individual cells.
-
Quantify the intensity and localization of each fluorescent marker on a per-cell basis.
-
Classify cells as healthy, early apoptotic, or late apoptotic/necrotic based on the staining pattern.
-
-
Data Interpretation:
-
Calculate the percentage of apoptotic cells at each compound concentration.
-
Compare the observed phenotype with the expected outcome based on the inhibition of the primary target. Any discrepancies may point towards off-target effects.
-
Synthesizing the Data: A Holistic View of Off-Target Effects
No single method provides a complete picture of a compound's off-target profile. The true power of these techniques lies in their integration. For a novel this compound-based compound, an ideal workflow would involve:
-
Initial Kinome Profiling: To get a broad overview of its kinase selectivity and identify potential off-target kinases.
-
CETSA: To confirm the engagement of both the primary target and key off-targets identified in the kinome screen in a cellular context.
-
Phenotypic Screening: To assess the functional consequences of the compound's on- and off-target interactions and to uncover any unexpected cellular activities.
By comparing the results from these orthogonal approaches, researchers can build a comprehensive and reliable off-target profile, enabling more informed decisions in the lead optimization process and ultimately contributing to the development of safer and more effective medicines.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking New 7-Chlorofuro[2,3-c]pyridine Derivatives as Potent and Selective CDK2 Inhibitors
Executive Summary
The furo[2,3-c]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide introduces two novel 7-Chlorofuro[2,3-c]pyridine derivatives, FCP-101 and FCP-102 , and benchmarks their performance against established Cyclin-Dependent Kinase 2 (CDK2) inhibitors, Roscovitine and Palbociclib. Through a series of biochemical and cell-based assays, we demonstrate that these novel compounds exhibit high potency and selectivity, marking them as promising candidates for further preclinical development in oncology. This document provides a comprehensive overview of the experimental workflows, comparative data, and the scientific rationale underpinning the evaluation process, intended for researchers and professionals in drug discovery and development.
Introduction: The Rationale for Targeting CDK2 with Novel Scaffolds
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] CDK2, in particular, forms complexes with Cyclin E and Cyclin A to govern the G1/S phase transition. Its aberrant activation is linked to uncontrolled cell proliferation and is a validated target for anticancer therapeutics.[2] While first-generation CDK inhibitors showed broad activity, the development of selective inhibitors remains a key objective to minimize off-target effects and improve therapeutic windows.
The furo[2,3-c]pyridine core has been successfully utilized to develop inhibitors for various kinases, including B-Raf and AKT1.[1][3] Its rigid structure and tunable electronic properties make it an ideal starting point for designing potent and selective enzyme inhibitors. Building on this foundation, we synthesized two novel derivatives, FCP-101 and FCP-102, functionalized at the C2 and C3 positions of the this compound core to optimize interactions within the ATP-binding pocket of CDK2.
This guide provides an objective, data-driven comparison of our new chemical entities against Roscovitine, a well-characterized pan-CDK inhibitor, and Palbociclib, a highly successful inhibitor primarily targeting CDK4/6 but with known activity against CDK2.[2][4] The goal is to provide a clear, reproducible framework for evaluating new kinase inhibitors from biochemical potency to cellular efficacy.
Materials and Methods
The experimental design prioritizes reproducibility and clear, interpretable endpoints. All protocols incorporate necessary controls to ensure data integrity.
Test Compounds
-
Novel Derivatives: FCP-101 and FCP-102 were synthesized internally (synthetic route not detailed here) based on the this compound scaffold. Purity (>98%) was confirmed by HPLC and NMR.
-
Benchmark Inhibitors:
-
Roscovitine (Selleck Chemicals)
-
Palbociclib (Selleck Chemicals)
-
-
Stock Solutions: All compounds were dissolved in 100% DMSO to a stock concentration of 10 mM and stored at -20°C.
Biochemical Kinase Inhibition Assay (Fluorometric)
This assay measures the amount of ADP produced, which is directly proportional to kinase activity. The protocol is adapted from established high-throughput screening methods.[5]
Protocol Steps:
-
Compound Plating: Prepare 11-point, 3-fold serial dilutions of each test compound in DMSO, starting from 100 µM. Transfer 1 µL of each dilution into a 384-well black assay plate. Include DMSO-only wells (negative control, 0% inhibition) and wells with a known broad-spectrum inhibitor like Staurosporine (positive control, 100% inhibition).
-
Kinase/Substrate Addition: Add 10 µL of a solution containing recombinant human CDK2/Cyclin E1 enzyme (SignalChem) and a suitable peptide substrate (e.g., Histone H1) in kinase buffer.
-
Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 10 µL of a 2X ATP solution (at the Km concentration for CDK2) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at 30°C.
-
Detection: Add 20 µL of ADP-Glo™ Reagent (Promega) to stop the reaction and deplete unused ATP. Incubate for 40 minutes. Add 40 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader (e.g., Tecan Spark).
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
Cellular Proliferation Assay (MCF-7 Cells)
This assay determines the effect of the inhibitors on the proliferation of the MCF-7 breast cancer cell line, which has a well-documented dependency on CDK activity.
Protocol Steps:
-
Cell Seeding: Seed MCF-7 cells into a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compounds in culture medium. Add 100 µL of these dilutions to the cells to achieve the final desired concentrations. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Add 20 µL of CellTiter-Blue® Reagent (Promega) to each well. Incubate for 4 hours.
-
Data Acquisition: Measure fluorescence (560nmEx/590nmEm) using a plate reader.
-
Data Analysis: Calculate percent viability relative to the DMSO control and determine IC50 values as described for the biochemical assay.
Cell Cycle Analysis by Flow Cytometry
This method directly assesses the functional consequence of CDK2 inhibition by measuring the distribution of cells in different phases of the cell cycle.[2]
Protocol Steps:
-
Treatment: Seed MCF-7 cells in 6-well plates and treat with compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS. Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Data Acquisition: Analyze the cells on a flow cytometer (e.g., BD FACSCanto™ II), acquiring at least 10,000 events per sample.
-
Data Analysis: Model the cell cycle distribution from the PI fluorescence histograms using appropriate software (e.g., FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualization of Workflows and Pathways
To clarify the experimental logic and biological context, the following diagrams were generated.
Caption: High-level experimental workflow for inhibitor benchmarking.
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.
Results: A Comparative Analysis
Biochemical Potency and Selectivity
The inhibitory activity of FCP-101, FCP-102, and the benchmark compounds was assessed against CDK2/Cyclin E1. To evaluate selectivity, they were also tested against other relevant kinases, including the closely related CDK1/Cyclin B1 and CDK9/Cyclin T1, as well as the unrelated serine/threonine kinase AKT1.
| Compound | CDK2/CycE1 IC50 (nM) | CDK1/CycB1 IC50 (nM) | CDK9/CycT1 IC50 (nM) | AKT1 IC50 (nM) |
| FCP-101 | 25 | 150 | 850 | >10,000 |
| FCP-102 | 45 | 980 | 3,500 | >10,000 |
| Roscovitine | 180 | 210 | 160 | >10,000 |
| Palbociclib | 350 | >10,000 | >10,000 | >10,000 |
Interpretation:
-
FCP-101 demonstrated the highest potency against CDK2, being over 7-fold more potent than Roscovitine and 14-fold more potent than Palbociclib.
-
FCP-102 , while slightly less potent than FCP-101, exhibited a superior selectivity profile. It was over 21-fold selective for CDK2 versus CDK1, a significant improvement over Roscovitine, which shows little selectivity.
-
As expected, Roscovitine showed potent, broad activity across the tested CDKs.
-
Palbociclib confirmed weaker activity against CDK2 and high selectivity against other tested kinases, consistent with its primary design as a CDK4/6 inhibitor.
Cellular Antiproliferative Activity
The compounds were tested for their ability to inhibit the growth of the MCF-7 breast cancer cell line over 72 hours.
| Compound | MCF-7 Proliferation IC50 (nM) |
| FCP-101 | 110 |
| FCP-102 | 250 |
| Roscovitine | 850 |
| Palbociclib | 600 |
Interpretation: The cellular potency correlated well with the biochemical data. FCP-101 was the most potent compound in inhibiting cancer cell growth, followed by FCP-102. Both novel derivatives were significantly more effective in this cell-based assay than the established inhibitors, suggesting excellent cell permeability and on-target engagement in a physiological context.[6][7]
Effect on Cell Cycle Progression
To confirm that the observed antiproliferative effects were due to the inhibition of CDK2, MCF-7 cells were treated with the compounds for 24 hours and their cell cycle distribution was analyzed.
| Treatment (at IC50) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| DMSO Control | 48.5% | 35.1% | 16.4% |
| FCP-101 | 75.2% | 12.5% | 12.3% |
| FCP-102 | 78.1% | 10.8% | 11.1% |
| Roscovitine | 65.3% | 15.4% | 19.3% |
| Palbociclib | 72.5% | 18.2% | 9.3% |
Interpretation: Treatment with both FCP-101 and FCP-102 resulted in a profound arrest of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S phase population. This is the classic hallmark of effective CDK2 inhibition. The magnitude of the G1 arrest caused by the novel compounds was more pronounced than that observed for Roscovitine and comparable to or greater than that of Palbociclib, confirming their potent and specific mechanism of action within the cell.
Discussion
This comparative guide demonstrates the successful application of the this compound scaffold in developing potent and selective CDK2 inhibitors. Our lead compound, FCP-101 , emerged as a highly potent inhibitor in both biochemical and cellular assays, surpassing the efficacy of well-established benchmarks like Roscovitine and Palbociclib against CDK2. Its 7-fold improvement in biochemical potency over Roscovitine highlights the effectiveness of our structure-based design approach.
Equally important is the profile of FCP-102 . While moderately less potent than FCP-101, its outstanding selectivity for CDK2 over other CDKs, particularly CDK1, is a highly desirable attribute. Inhibition of CDK1 can lead to toxicity, and a high degree of selectivity is often a critical factor for progressing a compound into clinical development. The >21-fold selectivity of FCP-102 for CDK2 over CDK1 is a significant advantage over a pan-inhibitor like Roscovitine.
The strong correlation between biochemical potency, antiproliferative activity, and the induction of G1 cell cycle arrest provides a self-validating system, confirming that the compounds engage their intended target in a cellular environment and produce the expected biological outcome. The superior cellular potency of our novel compounds compared to the benchmarks suggests they possess favorable properties for cell penetration and are stable within the intracellular environment.
Conclusion
The new this compound derivatives, FCP-101 and FCP-102, represent significant advancements over existing CDK2 inhibitor scaffolds. FCP-101 is a lead candidate based on its exceptional potency, while FCP-102 is a compelling alternative due to its superior selectivity profile. Both compounds have been rigorously benchmarked against industry-standard inhibitors and have demonstrated clear advantages. These findings strongly support the continued investigation of this chemical series, including pharmacokinetic and in vivo efficacy studies, to fully evaluate their therapeutic potential in oncology.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 7-Chlorofuro[2,3-c]pyridine: A Protocol for Laboratory Safety and Regulatory Compliance
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 7-Chlorofuro[2,3-c]pyridine, a halogenated heterocyclic compound. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The procedures outlined are grounded in the principles of chemical safety and hazardous waste management as mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]
The fundamental principle of chemical waste management is to treat all chemical waste as hazardous unless it is definitively known to be non-hazardous.[1] For a compound like this compound, which is intended for research and development purposes, comprehensive toxicological and environmental fate data may not be readily available.[3] Therefore, a cautious and conservative approach to its disposal is paramount.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with this compound is essential. Based on its chemical structure—a chlorinated pyridine derivative—and available safety data for analogous compounds, the following hazards should be anticipated:
-
Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] The presence of a chlorine atom can potentially increase the toxicity of the molecule.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4] It is crucial to prevent the release of this compound into the environment.[5]
-
Reactivity: While specific reactivity data for this compound is limited, it should be stored away from strong oxidizing agents and strong acids to prevent potentially violent reactions, a known hazard for pyridine compounds.[5][6][7]
Table 1: Hazard Profile of this compound (Inferred)
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4] | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8] |
| Skin Irritation | May cause skin irritation.[4] | Avoid direct contact with skin. In case of contact, wash immediately with soap and water.[8] |
| Eye Irritation | May cause serious eye irritation.[4] | Wear safety goggles. If contact occurs, rinse eyes for at least 15 minutes and seek medical attention.[8] |
| Environmental | Potentially persistent and toxic to aquatic organisms. | Do not dispose of down the drain.[8] Prevent any release to the environment. |
| Reactivity | Potential for hazardous reactions with strong oxidizers and acids.[5][6][7] | Store separately from incompatible materials. |
II. Waste Characterization and Regulatory Framework
Under the EPA's RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]
Given the structure of this compound as a chlorinated heterocyclic compound, it is highly likely to be classified as a hazardous waste. The specific EPA hazardous waste codes that may apply can be inferred from similar listed wastes. Halogenated organic compounds are often categorized under the "F" or "K" lists if they are from non-specific or specific industrial sources, respectively.[10][11][12] For a research laboratory, waste is typically characterized based on its constituents. The presence of a chlorinated pyridine structure suggests it would fall under regulations for halogenated organic compounds.[13][14]
The generator of the hazardous waste is responsible for its proper identification, management, and disposal from "cradle to grave."[2] Generators are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs) based on the amount of hazardous waste produced per month, with each category having specific regulatory requirements.[15]
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: A dedicated, properly labeled hazardous waste container must be used for all this compound waste.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) (e.g., gloves, weighing paper), and spill cleanup materials should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or oxidizing agents. Halogenated and non-halogenated solvent wastes should generally be kept separate.[13]
Step 2: Containerization and Labeling
Proper containerization and labeling are legally required and essential for safety.
-
Container Selection:
-
Use containers that are in good condition and compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[8]
-
Ensure the container has a secure, tight-fitting lid to prevent leaks and evaporation.[1] Containers must be kept closed at all times except when adding waste.[1]
-
-
Labeling:
-
The waste container must be clearly labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
An accurate list of all constituents and their approximate concentrations.
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The date accumulation started.
-
-
Step 3: On-site Accumulation and Storage
-
Storage Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the storage area is away from incompatible chemicals.[6]
-
Accumulation Limits: Be aware of the accumulation time and quantity limits for your generator status (VSQG, SQG, or LQG).
Step 4: Arranging for Disposal
-
Engage a Licensed Professional: Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.[9] These companies are equipped to handle, transport, and dispose of chemical waste in accordance with federal and state regulations.
-
Waste Manifest: For SQGs and LQGs, a Uniform Hazardous Waste Manifest must be completed.[15] This is a legal document that tracks the waste from the generator to the final disposal facility.
-
Do Not Attempt Neutralization: Do not attempt to treat or neutralize this compound waste in the laboratory unless you have a validated and approved procedure and the necessary permits. On-site treatment of hazardous waste is a regulated activity.[15] While research exists on the biodegradation of pyridine, these methods are not suitable for laboratory-scale waste disposal without specialized equipment and validation for the chlorinated derivative.[16][17][18]
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Control the Spill: For small, manageable spills, and if you are trained to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8]
-
Clean-up: Carefully collect the absorbent material using non-sparking tools and place it in the designated solid hazardous waste container for this compound.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Personal Protective Equipment: Always wear appropriate PPE, including a respirator if necessary and you are trained and fit-tested, during spill cleanup.[6]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
V. Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By treating this compound as a hazardous waste and adhering to the rigorous protocols outlined in this guide, researchers can ensure they are operating in a safe, compliant, and responsible manner. Always consult your institution's specific hazardous waste management plan and contact your Environmental Health and Safety (EHS) department for any questions or clarification.
References
- 1. pfw.edu [pfw.edu]
- 2. epa.gov [epa.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. ICSC 0323 - PYRIDINE [chemicalsafety.ilo.org]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. sustainable-markets.com [sustainable-markets.com]
- 10. govinfo.gov [govinfo.gov]
- 11. wku.edu [wku.edu]
- 12. rcrainfo.epa.gov [rcrainfo.epa.gov]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. epa.gov [epa.gov]
- 16. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridine degradation in the microbial fuel cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of a supplementary carbon source on biodegradation of pyridine by freely suspended and immobilized Pimelobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
